2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
Description
Properties
IUPAC Name |
2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c23-12-11-19-13-21(27-15-17-7-3-1-4-8-17)22(14-20(19)24(25)26)28-16-18-9-5-2-6-10-18/h1-10,13-14H,11,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVIYAXAQYTSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)CC#N)[N+](=O)[O-])OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447867 | |
| Record name | [4,5-Bis(benzyloxy)-2-nitrophenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117568-27-1 | |
| Record name | 2-Nitro-4,5-bis(phenylmethoxy)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117568-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117568271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4,5-Bis(benzyloxy)-2-nitrophenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-4,5-bis(benzyloxy)phenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile (CAS 117568-27-1): A Key Intermediate in Isoquinoline Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, a pivotal intermediate in the synthesis of isoquinoline alkaloids, most notably the vasodilator papaverine. This document delves into the chemical properties, a proposed synthetic pathway, and its critical role in the construction of the isoquinoline core. Detailed discussions on the subsequent chemical transformations, safety protocols, and analytical characterization are included to support researchers in its effective and safe utilization.
Introduction: The Strategic Importance of a Versatile Building Block
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, with CAS number 117568-27-1, is a specialized organic molecule that serves as a crucial building block in multi-step organic syntheses.[1] Its structure, featuring a nitrophenylacetonitrile core with two benzyloxy protecting groups, is strategically designed for the construction of complex heterocyclic systems. The electron-withdrawing nitro group and the reactive nitrile functionality, combined with the readily cleavable benzyl ether protecting groups, make this compound a valuable precursor for pharmacologically active molecules.
The primary application of this intermediate lies in the synthesis of papaverine, a benzylisoquinoline alkaloid found in the opium poppy.[2] Papaverine is a potent vasodilator and smooth muscle relaxant, and its synthesis has been a subject of interest for over a century.[3] This guide will explore the chemistry of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, providing insights into its synthesis and its transformation into the core structure of papaverine.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 117568-27-1 | [4] |
| Molecular Formula | C₂₂H₁₈N₂O₄ | [4] |
| Molecular Weight | 374.4 g/mol | [4] |
| IUPAC Name | 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile | [4] |
| Appearance | Likely a solid powder | [5] |
| Purity | Typically offered at ≥95% | [5] |
-
¹H NMR: The spectrum would be expected to show singlets for the two benzylic CH₂ groups, aromatic protons of the benzyl groups, and the protons on the substituted phenyl ring, as well as a singlet for the CH₂CN group.
-
¹³C NMR: The spectrum would display signals for the nitrile carbon, the aromatic carbons, and the benzylic carbons.
-
IR Spectroscopy: Characteristic peaks would be observed for the nitrile (C≡N) stretch (around 2250 cm⁻¹), the nitro (NO₂) group (asymmetric and symmetric stretches around 1520 and 1350 cm⁻¹), and C-O ether linkages.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 374.1267, corresponding to the exact mass of the compound.
Synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile: A Proposed Pathway
A detailed experimental protocol for the synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is not explicitly available in the reviewed literature. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and analogous transformations, starting from the commercially available 3,4-dibenzyloxybenzaldehyde.
The proposed synthesis involves a two-step process: nitration of the benzaldehyde followed by conversion to the phenylacetonitrile.
Figure 1: Proposed two-step synthesis of the target compound.
Step 1: Nitration of 3,4-Dibenzyloxybenzaldehyde
The first step involves the electrophilic aromatic substitution (nitration) of 3,4-dibenzyloxybenzaldehyde. The benzyloxy groups are ortho-, para-directing, and the position ortho to one benzyloxy group and meta to the other is sterically hindered. Therefore, nitration is expected to occur at the 2- or 6-position. The 2-position is favored due to less steric hindrance.
Experimental Protocol (Proposed):
-
Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0 °C.
-
Slowly add a solution of 3,4-dibenzyloxybenzaldehyde in a suitable solvent (e.g., dichloromethane) to the nitrating mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4,5-bis(benzyloxy)-2-nitrobenzaldehyde.
Step 2: Conversion to 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
The conversion of the aldehyde to the acetonitrile can be achieved via the formation of an oxime followed by dehydration. This is a classic and reliable method for this transformation.
Experimental Protocol (Proposed, adapted from a similar synthesis[6]):
-
Oxime Formation: Dissolve 4,5-bis(benzyloxy)-2-nitrobenzaldehyde in a suitable solvent like ethanol. Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) and stir at room temperature until the aldehyde is consumed (monitored by TLC). The product, 4,5-bis(benzyloxy)-2-nitrobenzaldoxime, can be isolated by precipitation or extraction.
-
Dehydration: Heat the obtained oxime with a dehydrating agent such as acetic anhydride. The reaction is typically exothermic. After the initial reaction subsides, a short period of heating may be required to drive the reaction to completion. The product, 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, can be isolated by pouring the reaction mixture into water, which precipitates the product. The crude product can then be collected by filtration and purified by recrystallization.
Application in the Synthesis of Papaverine
The primary utility of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is as a key intermediate in the total synthesis of papaverine. The synthesis proceeds through the reduction of the nitro group to an amine, followed by a Bischler-Napieralski cyclization to form the dihydroisoquinoline core, and subsequent aromatization.
Figure 2: Key transformations from the target compound to papaverine.
Step 1: Reduction of the Nitro Group
The nitro group is selectively reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for this transformation. This step yields 2-amino-4,5-bis(benzyloxy)phenylacetonitrile.
Step 2: Amide Formation
The resulting amine is then acylated with a suitable partner, typically homoveratroyl chloride (3,4-dimethoxyphenylacetyl chloride), to form the corresponding amide.
Step 3: Bischler-Napieralski Cyclization and Debenzylation
This is the key ring-forming step. The amide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), which promotes an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline ring.[7][8] The benzyloxy protecting groups are typically cleaved under the reaction conditions or in a subsequent step to reveal the free hydroxyl groups, which are then methylated to give the dimethoxy substitution pattern of papaverine.
Step 4: Dehydrogenation
The final step is the dehydrogenation of the 3,4-dihydroisoquinoline to the fully aromatic isoquinoline ring system of papaverine. This is often achieved by heating with a catalyst such as palladium on carbon.[2]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is not widely available, the safety precautions can be inferred from its structural components: a nitrophenyl group and a nitrile. Both of these functional groups warrant careful handling.
Potential Hazards:
-
Toxicity: Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide in vivo.[9] Nitroaromatic compounds can also be toxic.
-
Irritation: The compound may cause skin and eye irritation.[9]
-
Environmental Hazard: The compound is classified as hazardous to the aquatic environment with long-lasting effects.[4]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a strategically important intermediate in synthetic organic chemistry, particularly in the construction of isoquinoline alkaloids like papaverine. Its synthesis, although not explicitly detailed in the literature, can be reliably achieved through a proposed multi-step sequence. A thorough understanding of its chemical properties, handling precautions, and its role in subsequent transformations is crucial for its successful application in research and development. This guide provides a foundational understanding to aid researchers in the safe and effective use of this versatile building block.
References
-
PubChem. (n.d.). 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile. Retrieved January 12, 2026, from [Link]
- Rao, M. V. B., et al. (2014). Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. Der Pharma Chemica, 6(5), 7-13.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitrophenylacetonitrile, 98%. Retrieved January 12, 2026, from [Link]
- Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine. Bulletin on Narcotics, (3), 27-34.
- Luo, X., et al. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. Phytochemistry, 71(11-12), 1220-1228.
-
PubChem. (n.d.). 2-Nitrophenylacetonitrile. Retrieved January 12, 2026, from [Link]
- Green Synthesis of Papaverine one of Opium Alkaloids in Water. (2021). Inorganic Chemistry Research.
-
PubChem. (n.d.). 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved January 12, 2026, from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Preparation methods of papaverine and papaverine hydrochloride (2016) | Zhang Kehua [scispace.com]
- 3. orgchemres.org [orgchemres.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile [cymitquimica.com]
- 6. Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
A Technical Guide to the Physicochemical Properties of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, a complex organic molecule of significant interest to the chemical and pharmaceutical research communities. While its direct applications are still under exploration, its structural motifs, featuring a nitrophenylacetonitrile core with bulky benzyloxy protective groups, suggest its potential utility as a key intermediate in the synthesis of bioactive compounds and advanced materials. This document consolidates available data and presents reasoned, experience-based protocols for its handling, synthesis, and validation, intended for an audience of researchers, medicinal chemists, and drug development professionals.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers. These details are critical for database searches, regulatory compliance, and accurate molar calculations.
Chemical Structure
The molecule consists of a phenylacetonitrile core substituted with a nitro group at the 2-position and two benzyloxy groups at the 4- and 5-positions. The ortho-positioning of the bulky nitro group relative to the acetonitrile moiety may induce steric hindrance that influences the molecule's reactivity and conformational preferences.
Caption: 2D structure of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile.
Nomenclature and Identifiers
Correctly identifying this compound across different databases and suppliers is essential for sourcing and literature review.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-[4,5-Bis(benzyloxy)-2-nitrophenyl]acetonitrile | [1] |
| Systematic Name | 2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile | [2] |
| Common Synonyms | 2-Nitro-4,5-Bis(Benzyloxy)Phenylacetonitrile; NBPN | [2][3] |
| CAS Registry No. | 117568-27-1 | [1][2][4] |
| Molecular Formula | C₂₂H₁₈N₂O₄ | [1][2][4] |
| Molecular Weight | 374.4 g/mol | [2][4] |
| InChI Key | DPVIYAXAQYTSRV-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
The physical properties of a compound dictate its behavior in various laboratory settings, influencing choices of solvents for reactions and purification, as well as its storage requirements.
Summary of Properties
The following table summarizes the key physicochemical data gathered from supplier technical sheets and chemical databases.
| Property | Value / Description | Source(s) |
| Appearance | White to off-white solid. | [3][4] |
| Melting Point | 120-130 °C (range may vary with purity). | [3] |
| Solubility | Low solubility in water. Soluble in organic solvents such as dichloromethane and chloroform. | [3] |
| Density | Approximately 1.2 - 1.3 g/cm³. | [3] |
| Stability | Stable under standard ambient storage conditions. | [3] |
| Incompatibilities | Sensitive to strong acids and bases. Avoid contact with strong oxidizing agents. | [3] |
Storage and Handling Recommendations
To ensure the long-term integrity of the compound, adherence to proper storage protocols is critical. The presence of the nitro group and the benzylic ethers necessitates careful handling.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area.[3] It is crucial to keep the container tightly sealed to protect it from atmospheric moisture and air, which could promote degradation over time.[3]
-
Segregation: Store away from incompatible substances, particularly strong oxidizing agents, acids, and bases, to prevent potentially hazardous reactions.[3]
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is the cornerstone of chemical research, confirming molecular identity and assessing purity. While public spectral data for this specific molecule is scarce, this section outlines the expected spectroscopic signatures based on its known functional groups. These predictions serve as a benchmark for researchers to validate their own synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key anticipated signals include:
-
Aromatic Protons: Multiple signals in the ~7.3-7.5 ppm range corresponding to the ten protons of the two benzyl groups. Two singlets are also expected for the two protons on the central phenyl ring.
-
Benzyloxy CH₂: Two distinct singlets, likely between 5.0-5.3 ppm, for the benzylic methylene protons (-O-CH₂-Ph). Their distinctness would confirm the presence of two separate benzyloxy groups.
-
Acetonitrile CH₂: A sharp singlet around 4.0 ppm corresponding to the methylene protons adjacent to the nitrile group.
-
-
¹³C NMR: The carbon spectrum will provide a complete map of the carbon skeleton. Expected signals include:
-
Nitrile Carbon (C≡N): A signal in the 115-120 ppm region.
-
Aromatic Carbons: Numerous signals between 120-150 ppm for the 18 aromatic carbons.
-
Methylene Carbons: Signals for the benzylic (-O-C H₂-Ph) and acetonitrile (-C H₂-CN) carbons, typically in the 70-75 ppm and 20-25 ppm regions, respectively.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying key functional groups. The spectrum of this compound should exhibit characteristic absorption bands:
-
C≡N Stretch: A sharp, medium-intensity peak around 2250 cm⁻¹, characteristic of the nitrile group.
-
NO₂ Stretch: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found near 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
C-O Ether Stretch: Strong bands in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions, confirming the aryl-alkyl ether linkages.
-
Aromatic C-H and C=C: Multiple bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring vibrations (1450-1600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak: In an ESI-MS experiment (Electrospray Ionization), the primary species observed would be the protonated molecule [M+H]⁺ at m/z 375.4 or a sodium adduct [M+Na]⁺ at m/z 397.4.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the benzyl groups (C₇H₇, 91 Da) or the entire benzyloxy moiety.
Synthesis and Purification
Proposed Synthetic Workflow
A common and effective strategy for preparing such a molecule involves the protection of hydroxyl groups on a precursor, followed by the introduction of the nitrile functionality. The following workflow outlines a plausible two-step synthesis starting from commercially available 4,5-dihydroxy-2-nitrobenzaldehyde.
Caption: Proposed synthetic workflow from a dihydroxy-nitrobenzaldehyde precursor.
Representative Laboratory-Scale Synthesis Protocol
This protocol is an exemplary procedure. Researchers should perform their own risk assessments and optimization studies.
Step 1: Synthesis of 4,5-Bis(benzyloxy)-2-nitrobenzaldehyde
-
To a stirred solution of 4,5-dihydroxy-2-nitrobenzaldehyde (1.0 eq) in dry N,N-Dimethylformamide (DMF, ~0.2 M), add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).
-
Stir the resulting suspension at room temperature for 20 minutes.
-
Add benzyl bromide (2.2 eq) dropwise to the mixture.
-
Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After cooling to room temperature, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the intermediate aldehyde. This material is often pure enough for the next step.
Step 2: Synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
Causality: This step utilizes the van Leusen reaction, where p-toluenesulfonylmethyl isocyanide (TosMIC) serves as a versatile reagent to convert aldehydes directly into nitriles that are one carbon longer.
-
Suspend 4,5-bis(benzyloxy)-2-nitrobenzaldehyde (1.0 eq) and TosMIC (1.1 eq) in a 2:1 mixture of dimethoxyethane (DME) and ethanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) or potassium tert-butoxide (t-BuOK) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the aldehyde.
-
Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification Protocol
The crude product from the synthesis will likely contain minor impurities. A robust purification step is essential to achieve the high purity (>95%) required for most research applications.
-
Recrystallization: This is the preferred method for large-scale purification if a suitable solvent system can be identified. A mixture of ethanol and water, or ethyl acetate and hexanes, is a good starting point. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
Silica Gel Chromatography: For smaller scales or to remove closely-related impurities, column chromatography is effective. A gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity, should provide good separation.
Context, Safety, and Conclusion
Safety and Hazard Information
While a specific toxicological profile for this compound is not available, its constituent functional groups suggest that standard laboratory precautions should be taken. Nitrile-containing compounds can be toxic, and nitroaromatics are often biologically active.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin, by analogy to related nitrophenylacetonitriles.[5][6]
Potential Applications in Research and Development
Nitrophenylacetonitrile derivatives are valuable precursors in organic synthesis. For instance, p-nitrophenylacetonitrile is a known intermediate in the synthesis of the beta-blocker Atenolol and the antidepressant Venlafaxine.[7] The title compound, 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, serves as a protected and functionalized building block. The benzyl ethers are stable protective groups that can be removed under hydrogenolysis conditions, revealing vicinal hydroxyl groups. The nitro group can be reduced to an amine, and the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. This array of potential transformations makes it a highly versatile platform for constructing complex molecular architectures, particularly in the field of medicinal chemistry.
References
-
2-Nitro-4,5-Bis(Benzyloxy)Phenylacetonitrile - Methylamine Supplier. (n.d.). Retrieved January 13, 2026, from [Link]
-
2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile | C22H18N2O4 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
-
2-nitro-4,5-bis(benzyloxy)phenylacetonitrile (CHEM044857) - ContaminantDB. (n.d.). Retrieved January 13, 2026, from [Link]
-
p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
-
2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
-
Synthesis of (3-benzyloxy-4-nitrophenyl)acetonitrile - PrepChem.com. (n.d.). Retrieved January 13, 2026, from [Link]
-
4-Benzyloxyphenylacetonitrile | C15H13NO | CID 522804 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
- CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents. (n.d.).
Sources
- 1. ContaminantDB: 2-nitro-4,5-bis(benzyloxy)phenylacetonitrile [contaminantdb.ca]
- 2. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile | C22H18N2O4 | CID 10904838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Nitro-4,5-Bis(Benzyloxy)Phenylacetonitrile Manufacturer & Supplier in China | High Purity CAS 123750-65-8 | Product Details, Specifications & Reliable Exporter [nj-finechem.com]
- 4. 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile [cymitquimica.com]
- 5. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. p-Nitrophenylacetonitrile | 555-21-5 [amp.chemicalbook.com]
- 7. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
Executive Summary
This technical guide provides a comprehensive overview of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, a highly functionalized aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. This document details the molecule's fundamental physicochemical properties, proposes a robust synthetic pathway, and explores its potential as a versatile intermediate for constructing complex molecular architectures, particularly substituted tetrahydroisoquinolines—a core scaffold in numerous pharmaceuticals and natural products. The information herein is intended to equip researchers, scientists, and drug development professionals with the technical insights and procedural knowledge necessary to effectively utilize this valuable chemical building block.
Physicochemical and Structural Properties
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a solid organic compound characterized by a nitrophenylacetonitrile core flanked by two benzyl ether protecting groups.[1][2] These functional groups impart a unique combination of reactivity and stability, making it a strategic starting point for multi-step syntheses.
Chemical Identity and Descriptors
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Source(s) |
| Molecular Formula | C₂₂H₁₈N₂O₄ | [1][2][3] |
| Molecular Weight | 374.4 g/mol | [3] |
| Exact Mass | 374.1267 g/mol | [3] |
| CAS Number | 117568-27-1 | [2][3] |
| IUPAC Name | 2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile | [3] |
Computed Physicochemical Data
The following table summarizes key computed properties that predict the molecule's behavior in various chemical systems. These values are derived from computational models and provide valuable guidance for experimental design, such as solvent selection and purification strategies.
| Property | Value | Source(s) |
| XLogP3 | 4.3 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| Rotatable Bond Count | 6 | [3] |
| Topological Polar Surface Area | 88.1 Ų | [3] |
Proposed Synthesis and Mechanistic Rationale
While specific literature detailing a full experimental synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is sparse, a logical and efficient synthetic route can be designed based on well-established organic transformations. The proposed pathway begins with commercially available 4,5-dihydroxy-2-nitrobenzaldehyde and proceeds through three key steps: protection, reduction/olefination, and cyanation.
Caption: Proposed synthetic workflow for 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4,5-Bis(benzyloxy)-2-nitrobenzaldehyde (Protecting Group Introduction)
-
Rationale: The two phenolic hydroxyl groups of the starting material are acidic and would interfere with subsequent reaction steps. Protection with benzyl groups is a standard strategy, forming stable ethers that can be removed later via hydrogenolysis if required. Potassium carbonate serves as a mild base to deprotonate the phenols, and acetone is a suitable polar aprotic solvent.
-
Procedure:
-
To a solution of 4,5-dihydroxy-2-nitrobenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).
-
Add benzyl bromide (2.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo.
-
Purify the crude product by recrystallization from ethanol to yield the protected aldehyde.
-
Step 2: Synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile (One-Carbon Homologation)
-
Rationale: This transformation converts the aldehyde into a phenylacetonitrile, extending the carbon chain by one methylene-nitrile unit. A common method is the van Leusen reaction or a variation involving the formation of a tosylhydrazone followed by cyanation. This avoids the use of more hazardous reagents like sodium cyanide directly with a halogenated intermediate.
-
Procedure:
-
Dissolve 4,5-bis(benzyloxy)-2-nitrobenzaldehyde (1.0 eq) in methanol and add tosylhydrazine (1.1 eq).
-
Stir the mixture at room temperature for 2-4 hours to form the corresponding tosylhydrazone precipitate.
-
Filter the tosylhydrazone, wash with cold methanol, and dry.
-
In a separate flask, dissolve the dried tosylhydrazone in a mixture of methanol and water.
-
Add potassium cyanide (KCN) (2.0 eq) and heat the mixture to reflux for 4-6 hours.
-
After cooling, extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting solid by column chromatography on silica gel to afford the final product.
-
Spectroscopic and Analytical Characterization (Predicted)
No formal published spectra are available for this specific compound. However, based on its structure, the following characteristic signals can be reliably predicted, which are essential for confirming its identity during synthesis.
| Analysis Type | Predicted Signals and Interpretation |
| ¹H NMR | δ (ppm): ~7.5-7.2 (m, 10H, aromatic protons of benzyl groups), ~7.8 (s, 1H, Ar-H ortho to NO₂), ~7.0 (s, 1H, Ar-H ortho to CH₂CN), ~5.2 (s, 4H, benzylic -OCH₂- protons), ~4.0 (s, 2H, -CH₂CN protons). The singlet nature of the main ring protons is due to their isolated positions. |
| ¹³C NMR | δ (ppm): ~150-140 (aromatic C-O and C-NO₂), ~136 (ipso-C of benzyl groups), ~128-127 (aromatic C-H of benzyl groups), ~118-115 (nitrile -C≡N and aromatic C-H), ~71 (benzylic -OCH₂-), ~20 (-CH₂CN). |
| FT-IR | ν (cm⁻¹): ~2250 (C≡N stretch, weak-medium), ~1520 & ~1340 (asymmetric and symmetric NO₂ stretches, strong), ~1270 & ~1020 (Ar-O-C ether stretches). |
| Mass Spec (ESI+) | m/z: 375.1 [M+H]⁺, 397.1 [M+Na]⁺. |
Applications in Research and Drug Development
The true synthetic value of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile lies in its capacity to serve as a precursor to complex heterocyclic systems. The strategic placement of the nitro and nitrile groups allows for sequential or orthogonal chemical modifications.
Precursor to Tetrahydroisoquinolines via Pictet-Spengler Reaction
A primary application is in the synthesis of 7,8-dibenzyloxy-substituted tetrahydroisoquinolines. This is achieved through a two-step sequence:
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine using standard conditions like catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl). This reduction unmasks a phenylethylamine moiety, as the nitrile group is typically stable under these conditions.
-
Pictet-Spengler Cyclization: The resulting 2-amino-4,5-bis(benzyloxy)phenylacetonitrile can undergo an acid-catalyzed condensation with an aldehyde or ketone.[1][4] This powerful reaction, known as the Pictet-Spengler reaction, forms the tetrahydroisoquinoline ring system in a highly efficient manner.[4] The nitrile group can then be further elaborated (e.g., hydrolyzed to a carboxylic acid or reduced to an amine) to introduce additional diversity.
Caption: Key transformation of the title compound into a tetrahydroisoquinoline scaffold.
This pathway is of high interest because the tetrahydroisoquinoline core is a privileged scaffold found in a vast array of pharmacologically active compounds, including antihypertensives, anesthetics, and alkaloids.[5]
Safety, Handling, and Storage
Professionals handling this compound should adhere to strict laboratory safety protocols.
-
Hazard Classification: According to GHS classifications, 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile may cause long-lasting harmful effects to aquatic life (Aquatic Chronic 4).[6]
-
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
As with all nitrile-containing compounds, be aware of the potential for hydrolysis to release cyanide under strongly acidic or basic conditions, although this is not typical under standard handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids or bases.
References
-
The Pictet-Spengler Reaction. Organic Reactions. Available at: [Link]
-
Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]
-
Commission Regulation (EC) No 1272/2008. EUR-Lex. Available at: [Link]
-
2-nitro-4,5-bis(benzyloxy)phenylacetonitrile (CHEM044857). ContaminantDB. Available at: [Link]
-
2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile. PubChem. Available at: [Link]
Sources
- 1. The Pictet-Spengler Reaction [ebrary.net]
- 2. 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile [cymitquimica.com]
- 3. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile | C22H18N2O4 | CID 10904838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. crad.com.tr [crad.com.tr]
Spectroscopic Characterization of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Disclaimer: Publicly available experimental spectroscopic data for 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is limited. Therefore, the data presented in this guide is a combination of information from available chemical databases and predicted values derived from established spectroscopic principles and comparison with structurally related compounds. The primary objective is to offer a robust framework for the spectroscopic analysis and interpretation of this molecule.
Molecular Structure and Overview
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a complex organic molecule with the chemical formula C₂₂H₁₈N₂O₄ and a molecular weight of 374.4 g/mol .[1][2] Its structure features a substituted nitrophenyl ring, two benzyloxy groups, and an acetonitrile moiety. The precise characterization of this intricate structure is paramount for its application in research and development, ensuring purity, identity, and stability.
Caption: Molecular structure of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules.
Predicted ¹H NMR Data
Experimental Protocol: A ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer.[3] A sample of 5-20 mg of the compound would be dissolved in approximately 0.6 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[4][5]
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | s | 1H | Ar-H (H-3) |
| ~7.5-7.3 | m | 10H | Phenyl-H of benzyloxy groups |
| ~7.1 | s | 1H | Ar-H (H-6) |
| ~5.2 | s | 2H | O-CH₂-Ph |
| ~5.1 | s | 2H | O-CH₂-Ph |
| ~4.0 | s | 2H | Ar-CH₂-CN |
Interpretation: The ¹H NMR spectrum is expected to be highly informative. The two singlets in the aromatic region (~7.7 and ~7.1 ppm) are assigned to the two protons on the nitrophenyl ring. Their singlet nature arises from the lack of adjacent protons for coupling. The large multiplet between 7.5 and 7.3 ppm would correspond to the ten protons of the two phenyl groups from the benzyloxy substituents. Two distinct singlets for the benzylic methylene protons (~5.2 and ~5.1 ppm) are predicted due to the potentially different electronic environments of the two benzyloxy groups. The singlet at approximately 4.0 ppm is assigned to the methylene protons adjacent to the nitrile group.
Predicted ¹³C NMR Data
Experimental Protocol: A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically requiring a higher sample concentration (20-50 mg).[4] A proton-decoupled experiment would be performed to simplify the spectrum to a series of single lines for each unique carbon atom.
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~150-145 | Ar-C (quaternary, attached to O and NO₂) |
| ~136 | Ar-C (quaternary, ipso-carbon of phenyl groups) |
| ~129-127 | Ar-C (phenyl carbons of benzyloxy groups) |
| ~118 | -C≡N (nitrile carbon) |
| ~115-105 | Ar-C (CH carbons on nitrophenyl ring) |
| ~71 | O-CH₂-Ph (benzylic carbons) |
| ~25 | Ar-CH₂-CN (methylene carbon) |
Interpretation: The ¹³C NMR spectrum would confirm the carbon skeleton of the molecule. The downfield signals in the 150-145 ppm region are characteristic of aromatic carbons attached to electron-withdrawing groups like nitro and oxygen. The signals for the phenyl groups of the benzyloxy substituents are expected in the 129-127 ppm range. A key signal around 118 ppm would be indicative of the nitrile carbon. The benzylic carbons (O-CH₂-Ph) would likely appear around 71 ppm, and the methylene carbon of the acetonitrile group (Ar-CH₂-CN) is predicted to be the most upfield at approximately 25 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
Experimental Protocol: For a solid sample, an IR spectrum can be obtained using the KBr pellet method or by depositing a thin solid film on a salt plate (e.g., NaCl).[1][6] A small amount of the compound (1-2 mg) is mixed with dry KBr and pressed into a transparent disk, or a few drops of a solution of the compound in a volatile solvent are evaporated on a salt plate.[1][6]
Predicted Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~2250 | C≡N stretch (nitrile) |
| ~1600, 1480 | Aromatic C=C stretch |
| ~1520, 1340 | Asymmetric and symmetric NO₂ stretch |
| ~1250 | Aryl-O-C stretch (ether) |
Interpretation: The IR spectrum would provide clear evidence for the key functional groups. A sharp, medium-intensity band around 2250 cm⁻¹ is a definitive indicator of the nitrile (C≡N) group.[7] Strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.[7] The presence of the ether linkages is confirmed by the C-O stretching vibration, typically observed around 1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be visible in their expected regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.
Experimental Protocol: Electron Ionization (EI) mass spectrometry is a common technique for volatile and thermally stable compounds.[8][9] The sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9][10]
Predicted Mass Spectrum Data (EI):
| m/z | Proposed Fragment |
| 374 | [M]⁺ (Molecular Ion) |
| 283 | [M - C₇H₇]⁺ (Loss of a benzyl group) |
| 192 | [M - 2(C₇H₇)]⁺ (Loss of both benzyl groups) |
| 91 | [C₇H₇]⁺ (Benzyl cation) |
Interpretation: The mass spectrum would ideally show a molecular ion peak [M]⁺ at m/z 374, confirming the molecular weight of the compound.[11] Due to the "hard" nature of EI, extensive fragmentation is expected. A prominent peak at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), would be a strong indicator of the benzyloxy substituents. Sequential loss of the benzyl groups would lead to fragment ions at m/z 283 and 192. Other fragmentation pathways involving the nitro and acetonitrile groups are also possible.
Spectroscopic Analysis Workflow
The comprehensive characterization of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile follows a logical workflow to ensure structural integrity.
Caption: General workflow for the spectroscopic characterization of the target compound.
Conclusion
The structural elucidation of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile relies on a synergistic application of modern spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups such as nitrile, nitro, and ether. Mass spectrometry validates the molecular weight and offers insights into the molecule's fragmentation patterns. Together, these methods provide a self-validating system for the comprehensive characterization of this complex molecule, which is essential for its intended applications in scientific research and development.
References
- Sampling Technique for Organic Solids in IR Spectroscopy. (n.d.). Retrieved from [Link]
- IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
- 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile. PubChem. (n.d.). Retrieved from [Link]
- 2-nitro-4,5-bis(benzyloxy)phenylacetonitrile (CHEM044857) - ContaminantDB. (2016). Retrieved from [Link]
- Electron Ionization. School of Chemical Sciences - University of Illinois. (n.d.). Retrieved from [Link]
- Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved from [Link]
- NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]
- How To Prepare And Run An NMR Sample. ALWSCI. (2025). Retrieved from [Link]
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. (2020). Retrieved from [Link]
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry, 32(5), 2515-2521. Retrieved from [Link]
- IR spectra and structure of (4-nitrophenyl)acetonitrile and of its carbanion: Experimental and ab initio studies. ResearchGate. (2025). Retrieved from [Link]
- Synthesis of a New Nitrile-Based Diamine, Nuclear magnetic spectral analysis and Density Functional Theory Studies. DergiPark. (2025). Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile [cymitquimica.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile | C22H18N2O4 | CID 10904838 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Potential Applications of 2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile
This guide provides a comprehensive technical overview of 2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile, a molecule of interest in medicinal chemistry and drug discovery. The document details a proposed synthetic pathway, experimental protocols, and a discussion of the potential biological relevance of this compound, grounded in the established roles of its constituent chemical motifs.
Introduction
The confluence of a nitrophenyl group and a phenylacetonitrile scaffold in a single molecule presents a compelling case for its exploration in drug discovery. Nitroaromatic compounds are known prodrugs that can be bioreductively activated, a strategy employed in various therapeutic agents. Concurrently, the phenylacetonitrile core is a structural feature in a number of biologically active compounds. This guide offers a detailed roadmap for the synthesis and characterization of 2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile, providing researchers with the foundational knowledge to explore its therapeutic potential.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile | N/A |
| Molecular Formula | C₂₂H₁₈N₂O₄ | N/A |
| Molecular Weight | 374.4 g/mol | N/A |
| CAS Number | 117568-27-1 | N/A |
| Appearance | Expected to be a solid | N/A |
Proposed Synthetic Pathway
The synthesis of 2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile can be envisioned through a multi-step sequence starting from the commercially available 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). The proposed synthetic route is outlined below. The rationale behind this pathway is the strategic installation of the functional groups, beginning with the protection of the reactive hydroxyl groups, followed by regioselective nitration, and concluding with the transformation of the aldehyde to the acetonitrile functionality.
Caption: Proposed synthetic pathway for 2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile.
Experimental Protocols
The following protocols are proposed based on established methodologies for analogous transformations. Researchers should exercise standard laboratory safety precautions.
Step 1: Synthesis of 4,5-Bis(phenylmethoxy)benzaldehyde
This step involves the protection of the hydroxyl groups of 3,4-dihydroxybenzaldehyde via Williamson ether synthesis using benzyl chloride.
-
Materials:
-
3,4-Dihydroxybenzaldehyde (1.0 eq)
-
Benzyl chloride (2.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 3,4-dihydroxybenzaldehyde in DMF, add potassium carbonate.
-
Add benzyl chloride dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4,5-bis(phenylmethoxy)benzaldehyde.
-
-
Characterization (Expected):
-
¹H NMR: Signals corresponding to the aldehydic proton, aromatic protons of the benzaldehyde ring, and the benzylic protons and aromatic protons of the benzyl groups.
-
IR: Characteristic C=O stretching frequency for the aldehyde.
-
Step 2: Synthesis of 2-Nitro-4,5-bis(phenylmethoxy)benzaldehyde
The nitration of the electron-rich aromatic ring is a critical step. The directing effects of the benzyloxy groups are expected to favor nitration at the ortho position.
-
Materials:
-
4,5-Bis(phenylmethoxy)benzaldehyde (1.0 eq)
-
Fuming nitric acid
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4,5-bis(phenylmethoxy)benzaldehyde in a mixture of dichloromethane and acetic anhydride.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add fuming nitric acid dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield 2-nitro-4,5-bis(phenylmethoxy)benzaldehyde.
-
-
Characterization (Expected):
-
¹H NMR: A downfield shift of the aromatic protons and the disappearance of one of the aromatic proton signals from the benzaldehyde ring, consistent with the introduction of the nitro group.
-
IR: Appearance of characteristic symmetric and asymmetric stretching vibrations for the NO₂ group.
-
Step 3: Synthesis of 2-[2-Nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile
The final step involves the conversion of the aldehyde to the acetonitrile. A two-step, one-pot procedure via a cyanohydrin intermediate is proposed.
-
Materials:
-
2-Nitro-4,5-bis(phenylmethoxy)benzaldehyde (1.0 eq)
-
Sodium cyanide (NaCN) (1.1 eq)
-
Acetic acid
-
Toluene
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Pyridine (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Cyanohydrin Formation:
-
Dissolve 2-nitro-4,5-bis(phenylmethoxy)benzaldehyde in toluene.
-
In a separate flask, dissolve sodium cyanide in water and add a few drops of acetic acid to generate HCN in situ. Caution: HCN is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate safety measures.
-
Add the aqueous NaCN solution to the toluene solution of the aldehyde and stir vigorously at room temperature for 2-4 hours.
-
-
Conversion to Acetonitrile:
-
To the reaction mixture, add a catalytic amount of pyridine.
-
Cool the mixture to 0 °C and add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to obtain 2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile.
-
-
-
Characterization (Expected):
-
¹H NMR: Disappearance of the aldehydic proton signal and the appearance of a singlet corresponding to the benzylic protons of the acetonitrile group.
-
¹³C NMR: Appearance of a signal for the nitrile carbon.
-
IR: A characteristic C≡N stretching vibration.
-
Mass Spectrometry: Molecular ion peak corresponding to the calculated mass of the product.
-
Potential Applications in Drug Development
The structural motifs present in 2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile suggest several avenues for investigation in drug discovery.
A Comprehensive Technical Guide to 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile: Synthesis, Characterization, and Application in Isoquinoline Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a pivotal intermediate in the multi-step synthesis of various isoquinoline alkaloids, a class of compounds with significant pharmacological activities. Its structure, featuring a nitrated and benzyloxy-protected catechol ring attached to an acetonitrile moiety, makes it an ideal precursor for constructing the core isoquinoline scaffold. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical role in the synthesis of medicinally important molecules like papaverine.
Nomenclature and Structural Elucidation
Correctly identifying a chemical compound is crucial for effective research. 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is known by several synonyms, which are often encountered in chemical databases and literature. Understanding these alternative names is essential for comprehensive literature searches and procurement.
Synonyms:
-
2-Nitro-4,5-bis(phenylmethoxy)benzeneacetonitrile[1]
-
Benzeneacetonitrile, 4,5-bis(phenylmethoxy)-2-nitro-
-
[4,5-Bis(benzyloxy)-2-nitrophenyl]acetonitrile[2]
-
4,5-Dibenzyloxy-2-nitrophenylacetonitrile
-
Homoveratronitrile, 4,5-dibenzyloxy-2-nitro-
Key Identifiers:
| Identifier | Value |
| CAS Number | 117568-27-1[3][4] |
| Molecular Formula | C₂₂H₁₈N₂O₄[3][4] |
| Molecular Weight | 374.39 g/mol [1][3] |
Synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile: A Step-by-Step Protocol
The synthesis of the title compound is a multi-step process that begins with the protection of vanillin, followed by a series of transformations to introduce the cyano and nitro functionalities. This protocol is designed to be self-validating, with clear indicators of successful reaction at each stage.
Experimental Workflow
Caption: Synthetic workflow for 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile.
Detailed Protocol
Step 1: Benzylation of Vanillin to form 3,4-Dibenzyloxybenzaldehyde
-
Rationale: The hydroxyl groups of vanillin are protected as benzyl ethers to prevent unwanted side reactions in subsequent steps. Benzyl groups are chosen for their stability under the planned reaction conditions and their relative ease of removal during later stages of a larger synthesis.
-
Procedure:
-
To a solution of vanillin (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.5 equivalents).
-
To this suspension, add benzyl bromide (2.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield 3,4-dibenzyloxybenzaldehyde as a white solid.
-
Step 2: Reduction to 3,4-Dibenzyloxybenzyl alcohol
-
Rationale: The aldehyde functionality is reduced to a primary alcohol to facilitate the subsequent introduction of the cyanide group. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.
-
Procedure:
-
Dissolve 3,4-dibenzyloxybenzaldehyde (1 equivalent) in a mixture of methanol and dichloromethane.
-
Cool the solution to 0 °C in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 3,4-dibenzyloxybenzyl alcohol.
-
Step 3: Conversion to 3,4-Dibenzyloxybenzyl cyanide
-
Rationale: The alcohol is converted to the corresponding cyanide, which is a key precursor to the target molecule. This is typically achieved via an intermediate halide or sulfonate.
-
Procedure:
-
Convert the 3,4-dibenzyloxybenzyl alcohol to the corresponding benzyl chloride using thionyl chloride or a similar chlorinating agent.
-
In a separate flask, prepare a solution of sodium cyanide in a suitable solvent like DMSO.
-
Add the 3,4-dibenzyloxybenzyl chloride dropwise to the cyanide solution at room temperature.
-
Heat the reaction mixture and monitor by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate to obtain crude 3,4-dibenzyloxybenzyl cyanide, which can be purified by column chromatography.
-
Step 4: Nitration to 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
-
Rationale: The final step involves the regioselective nitration of the aromatic ring. The position of nitration is directed by the existing substituents. The use of a nitrating agent like nitric acid in a controlled manner is crucial to avoid over-nitration or side reactions.
-
Procedure:
-
Dissolve 3,4-dibenzyloxybenzyl cyanide (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid (nitrating mixture) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at low temperature for a specified time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product is purified by column chromatography on silica gel to afford 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile.
-
Analytical Characterization: A Self-Validating System
The identity and purity of the synthesized 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile must be confirmed through a combination of spectroscopic techniques. The expected data from these analyses provide a self-validating confirmation of the product's structure.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzylic protons, the methylene protons of the acetonitrile group, the aromatic protons of the three phenyl rings, and the protons on the nitrated catechol ring. The chemical shifts and coupling patterns will be consistent with the proposed structure. |
| ¹³C NMR | Resonances for all 22 carbon atoms, including the nitrile carbon, the carbons of the aromatic rings, the benzylic carbons, and the methylene carbon. |
| IR Spectroscopy | Characteristic absorption bands for the nitrile group (C≡N) around 2250 cm⁻¹, the nitro group (NO₂) around 1530 and 1350 cm⁻¹, and C-O ether linkages. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (m/z = 374.13). |
Application in Drug Development: A Precursor to Papaverine
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a crucial intermediate in the synthesis of papaverine, a benzylisoquinoline alkaloid known for its vasodilatory and smooth muscle relaxant properties[5]. Papaverine is used clinically to treat spasms of the gastrointestinal tract, bile ducts, and ureter, and for vasodilation in certain vascular diseases.
The synthetic utility of the title compound lies in its ability to undergo reduction of the nitro group to an amine, followed by cyclization to form the isoquinoline core. The most common method for this cyclization is the Bischler-Napieralski reaction[6][7].
Synthetic Pathway to Papaverine
Caption: Key steps in the synthesis of Papaverine from the title compound.
The synthesis of papaverine from 2-(4,5-bis(benzyloxy)-2-nitrophenyl)acetonitrile highlights the importance of this intermediate in medicinal chemistry. The strategic placement of the nitro and cyano groups facilitates the construction of the complex isoquinoline skeleton.
Conclusion
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is more than just a chemical compound; it is a testament to the elegance of organic synthesis and a gateway to a class of medicinally vital alkaloids. A thorough understanding of its synthesis, characterization, and applications is indispensable for researchers and professionals in the field of drug development and organic chemistry. This guide provides a solid foundation for working with this versatile building block, enabling further innovation in the synthesis of complex bioactive molecules.
References
-
Der Pharma Chemica. (2014). Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. [Link]
-
Inorganic Chemistry Research. (2021). Green Synthesis of Papaverine one of Opium Alkaloids in Water. [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
PubChem. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile. [Link]
-
ResearchGate. 13C-NMR characteristics of papaverine HCl and its Au(III) complex. [Link]
-
United Nations Office on Drugs and Crime. The synthesis of papaverine. [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile | C22H18N2O4 | CID 10904838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile [cymitquimica.com]
- 5. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Navigating the Synthesis Landscape: A Technical Guide to the Health and Safety of Nitrophenylacetonitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth examination of the health and safety considerations paramount for the handling and application of nitrophenylacetonitrile compounds. As crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules, a comprehensive understanding of their toxicological profiles and reactivity is not merely a regulatory formality but a cornerstone of responsible research and development. This document moves beyond rote safety data sheet recitation to offer a synthesized perspective, grounded in established toxicological principles and practical laboratory experience, to empower researchers to work safely and effectively with this important class of molecules.
The Dichotomy of Utility and Hazard: An Introduction
Nitrophenylacetonitriles, encompassing the ortho (2-), meta (3-), and para (4-) isomers, are versatile chemical building blocks. The presence of the nitro group, a potent electron-wthdrawing moiety, and the nitrile group, a precursor to various functional groups, makes them highly valuable in medicinal chemistry and materials science. However, the very features that impart their synthetic utility also underpin their significant health hazards. The primary toxicological concern stems from their potential in vivo metabolism to release the cyanide anion (CN⁻), a potent inhibitor of cellular respiration.[1] This guide will dissect the nature of these hazards, offering a framework for risk assessment and mitigation rooted in the principles of chemical toxicology and laboratory safety.
Hazard Identification and Toxicological Profile
The acute toxicity of nitrophenylacetonitrile compounds is a significant concern, with exposure possible through inhalation, skin contact, and ingestion. All three isomers are classified as harmful or toxic by these routes.[2][3][4][5] The primary mechanism of systemic toxicity is the metabolic release of cyanide, which can lead to a cascade of life-threatening effects including headache, dizziness, weakness, convulsions, unconsciousness, and potentially death.[1]
Acute Toxicity: A Comparative Overview
| Compound | CAS Number | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/L, 4h) |
| 2-Nitrophenylacetonitrile | 610-66-2 | 500.1 (ATE) | 1100 (ATE) | 1.5 (ATE) |
| 3-Nitrophenylacetonitrile | 621-50-1 | Data not available | Data not available | Data not available |
| 4-Nitrophenylacetonitrile | 555-21-5 | Data not available | Data not available | Data not available |
ATE: Acute Toxicity Estimate. Data sourced from publicly available safety data sheets.
An intravenous LD50 in mice has been reported for 4-nitrophenylacetonitrile as 32 mg/kg, indicating high toxicity by this route of administration.[6]
Localized Effects: Irritation and Sensitization
Beyond systemic toxicity, nitrophenylacetonitriles can cause irritation upon direct contact.
-
Skin Irritation: Causes skin irritation.[5] Prolonged or repeated contact may lead to dermatitis.
-
Eye Irritation: Causes serious eye irritation.[5]
-
Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[7][1]
There is currently insufficient data to classify these compounds as skin sensitizers.
The Underlying Threat: Metabolic Conversion to Cyanide
The central nervous system, heart, and lungs are primary targets of cyanide poisoning. The metabolic pathway for the conversion of nitriles to cyanide is primarily mediated by the cytochrome P450 enzyme system in the liver.[8][9][10] This enzymatic oxidation is a critical concept for researchers to grasp, as it underscores that even in the absence of direct cyanide exposure, a significant internal dose can be generated from the metabolism of these organic nitriles.
Caption: Metabolic activation of nitrophenylacetonitrile to cyanide.
Risk Mitigation and Safe Handling Protocols
A proactive and multi-layered approach to safety is essential when working with nitrophenylacetonitrile compounds. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE), often referred to as the hierarchy of controls.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of solid nitrophenylacetonitriles (e.g., weighing, transfers) and all reactions involving these compounds must be conducted in a certified chemical fume hood to prevent inhalation of dusts or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
Administrative Controls: Standard Operating Procedures (SOPs)
A detailed, experiment-specific SOP should be written and approved before any work with nitrophenylacetonitriles begins. This SOP should include:
-
A step-by-step description of the experimental procedure.
-
A comprehensive list of all chemicals to be used, with their associated hazards.
-
Specific instructions for waste disposal.
-
Emergency procedures for spills, fires, and personnel exposure.
Personal Protective Equipment (PPE): The Final Barrier
Appropriate PPE must be worn at all times when handling nitrophenylacetonitriles.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.
-
Hand Protection: Nitrile or butyl rubber gloves should be worn. Given the high dermal toxicity, double-gloving is recommended. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For larger scale operations, a chemically resistant apron is also recommended.
-
Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator with appropriate cartridges should be available for emergency situations.
Caption: The hierarchy of controls for managing chemical hazards.
Experimental Protocols: From Benchtop to Waste
The following protocols provide a framework for the safe execution of common laboratory procedures involving nitrophenylacetonitriles. These should be adapted to the specific requirements of your experiment.
Protocol for Weighing and Transfer of Solid Nitrophenylacetonitrile
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Tare Weighing: Place a clean, dry weighing vessel on an analytical balance inside the fume hood and tare the balance.
-
Transfer: Carefully transfer the desired amount of nitrophenylacetonitrile from the stock bottle to the weighing vessel using a clean spatula. Avoid generating dust.
-
Closure: Securely close the stock bottle immediately after use.
-
Dissolution: If the next step is dissolution, add the solvent to the weighing vessel inside the fume hood.
-
Cleanup: Decontaminate the spatula and any surfaces that may have come into contact with the compound using a suitable solvent (e.g., ethanol) followed by soap and water. Dispose of all contaminated wipes as hazardous waste.
Protocol for a Typical Reaction Quench and Work-up
This protocol is a general guideline for quenching a reaction mixture containing nitrophenylacetonitrile. The specific quenching agent and procedure will depend on the reagents used in the reaction.
-
Cooling: At the completion of the reaction (as determined by an appropriate analytical method, e.g., TLC), cool the reaction vessel in an ice-water bath.
-
Quenching: Slowly and carefully add the quenching agent (e.g., water, saturated ammonium chloride solution) dropwise to the cooled reaction mixture with vigorous stirring. Be vigilant for any signs of an exothermic reaction or gas evolution.
-
Extraction: Once the quench is complete, transfer the mixture to a separatory funnel. Add the appropriate organic solvent and perform a liquid-liquid extraction.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.
Protocol for Decontamination and Spill Cleanup
In the event of a spill, a calm and methodical response is crucial.
-
Evacuate and Alert: Immediately alert others in the laboratory and evacuate the immediate area. If the spill is large or outside of a fume hood, evacuate the entire lab and contact your institution's emergency response team.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any potential for reaction with other materials.
-
Don PPE: If the spill is small and manageable, don appropriate PPE, including a respirator if necessary.
-
Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, gently cover the material with an absorbent to prevent dust from becoming airborne.
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to your institution's guidelines.
Emergency Procedures: A Plan for the Unexpected
Personnel Exposure
-
Inhalation: Immediately move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention.
In all cases of exposure, it is critical to inform medical personnel that the exposure was to a nitrophenylacetonitrile compound, which can be metabolized to cyanide.
Fire
In the event of a fire involving nitrophenylacetonitriles, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective. Firefighters should wear self-contained breathing apparatus to protect against the hazardous decomposition products, which include nitrogen oxides, carbon monoxide, and hydrogen cyanide.[11]
Storage and Incompatibilities
-
Storage: Store nitrophenylacetonitrile compounds in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[12]
-
Incompatibilities: These compounds are incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1] Contact with strong acids can lead to the rapid evolution of highly toxic hydrogen cyanide gas.
Conclusion: A Culture of Safety
The nitrophenylacetonitriles are powerful tools in the arsenal of the synthetic chemist. However, their utility is inextricably linked to a profound respect for their inherent hazards. By integrating the principles and protocols outlined in this guide into daily laboratory practice, researchers can mitigate the risks associated with these compounds and foster a culture of safety that protects themselves, their colleagues, and the integrity of their scientific endeavors. A thorough understanding of the toxicology of these compounds, coupled with meticulous experimental planning and execution, is the key to unlocking their full potential in the advancement of science and medicine.
References
-
New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzonitrile. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Immediately dangerous to life or health (IDLH) value profile: Benzonitrile. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]
- Zhao, S., et al. (2001). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. Drug Metabolism and Disposition, 29(6), 835-838.
-
International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Nitrobenzene. Retrieved from [Link]
- Silver, E. H., & Szabo, S. (1994). In vitro metabolism of aromatic nitriles. Journal of Pharmaceutical Sciences, 83(12), 1777-1780.
-
Occupational Safety and Health Administration. (n.d.). NITROBENZENE. Retrieved from [Link]
-
PubChem. (n.d.). p-Nitrophenylacetonitrile. Retrieved from [Link]
- Grogan, J., et al. (1995). Modeling cyanide release from nitriles: prediction of cytochrome P 450-mediated acute nitrile toxicity. Chemical Research in Toxicology, 8(4), 547-552.
- Kaplan, O., et al. (2015). Biotransformation by enzymes of the nitrile metabolism. Biotechnology Advances, 33(5), 655-667.
-
University of Rochester. (n.d.). Workup for Reactions in THF/Dioxane. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1987). HHE Report No. HETA-86-0350-1815, Barr Rubber Corporation, Sandusky, Ohio. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitrophenylacetonitrile, 98%. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2016). MSDS of 3-Nitrophenylacetonitrile. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrophenylacetonitrile, 98%. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitrophenylacetonitrile. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]
-
Safety & Work. (n.d.). Occupational Exposure Limits to Prevent Chemical Risks. Retrieved from [Link]
- Wang, J., et al. (2010). Human cyt P450 mediated metabolic toxicity of 4-(methylnitrosamino)-1-(3-pyridyl). Analytical and Bioanalytical Chemistry, 397(8), 3423-3433.
-
Scribd. (n.d.). Preparation of 4-Nitrophenylacetonitrile and 4-Nitrophenylacetic Acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-butanone metabolism by cytochrome p450 2b6. Retrieved from [Link]
-
Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrophenylacetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN101786966A - New preparation technology of p-nitro phenylacetonitrile.
-
LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]
Sources
- 1. 4-Nitrophenylacetonitrile(555-21-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. capotchem.cn [capotchem.cn]
- 3. 3-Nitrophenylacetonitrile | C8H6N2O2 | CID 12125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. p-Nitrophenylacetonitrile | 555-21-5 [amp.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Strategic Application of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, a pivotal chemical intermediate in contemporary pharmaceutical development. With a primary focus on its role in the synthesis of the anti-anginal drug Ivabradine, this document elucidates the compound's synthesis, physicochemical properties, and critical reaction pathways. By integrating established chemical principles with practical, field-proven insights, this guide serves as a comprehensive resource for researchers and process chemists engaged in the design and execution of complex synthetic routes. The content herein is structured to not only provide procedural knowledge but also to foster a deeper understanding of the underlying chemical logic, thereby empowering innovation and process optimization in drug manufacturing.
Introduction: The Significance of a Well-Positioned Intermediate
In the intricate landscape of multi-step pharmaceutical synthesis, the strategic selection and efficient utilization of chemical intermediates are paramount to the overall success of a drug development program. 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile (CAS No. 117568-27-1) emerges as a compound of significant interest due to its tailored molecular architecture, which is pre-disposed for facile conversion into key structural motifs found in a number of active pharmaceutical ingredients (APIs).[1][2][3] Its defining features—a nitrated and benzyloxy-protected catechol ring system appended to an acetonitrile moiety—render it a versatile building block, particularly in the synthesis of complex heterocyclic frameworks.
The primary utility of this intermediate is realized in the synthesis of Ivabradine, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used for the symptomatic treatment of chronic stable angina pectoris.[4][5] The structural elements of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile are ingeniously leveraged to construct the benzocyclobutane portion of the Ivabradine molecule. This guide will deconstruct the synthetic journey of this intermediate, from its conception to its pivotal role in the construction of a life-altering therapeutic agent.
Physicochemical Properties and Characterization
A thorough understanding of a chemical intermediate's physical and chemical properties is fundamental to its effective handling, reaction optimization, and quality control.
| Property | Value | Source |
| CAS Number | 117568-27-1 | [1][2][3] |
| Molecular Formula | C₂₂H₁₈N₂O₄ | [1][2][3] |
| Molecular Weight | 374.39 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Purity | Typically >95% | [1] |
Spectroscopic Data (Predicted/Analogous):
-
¹H NMR: Protons of the benzyl groups would likely appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm), with the benzylic protons (CH₂) resonating as singlets around δ 5.0-5.2 ppm. The methylene protons of the acetonitrile group would be expected as a singlet around δ 4.0-4.3 ppm. The aromatic protons on the nitrophenyl ring would exhibit distinct signals, influenced by the anisotropic effects of the nitro and benzyloxy groups.
-
¹³C NMR: The spectra would be characterized by signals for the nitrile carbon (around 115-120 ppm), the benzylic carbons (around 70-75 ppm), and a series of aromatic carbons, with the carbons attached to the oxygen and nitro groups being significantly shifted.
-
FT-IR (KBr, cm⁻¹): Key vibrational bands would be expected for the nitrile group (C≡N stretch) around 2250 cm⁻¹, the nitro group (asymmetric and symmetric NO₂ stretch) around 1520 and 1340 cm⁻¹, and C-O ether linkages.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 374.13.
Synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile: A Plausible Pathway
The synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile can be logically approached through a multi-step sequence, commencing with the protection and nitration of a suitable catechol derivative, followed by the introduction of the acetonitrile moiety.
Conceptual Synthetic Workflow
Sources
- 1. 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile [cymitquimica.com]
- 2. ContaminantDB: 2-nitro-4,5-bis(benzyloxy)phenylacetonitrile [contaminantdb.ca]
- 3. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile | C22H18N2O4 | CID 10904838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2008125006A1 - Preparation processes for ivabradine hydrochloride and its stable crystalline form - Google Patents [patents.google.com]
- 5. medkoo.com [medkoo.com]
The Strategic Role of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile in Modern Organic Synthesis: A Technical Guide
An In-depth Exploration of a Versatile Building Block for Heterocyclic and Bioactive Molecule Construction
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-(4,5-bis(benzyloxy)-2-nitrophenyl)acetonitrile, a key intermediate in organic synthesis. With its unique substitution pattern, this molecule serves as a versatile precursor for a variety of complex molecular architectures, most notably in the construction of substituted indoles and other heterocyclic systems of significant interest to the pharmaceutical and materials science sectors. This document will delve into the strategic importance of its functional groups—the ortho-nitro group, the activated methylene, and the benzyl-protected catecholic oxygens—and provide field-proven insights into its reactivity and synthetic utility. Detailed experimental protocols, mechanistic considerations, and safety precautions are provided to enable researchers, scientists, and drug development professionals to effectively harness the potential of this valuable synthetic tool.
Introduction: A Molecule of Strategic Importance
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex target molecules. 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile emerges as a highly valuable building block due to the convergent functionalities embodied within its structure. The presence of an ortho-nitro group adjacent to a cyanomethyl substituent (-CH₂CN) is a classic precursor for the synthesis of indoles via reductive cyclization. Furthermore, the 4,5-dibenzyloxy substitution pattern not only influences the electronic properties of the aromatic ring but also provides a protected catechol motif, which is prevalent in numerous natural products and pharmacologically active compounds. This guide will illuminate the pivotal role of this compound, transitioning from its fundamental properties to its application in sophisticated synthetic strategies.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is critical for its effective utilization.
Table 1: Physicochemical Properties of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile [1][2][3][4]
| Property | Value |
| Molecular Formula | C₂₂H₁₈N₂O₄ |
| Molecular Weight | 374.39 g/mol |
| CAS Number | 117568-27-1 |
| Appearance | Solid |
| Purity | Typically >95% |
-
¹H NMR: The spectrum is expected to show singlets for the methylene protons of the benzyl groups and the cyanomethyl group. The aromatic region will display signals corresponding to the protons on the substituted phenyl ring and the two benzyl groups.
-
¹³C NMR: The spectrum will exhibit characteristic peaks for the nitrile carbon, the methylene carbons, and the aromatic carbons. The carbons attached to the oxygen and nitro groups will be shifted accordingly.
-
IR Spectroscopy: Key vibrational bands are anticipated for the nitrile (C≡N) stretch, the nitro (NO₂) group (symmetric and asymmetric stretches), and the aromatic C-H and C=C bonds.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of benzyl groups and other fragments.
Synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile: A Methodological Approach
The synthesis of 2-(4,5-bis(benzyloxy)-2-nitrophenyl)acetonitrile can be achieved through a multi-step sequence starting from commercially available materials. While a specific peer-reviewed protocol for this exact molecule is not detailed in the available search results, a general synthetic strategy can be outlined based on established organic chemistry transformations. The key steps involve the protection of a catechol, nitration of the aromatic ring, and introduction of the cyanomethyl group.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthesis of the title compound.
Experimental Protocol (Illustrative)
The following is a generalized, illustrative protocol based on standard organic synthesis methodologies. Researchers should optimize these conditions for their specific laboratory settings.
Step 1: Protection of 3,4-Dihydroxybenzaldehyde
-
To a solution of 3,4-dihydroxybenzaldehyde in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate.
-
To this suspension, add benzyl bromide or benzyl chloride portion-wise at room temperature.
-
Heat the reaction mixture to ensure complete reaction, monitoring by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture, and pour it into water to precipitate the product.
-
Filter, wash the solid with water, and dry to obtain 3,4-bis(benzyloxy)benzaldehyde.
Step 2: Nitration of 3,4-Bis(benzyloxy)benzaldehyde
-
Dissolve 3,4-bis(benzyloxy)benzaldehyde in a suitable solvent such as acetic acid or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride) while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time, monitoring by TLC.
-
Carefully quench the reaction by pouring it over ice water.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure to yield 4,5-bis(benzyloxy)-2-nitrobenzaldehyde.
Step 3: Conversion to 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
-
This transformation can be achieved via a one-carbon homologation of the aldehyde. A common method is the use of tosylmethyl isocyanide (TosMIC) in the presence of a base.
-
Dissolve 4,5-bis(benzyloxy)-2-nitrobenzaldehyde in a suitable solvent system (e.g., a mixture of DME and ethanol).
-
Add TosMIC and a base (e.g., potassium carbonate or sodium ethoxide).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete as indicated by TLC.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product by column chromatography to obtain 2-(4,5-bis(benzyloxy)-2-nitrophenyl)acetonitrile.
Role in Organic Synthesis: A Gateway to Indole Scaffolds
The primary synthetic utility of 2-(4,5-bis(benzyloxy)-2-nitrophenyl)acetonitrile lies in its role as a precursor to substituted indoles. The ortho-nitroarylacetonitrile moiety is primed for reductive cyclization, a powerful and widely employed strategy for indole synthesis.
Reductive Cyclization to 6,7-Bis(benzyloxy)indole-2-carbonitrile
The most prominent application of this compound is its conversion to the corresponding indole derivative. This transformation is typically achieved through the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization by attacking the nitrile group.
Diagram 2: Reductive Cyclization Mechanism
Caption: Mechanism of indole formation.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: The selection of the reducing agent is critical. Common choices include iron powder in acetic acid, catalytic hydrogenation (e.g., H₂ over Pd/C), or transfer hydrogenation. Iron in acetic acid is often preferred for its cost-effectiveness and efficiency in reducing nitro groups selectively in the presence of other reducible functionalities like the nitrile. Catalytic hydrogenation is a cleaner method but may require careful optimization to avoid over-reduction of the nitrile group.
-
Solvent and Temperature: The choice of solvent depends on the reducing agent used. For iron/acetic acid, acetic acid itself can serve as the solvent or co-solvent. For catalytic hydrogenation, polar solvents like ethanol or ethyl acetate are common. The reaction temperature is typically kept moderate to control the reaction rate and prevent side reactions.
Experimental Protocol: Synthesis of 6,7-Bis(benzyloxy)indole
-
Suspend 2-(4,5-bis(benzyloxy)-2-nitrophenyl)acetonitrile in a mixture of ethanol and water.
-
Add a reducing agent such as sodium dithionite or iron powder.
-
If using iron powder, add an acid like acetic acid or ammonium chloride to facilitate the reduction.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter off any solids.
-
Concentrate the filtrate and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and purify the crude product by column chromatography or recrystallization to yield the 6,7-bis(benzyloxy)indole.
Applications in the Synthesis of Bioactive Molecules
The 6,7-dibenzyloxyindole scaffold, readily accessible from 2-(4,5-bis(benzyloxy)-2-nitrophenyl)acetonitrile, is a key structural motif in various biologically active molecules. The benzyl protecting groups can be easily removed by hydrogenolysis to reveal the catechol functionality, which is important for the biological activity of many compounds. This makes the title compound a valuable starting material in medicinal chemistry and drug discovery programs.
Safety and Handling
While a specific safety data sheet for 2-(4,5-bis(benzyloxy)-2-nitrophenyl)acetonitrile is not available, the safety precautions should be based on the known hazards of its constituent functional groups and related compounds like 2-nitrophenylacetonitrile.
-
Hazard Classification: Based on related compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Conclusion
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile stands out as a strategically designed and highly effective building block in organic synthesis. Its utility is primarily demonstrated in the synthesis of substituted indoles, which are of immense importance in medicinal chemistry. The straightforward access to the 6,7-dibenzyloxyindole scaffold, coupled with the potential for further functionalization, makes this compound an invaluable tool for researchers engaged in the synthesis of complex heterocyclic molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its broader use in the scientific community.
References
-
PubChem. (n.d.). 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile. Retrieved from [Link]
-
ContaminantDB. (2016, June 3). 2-nitro-4,5-bis(benzyloxy)phenylacetonitrile (CHEM044857). Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Retrieved from [Link]
- Google Patents. (n.d.). CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification.
-
ResearchGate. (2025, August 30). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
NIH. (2020, May 14). Unexpected cyclization of ortho-nitrochalcones into 2-alkylideneindolin-3-ones. Retrieved from [Link]
-
NIH. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, May 30). A review on indole synthesis from nitroarenes: classical to modern approaches. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrophenylacetonitrile. Retrieved from [Link]
Sources
- 1. 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile [cymitquimica.com]
- 2. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile | C22H18N2O4 | CID 10904838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ContaminantDB: 2-nitro-4,5-bis(benzyloxy)phenylacetonitrile [contaminantdb.ca]
- 4. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
This guide provides an in-depth exploration of the synthetic pathway for 2-(4,5-bis(benzyloxy)-2-nitrophenyl)acetonitrile, a key intermediate in the development of various pharmacologically active molecules. The synthesis is presented as a multi-step process, with each stage detailed to provide researchers, scientists, and drug development professionals with a robust and reproducible protocol. The causality behind experimental choices is elucidated to empower the user with a deeper understanding of the reaction mechanisms and potential optimization strategies.
Introduction: The Significance of Substituted 2-Nitrophenylacetonitriles
Substituted 2-nitrophenylacetonitriles are a class of organic compounds that serve as versatile precursors in the synthesis of a wide array of heterocyclic systems and pharmacologically active agents. The presence of the nitro group allows for its reduction to an amine, which can then be utilized in various cyclization reactions to construct complex molecular architectures. The nitrile functionality, on the other hand, can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular diversification. Specifically, the 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile scaffold is of particular interest in medicinal chemistry due to its structural resemblance to key motifs in compounds targeting various biological pathways. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available literature, its role as a sophisticated building block is invaluable for the synthesis of novel drug candidates. The benzyloxy protecting groups offer stability during the initial synthetic steps and can be selectively removed in later stages to reveal hydroxyl functionalities, which are often crucial for biological activity and drug-receptor interactions.
The Synthetic Pathway: A Three-Step Approach
The synthesis of 2-(4,5-bis(benzyloxy)-2-nitrophenyl)acetonitrile is most effectively achieved through a three-step sequence starting from 3,4-dihydroxybenzaldehyde. This pathway involves:
-
Protection of the hydroxyl groups via benzylation to yield 3,4-bis(benzyloxy)benzaldehyde.
-
Regioselective nitration of the protected benzaldehyde at the 2-position to afford 4,5-bis(benzyloxy)-2-nitrobenzaldehyde.
-
Conversion of the aldehyde to the nitrile to furnish the final product.
This strategic approach ensures high yields and minimizes the formation of undesirable side products.
Caption: Overall synthetic workflow for 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile.
Experimental Protocols
Step 1: Synthesis of 3,4-Bis(benzyloxy)benzaldehyde
The initial step involves the protection of the catechol moiety of 3,4-dihydroxybenzaldehyde using benzyl bromide. This Williamson ether synthesis is a classic and reliable method for the formation of benzyl ethers, which are stable to a wide range of reaction conditions but can be readily cleaved by catalytic hydrogenation.
Protocol:
-
To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq.).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add benzyl bromide (2.2 eq.) dropwise to the reaction mixture.
-
Heat the mixture to 80 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to afford pure 3,4-bis(benzyloxy)benzaldehyde as a white solid.
Step 2: Synthesis of 4,5-Bis(benzyloxy)-2-nitrobenzaldehyde
The regioselective nitration of the electron-rich aromatic ring is achieved using concentrated nitric acid. The ortho-directing effect of the benzyloxy groups, coupled with the deactivating effect of the aldehyde, favors nitration at the 2-position.
Protocol:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, add concentrated nitric acid.
-
Slowly add 3,4-bis(benzyloxy)benzaldehyde (1.0 eq.) in small portions to the nitric acid, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated yellow solid by vacuum filtration and wash with copious amounts of cold water until the washings are neutral.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.
Step 3: Synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
The final step involves the conversion of the aldehyde functionality to a nitrile. A modern and safer approach utilizing a copper-catalyzed cyanation of the corresponding N-tosylhydrazone is presented here. This method avoids the use of highly toxic cyanide salts directly in the reaction mixture.
Protocol:
Part A: Formation of the N-Tosylhydrazone
-
Dissolve 4,5-bis(benzyloxy)-2-nitrobenzaldehyde (1.0 eq.) in methanol.
-
Add p-toluenesulfonhydrazide (1.1 eq.) to the solution.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours.
-
The N-tosylhydrazone will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum.
Part B: Copper-Catalyzed Cyanation
-
In a round-bottom flask, combine the N-tosylhydrazone (1.0 eq.), potassium thiocyanate (KSCN, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).
-
Add a mixture of acetonitrile (MeCN) and N-methyl-2-pyrrolidone (NMP) (2:1) as the solvent.
-
Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.[1]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to yield 2-(4,5-bis(benzyloxy)-2-nitrophenyl)acetonitrile.
Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1 | 3,4-Dihydroxybenzaldehyde | 3,4-Bis(benzyloxy)benzaldehyde | Benzyl bromide, K₂CO₃, DMF | 85-95% |
| 2 | 3,4-Bis(benzyloxy)benzaldehyde | 4,5-Bis(benzyloxy)-2-nitrobenzaldehyde | Conc. HNO₃ | 70-85% |
| 3 | 4,5-Bis(benzyloxy)-2-nitrobenzaldehyde | 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile | p-Tosylhydrazide, KSCN, CuI | 60-75% |
Mechanistic Insights and Rationale
Caption: Proposed mechanism for the copper-catalyzed cyanation of N-tosylhydrazones.
The choice of a copper catalyst in the final step is crucial for the efficient conversion of the N-tosylhydrazone to the desired nitrile.[1] The reaction is believed to proceed through the formation of a copper carbene intermediate, which then undergoes cyanide transfer from the thiocyanate salt.[1] This method is advantageous due to its use of a less toxic cyanide source and its broad substrate scope.[1]
Conclusion
The synthesis of 2-(4,5-bis(benzyloxy)-2-nitrophenyl)acetonitrile presented herein is a reliable and scalable route that employs well-established chemical transformations. By providing detailed, step-by-step protocols and elucidating the rationale behind the chosen methodologies, this guide aims to equip researchers with the necessary tools to successfully synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The strategic use of protecting groups and modern catalytic methods ensures a high-yielding and safe synthetic process.
References
-
PrepChem. Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. [Link]
-
MDPI. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]
-
Organic Syntheses. o-NITROBENZALDEHYDE. [Link]
-
Wikipedia. 2-Nitrobenzaldehyde. [Link]
-
PubChem. 3,4-Bis(benzyloxy)benzaldehyde. [Link]
-
National Center for Biotechnology Information. 4-(Benzyloxy)benzaldehyde. [Link]
-
Organic Chemistry Portal. Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source. [Link]
- Google Patents. Process for producing(2-nitrophenyl)
-
ResearchGate. Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as “CN” Source. [Link]
Sources
Methodological & Application
Application Note & Synthesis Protocol: 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, a valuable intermediate in the development of complex heterocyclic compounds for pharmaceutical research. The protocol is designed for researchers, chemists, and drug development professionals, offering a detailed, three-step synthetic pathway. The synthesis begins with the protection of 3,4-dihydroxybenzaldehyde via Williamson ether synthesis, followed by regioselective nitration, and concludes with a Van Leusen cyanomethylation to yield the target nitrile. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for in-process validation, ensuring a reproducible and reliable synthesis.
Introduction and Synthetic Strategy
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a substituted phenylacetonitrile derivative. The presence of multiple functional groups—a nitrile, a nitro group, and two benzyl ether protecting groups—makes it a versatile precursor for constructing a variety of complex molecular architectures, particularly in medicinal chemistry. The nitrile and nitro groups can be readily transformed into amines, carboxylic acids, and other functionalities, providing access to diverse heterocyclic systems.
The synthetic approach detailed herein is a linear, three-step process designed for efficiency and scalability.
-
Protection: The commercially available 3,4-dihydroxybenzaldehyde is first protected using benzyl bromide. The benzyl groups are robust and stable to the conditions of the subsequent nitration step but can be removed later under standard hydrogenolysis conditions.[1][2]
-
Nitration: The resulting 4,5-bis(benzyloxy)benzaldehyde is then subjected to electrophilic aromatic substitution to introduce a nitro group at the C2 position. The electron-donating nature of the benzyloxy groups directs the nitration primarily to this position.
-
Cyanomethylation: The final step involves the conversion of the aldehyde functional group into a cyanomethyl group (-CH₂CN). This is achieved via the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a C1 synthon to furnish the target nitrile in good yield.[3][4]
This strategy avoids the direct nitration of precursors with free hydroxyl groups, which could lead to oxidative side products and lower yields.
Overall Synthetic Workflow
Sources
Application Note & Protocol: A Detailed Guide to the Synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile (CAS: 117568-27-1), a valuable intermediate in the development of complex organic molecules for pharmaceutical and materials science applications. The narrative explains the causality behind experimental choices, ensuring both technical accuracy and field-proven insights. The synthesis is presented in a logical, multi-step workflow, beginning with commercially available precursors and detailing the protection, nitration, and functional group transformations required to yield the target compound. All protocols are designed to be self-validating, with clear guidance on reaction monitoring, purification, and potential pitfalls.
Introduction and Synthetic Strategy
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a substituted phenylacetonitrile featuring a sterically crowded and electronically complex aromatic core.[1] Its structure makes it an ideal precursor for constructing polycyclic systems, particularly in medicinal chemistry. The synthetic route outlined herein is designed for robustness and scalability, proceeding through three key stages:
-
Preparation of the Aromatic Core: This involves the benzylation of the phenolic hydroxyl groups of 3,4-dihydroxybenzaldehyde, followed by a regioselective nitration to install the nitro group at the C2 position.
-
Functional Group Interconversion: The aldehyde functionality is converted into a suitable leaving group for nucleophilic substitution. This is achieved via a two-step reduction to a benzyl alcohol, followed by halogenation to a benzyl halide.
-
Introduction of the Acetonitrile Moiety: The final step involves a nucleophilic substitution reaction where the benzyl halide is displaced by a cyanide anion to form the target nitrile.[2]
This strategy prioritizes the use of well-established and high-yielding reactions to ensure a reliable and reproducible synthesis.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below. Each major transformation is detailed in the subsequent sections.
Caption: Overall workflow for the synthesis of the target compound.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| 3,4-Dihydroxybenzaldehyde | 139-85-5 | 138.12 | Solid |
| Benzyl Bromide (BnBr) | 100-39-0 | 171.04 | Lachyrmatory liquid |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | Anhydrous, solid |
| Acetone | 67-64-1 | 58.08 | Anhydrous, solvent |
| Nitric Acid (HNO3) | 7697-37-2 | 63.01 | Fuming (≥90%) |
| Sodium Borohydride (NaBH4) | 16940-66-2 | 37.83 | Solid, moisture-sensitive |
| Methanol | 67-56-1 | 32.04 | Anhydrous, solvent |
| Thionyl Chloride (SOCl2) | 7719-09-7 | 118.97 | Fuming liquid, corrosive |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, solvent |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | EXTREMELY TOXIC , solid |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | Anhydrous, solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | Solvent for extraction |
| Hexanes | 110-54-3 | 86.18 | Solvent for chromatography |
| Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 | Anhydrous, drying agent |
Required Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, dropping funnel, ice bath, rotary evaporator, thin-layer chromatography (TLC) apparatus, silica gel for column chromatography, standard glassware, and a well-ventilated fume hood.
Detailed Experimental Protocols
Part 1: Synthesis of 4,5-Bis(benzyloxy)-2-nitrobenzaldehyde
Step 1.1: Preparation of 3,4-Dibenzyloxybenzaldehyde
-
Rationale (Expertise & Experience): This reaction is a standard Williamson ether synthesis. Acetone is chosen as the solvent for its ability to dissolve the organic starting material and its suitable boiling point for reflux. Anhydrous potassium carbonate serves as a mild base to deprotonate the phenolic hydroxyl groups, which is sufficient for this reaction and easier to handle than stronger bases. A slight excess of benzyl bromide ensures complete reaction of both hydroxyl groups.
-
Protocol:
-
To a 1 L round-bottom flask, add 3,4-dihydroxybenzaldehyde (27.6 g, 0.2 mol), anhydrous potassium carbonate (69.1 g, 0.5 mol), and 500 mL of anhydrous acetone.
-
Stir the suspension vigorously. Add benzyl bromide (71.8 g, 50.6 mL, 0.42 mol) dropwise over 20 minutes.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux with stirring for 16-24 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetone (2 x 50 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 400 mL of ethyl acetate and wash with water (2 x 150 mL) and brine (1 x 150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a solid.
-
Recrystallize the crude product from ethanol to afford 3,4-dibenzyloxybenzaldehyde as a white crystalline solid. Expected yield: 85-95%.
-
Step 1.2: Nitration of 3,4-Dibenzyloxybenzaldehyde
-
Rationale (Trustworthiness): The nitration of an activated aromatic ring requires careful temperature control to prevent over-nitration and side reactions. The two benzyloxy groups are strongly activating ortho-, para-directors, while the aldehyde is a meta-director. The position ortho to the aldehyde (C2) is activated by the adjacent benzyloxy group, making it the primary site of nitration.[3] Using fuming nitric acid without sulfuric acid provides sufficient reactivity while minimizing oxidative degradation of the aldehyde.[4]
-
Protocol:
-
Caution: Fuming nitric acid is highly corrosive and a strong oxidizing agent. Perform this reaction in a highly efficient fume hood and wear appropriate personal protective equipment (gloves, lab coat, face shield).
-
To a 500 mL flask, add 3,4-dibenzyloxybenzaldehyde (31.8 g, 0.1 mol).
-
Cool the flask in an ice/salt bath to -5°C.
-
Slowly add fuming nitric acid (≥90%, 150 mL) dropwise via a dropping funnel, ensuring the internal temperature does not rise above 0°C.
-
After the addition is complete, stir the mixture at 0°C for 1-2 hours. Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate).
-
Upon completion, very carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.
-
A yellow precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the solid under vacuum. The crude 4,5-bis(benzyloxy)-2-nitrobenzaldehyde can be purified by recrystallization from an ethanol/ethyl acetate mixture to yield a yellow solid. Expected yield: 80-90%.
-
Part 2: Synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
Step 2.1: Reduction to (4,5-Bis(benzyloxy)-2-nitrophenyl)methanol
-
Rationale: Sodium borohydride is a mild and selective reducing agent that will reduce the aldehyde to a primary alcohol without affecting the nitro group or the benzyl ethers. Methanol is a common solvent for these reductions.
-
Protocol:
-
Suspend 4,5-bis(benzyloxy)-2-nitrobenzaldehyde (36.3 g, 0.1 mol) in 500 mL of methanol in a 1 L flask.
-
Cool the suspension to 0°C in an ice bath.
-
Add sodium borohydride (5.7 g, 0.15 mol) portion-wise over 30 minutes, keeping the temperature below 10°C.
-
After the addition, remove the ice bath and stir the reaction at room temperature for 2-3 hours until the starting material is consumed (TLC analysis).
-
Cool the mixture back to 0°C and quench the reaction by the slow addition of 1 M HCl until the effervescence ceases and the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Add 400 mL of water to the residue and extract with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (1 x 150 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product as a solid, which is often used in the next step without further purification. Expected yield: 95-100%.
-
Step 2.2: Halogenation to 1-(Chloromethyl)-4,5-bis(benzyloxy)-2-nitrobenzene
-
Rationale: Thionyl chloride readily converts primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, yielding the desired product along with gaseous byproducts (SO2 and HCl), which drives the reaction to completion. Dichloromethane is an inert solvent suitable for this transformation.
-
Protocol:
-
Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.
-
Dissolve the crude (4,5-bis(benzyloxy)-2-nitrophenyl)methanol (from the previous step, ~0.1 mol) in 500 mL of anhydrous dichloromethane.
-
Cool the solution to 0°C.
-
Add thionyl chloride (17.8 g, 11 mL, 0.15 mol) dropwise.
-
After addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto ice water (500 mL) and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 150 mL) and brine (1 x 150 mL).
-
Dry over anhydrous sodium sulfate and concentrate in vacuo to give the crude benzyl chloride as an oil or low-melting solid. This product is typically used immediately in the next step.
-
Step 2.3: Cyanation to 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
-
Rationale (Authoritative Grounding): This is a classic SN2 nucleophilic substitution.[2] The use of a polar aprotic solvent like DMSO is critical; it solvates the sodium cation, leaving a "naked" and highly nucleophilic cyanide anion, which favors attack by the carbon atom to form the desired nitrile over the nitrogen atom (which would form an isocyanide).[5] The reaction with a benzyl halide is typically efficient.[6]
-
Protocol:
-
EXTREME DANGER: Sodium cyanide is a fast-acting and fatal poison. Handle with extreme caution using appropriate engineering controls (fume hood) and PPE. Have a cyanide poisoning antidote kit available and be trained in its use. All glassware must be decontaminated with bleach solution after use.
-
Dissolve the crude 1-(chloromethyl)-4,5-bis(benzyloxy)-2-nitrobenzene (from the previous step, ~0.1 mol) in 400 mL of anhydrous DMSO.
-
Add sodium cyanide (7.4 g, 0.15 mol) to the solution.
-
Heat the mixture to 50-60°C and stir for 4-8 hours. Monitor the reaction by TLC for the disappearance of the benzyl chloride.
-
After completion, cool the reaction to room temperature and pour it into 1.5 L of cold water.
-
A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid extensively with water to remove residual DMSO and cyanide salts.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of Hexanes:Ethyl Acetate, e.g., from 9:1 to 4:1) to yield 2-(4,5-bis(benzyloxy)-2-nitrophenyl)acetonitrile as a pure solid.[7] Expected yield over 3 steps: 60-75%.
-
References
-
Organic Syntheses. Veratraldehyde. Available from: [Link]
-
PrepChem. Synthesis of veratraldehyde. Available from: [Link]
- Google Patents. CN101648854B - Catalytic synthesis method of veratraldehyde.
-
Yan, Y., et al. (2022). Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. Organic Letters, 24, 2271-2275. Available from: [Link]
-
Wikipedia. Cyanation. Available from: [Link]
-
PrepChem. Synthesis of 2-nitrophenylacetonitrile. Available from: [Link]
- Google Patents. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor.
-
MDPI. Nickel-Catalyzed Cyanation of Aryl Halides. Available from: [Link]
-
ChemistryViews. Cyanation of Unactivated Secondary Alkyl Halides. Available from: [Link]
-
OC-Praktikum. Nitration of benzaldehyde to 3-nitrobenzaldehyde. Available from: [Link]
-
PubChem. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile. Available from: [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available from: [Link]
-
PrepChem. Preparation of 4-nitrobenzaldehyde. Available from: [Link]
-
PrepChem. Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. Available from: [Link]
-
Chem-Impex International. 3,4-Dibenzyloxybenzaldehyde. Available from: [Link]
-
ChemRxiv. Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. Available from: [Link]
- Google Patents. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification.
- Google Patents. CN101786966A - New preparation technology of p-nitro phenylacetonitrile.
- Google Patents. US4297519A - Process for the preparation of 2-nitrobenzaldehyde.
-
Organic Syntheses. p-NITROBENZALDEHYDE. Available from: [Link]
-
MDPI. 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information. Available from: [Link]
Sources
- 1. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile | C22H18N2O4 | CID 10904838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyanation - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile [cymitquimica.com]
Application Notes and Protocols: 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile in Medicinal Chemistry
Abstract
This technical guide provides detailed application notes and protocols for the utilization of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile in medicinal chemistry. This compound serves as a valuable and versatile intermediate in the synthesis of complex heterocyclic scaffolds, particularly quinazoline derivatives, which are of significant interest in drug discovery. This document outlines the strategic importance of this building block, its conversion to key intermediates, and provides a representative, step-by-step protocol for the synthesis of a potential pharmacologically active quinazoline derivative. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on experimental causality and procedural integrity.
Introduction: Strategic Utility of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a bespoke chemical intermediate, strategically designed for multi-step organic synthesis in the realm of medicinal chemistry. Its structure incorporates several key functional groups that allow for a range of chemical transformations:
-
2-Nitrophenylacetonitrile Core: The ortho-nitro and acetonitrile groups are precursors to a 2-amino-phenylacetonitrile moiety. This functionality is a cornerstone for the construction of various heterocyclic systems, most notably quinazolines and quinazolinones. These scaffolds are prevalent in a multitude of FDA-approved drugs and clinical candidates, exhibiting a wide array of biological activities.
-
Bis(benzyloxy) Substitution: The two benzyloxy groups at the 4 and 5 positions serve as protecting groups for the corresponding catecholic hydroxyls. Catechol moieties are common pharmacophores in numerous bioactive molecules, known to interact with various biological targets. The benzyl protection allows for chemical manipulations on other parts of the molecule without affecting the sensitive hydroxyl groups, which can be deprotected in the final stages of a synthesis.
The strategic placement of these functionalities makes 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile a high-value starting material for the synthesis of targeted libraries of compounds for screening and lead optimization in drug discovery programs.
Core Application: Synthesis of 4,5-Dihydroxy-2-aminophenylacetonitrile
The primary and most critical application of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is its conversion to the corresponding 2-amino derivative. This transformation is a pivotal step, unlocking the potential for subsequent cyclization reactions. The reduction of the aromatic nitro group is a well-established and reliable chemical transformation.
Protocol 1: Catalytic Hydrogenation for the Synthesis of 2-Amino-4,5-bis(benzyloxy)phenylacetonitrile
This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation. This method is often preferred due to its clean reaction profile and high yields.
Materials:
-
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
-
Palladium on carbon (10% w/w)
-
Methanol or Ethyl Acetate (ACS grade)
-
Hydrogen gas supply
-
Parr hydrogenator or a balloon hydrogenation setup
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile (1.0 eq) in a minimal amount of methanol or ethyl acetate.
-
Carefully add 10% palladium on carbon (0.1 eq by weight).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi or as determined by local safety protocols) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4,5-bis(benzyloxy)phenylacetonitrile. This product is often of sufficient purity for the next step.
Causality and Experimental Insights:
-
Catalyst Choice: Palladium on carbon is a highly efficient catalyst for the reduction of aromatic nitro groups. The reaction proceeds at room temperature and pressure, making it a mild and practical choice.
-
Solvent: Methanol and ethyl acetate are excellent solvents for this reaction, as they readily dissolve the starting material and are compatible with the hydrogenation conditions.
-
Safety: Hydrogen gas is flammable and should be handled with extreme care in a well-ventilated fume hood. Proper purging of the reaction vessel is crucial to prevent the formation of explosive mixtures with air.
Advanced Application: Construction of the Quinazoline Scaffold
With the 2-amino-4,5-bis(benzyloxy)phenylacetonitrile in hand, the construction of the quinazoline ring can be achieved through various synthetic strategies. A common and effective method involves a condensation reaction with an appropriate orthoester, followed by cyclization.
Protocol 2: Synthesis of a 6,7-Bis(benzyloxy)quinazoline Derivative
This protocol provides a representative example of the synthesis of a 4-amino-6,7-bis(benzyloxy)quinazoline, a scaffold with potential for further functionalization and biological evaluation.
Materials:
-
2-Amino-4,5-bis(benzyloxy)phenylacetonitrile (from Protocol 1)
-
Triethyl orthoformate
-
Ammonium chloride
-
Ethanol (absolute)
Procedure:
-
To a solution of 2-amino-4,5-bis(benzyloxy)phenylacetonitrile (1.0 eq) in absolute ethanol, add triethyl orthoformate (3.0 eq) and a catalytic amount of ammonium chloride (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C).
-
Monitor the reaction by TLC or LC-MS. The reaction typically takes 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the desired 4-amino-6,7-bis(benzyloxy)quinazoline.
Causality and Experimental Insights:
-
Reagent Roles: Triethyl orthoformate serves as a one-carbon source for the formation of the quinazoline ring. Ammonium chloride acts as a source of ammonia for the formation of the 4-amino group.
-
Reaction Mechanism: The reaction proceeds through the formation of an intermediate ethoxymethyleneamino derivative, which then undergoes intramolecular cyclization with the nitrile group, followed by aromatization to the quinazoline ring.
-
Alternative Reagents: Other orthoesters or formamide can be used as alternative one-carbon sources to generate different substituents at the 2-position of the quinazoline ring.
Deprotection and Final Compound Generation
The final step in the synthesis of a catechol-containing bioactive molecule involves the deprotection of the benzyl ethers.
Protocol 3: Debenzylation to Yield the Dihydroxyquinazoline
This protocol describes the removal of the benzyl protecting groups to reveal the free hydroxyls.
Materials:
-
4-Amino-6,7-bis(benzyloxy)quinazoline (from Protocol 2)
-
Palladium on carbon (10% w/w)
-
Methanol or Ethanol
-
Hydrogen gas supply
Procedure:
-
Follow the general procedure outlined in Protocol 1 for catalytic hydrogenation, using the 4-amino-6,7-bis(benzyloxy)quinazoline as the starting material.
-
The reaction progress should be monitored carefully to ensure complete debenzylation.
-
Upon completion, filter the catalyst and concentrate the solvent to obtain the final 4-amino-6,7-dihydroxyquinazoline.
Visualization of the Synthetic Workflow
The following diagram illustrates the overall synthetic pathway from 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile to the final dihydroxyquinazoline derivative.
Caption: Synthetic pathway from the starting material to the final product.
Quantitative Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile | C₂₂H₁₈N₂O₄ | 374.39 |
| 2-Amino-4,5-bis(benzyloxy)phenylacetonitrile | C₂₂H₂₀N₂O₂ | 344.41 |
| 4-Amino-6,7-bis(benzyloxy)quinazoline | C₂₃H₂₁N₃O₂ | 371.43 |
| 4-Amino-6,7-dihydroxyquinazoline | C₈H₇N₃O₂ | 177.16 |
Conclusion and Future Perspectives
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a strategically valuable intermediate for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this guide provide a robust and reliable pathway for the construction of a 4-amino-6,7-dihydroxyquinazoline scaffold. This core structure can be further elaborated through various chemical transformations to generate a diverse library of compounds for biological screening. The methodologies presented are based on well-established chemical principles and can be adapted for the synthesis of a wide range of quinazoline derivatives, underscoring the importance of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile in modern drug discovery.
References
-
Organic Chemistry Portal. Synthesis of quinazolines. [Link][1]
-
e-Publications@Marquette. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. [Link][2]
-
PMC. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link][3]
Sources
The Versatile Synthon: Application of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile in Heterocyclic Chemistry
Introduction
Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of pharmaceuticals containing at least one heterocyclic ring system.[1][2][3][4] Among the myriad of building blocks utilized for the synthesis of these vital structures, ortho-substituted nitroarenes have emerged as powerful and versatile synthons. The strategic placement of a nitro group ortho to a reactive functional group allows for elegant and efficient construction of fused heterocyclic systems through reductive cyclization methodologies.[5] This application note provides a comprehensive guide to the use of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile as a key building block for the synthesis of valuable heterocyclic scaffolds, particularly substituted indoles and quinolines. The benzyloxy protecting groups offer the advantage of being readily removable under standard hydrogenolysis conditions, revealing hydroxyl functionalities that are common motifs in biologically active molecules and provide a handle for further derivatization.
This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns. We will provide a detailed overview of its synthesis, key reactivity, and step-by-step protocols for its application in the construction of medicinally relevant heterocyclic cores.
Physicochemical Properties and Synthesis
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a solid at room temperature with the following properties:
| Property | Value |
| CAS Number | 117568-27-1 |
| Molecular Formula | C₂₂H₁₈N₂O₄ |
| Molecular Weight | 374.39 g/mol |
The synthesis of this key intermediate can be accomplished in a two-step sequence starting from the commercially available 3,4-dibenzyloxytoluene.
Protocol 1: Synthesis of 4,5-Bis(benzyloxy)-2-nitrotoluene
This protocol outlines the nitration of 3,4-dibenzyloxytoluene to introduce the nitro group at the 2-position, ortho to the methyl group.
Materials:
-
3,4-Dibenzyloxytoluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask cooled in an ice-salt bath to -10 °C, slowly add concentrated sulfuric acid to a stirred solution of 3,4-dibenzyloxytoluene in dichloromethane.
-
While maintaining the temperature below 0 °C, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise over 1 hour.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.
-
Carefully pour the reaction mixture over crushed ice and allow it to warm to room temperature.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 4,5-Bis(benzyloxy)-2-nitrotoluene as a solid.
Protocol 2: Synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
This protocol describes the conversion of the methyl group of 4,5-bis(benzyloxy)-2-nitrotoluene to a cyanomethyl group. This transformation proceeds via a benzylic bromination followed by nucleophilic substitution with cyanide.[2]
Materials:
-
4,5-Bis(benzyloxy)-2-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (or a suitable alternative)
-
Sodium Cyanide (NaCN)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 4,5-bis(benzyloxy)-2-nitrotoluene in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.
-
Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude 2-nitrobenzyl bromide.
-
Dissolve the crude bromide in DMF and add sodium cyanide.
-
Heat the reaction mixture at 60 °C for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile.
Application in Heterocycle Synthesis
The presence of the ortho-nitro and cyanomethyl groups makes 2-(4,5-bis(benzyloxy)-2-nitrophenyl)acetonitrile a prime candidate for reductive cyclization reactions to form indole derivatives. The general strategy involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization with the adjacent cyanomethyl group.
Protocol 3: Synthesis of 6,7-Bis(benzyloxy)indol-2-amine
This protocol details the reductive cyclization of 2-(4,5-bis(benzyloxy)-2-nitrophenyl)acetonitrile to the corresponding 2-aminoindole derivative using iron in acetic acid, a classic and effective method for nitro group reduction.[5]
Materials:
-
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
-
Iron powder (<325 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Celite
Procedure:
-
In a round-bottom flask, suspend 2-(4,5-bis(benzyloxy)-2-nitrophenyl)acetonitrile in a mixture of ethanol and glacial acetic acid.
-
Heat the mixture to reflux with vigorous stirring.
-
To the refluxing suspension, add iron powder portion-wise over 30 minutes.
-
Continue refluxing for 2-3 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts, washing the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Carefully neutralize the aqueous layer with saturated sodium bicarbonate solution until the pH is ~7-8.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6,7-Bis(benzyloxy)indol-2-amine.
Application in Quinoline Synthesis: A Proposed Pathway
While the direct cyclization to an indole is the most straightforward application, 2-(4,5-bis(benzyloxy)-2-nitrophenyl)acetonitrile can also serve as a precursor for substituted quinolines through a multi-step sequence. This would involve the initial reduction of the nitro group to an amine, followed by conversion of the cyanomethyl group to an acetyl group, and finally a Friedländer annulation.[1][5][6][7][8]
The key intermediate for the Friedländer synthesis would be 2-amino-4,5-dibenzyloxyacetophenone. This can be prepared from the title compound by reduction of the nitro group, followed by hydrolysis of the nitrile to a carboxylic acid, and then reaction with an organolithium reagent. A more direct route would involve the synthesis of 4,5-dibenzyloxy-2-nitroacetophenone and its subsequent reduction.
Once the 2-amino-4,5-dibenzyloxyacetophenone is obtained, it can be reacted with a variety of ketones or aldehydes containing an α-methylene group in the presence of an acid or base catalyst to yield highly substituted quinolines.
Mechanistic Insights: The Reductive Cyclization
The conversion of 2-(4,5-bis(benzyloxy)-2-nitrophenyl)acetonitrile to 6,7-bis(benzyloxy)indol-2-amine is a classic example of a reductive cyclization. The reaction proceeds through a cascade of events initiated by the reduction of the nitro group.
-
Reduction of the Nitro Group: The iron in acetic acid system generates Fe(II) ions, which act as the reducing agent. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to the primary amine.
-
Intramolecular Cyclization: Once the amino group is formed, it is positioned nucleophilically to attack the electrophilic carbon of the adjacent nitrile group. This intramolecular addition reaction forms a five-membered ring.
-
Tautomerization: The resulting imine intermediate readily tautomerizes to the more stable aromatic 2-aminoindole.
Conclusion
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a highly valuable and versatile building block for the synthesis of functionalized heterocyclic compounds. Its straightforward synthesis and the strategic positioning of the nitro and cyanomethyl groups allow for efficient construction of indole and, through further transformations, quinoline ring systems. The benzyloxy protecting groups provide an additional layer of synthetic flexibility, enabling the preparation of hydroxylated derivatives with potential biological activity. The protocols and pathways outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this synthon in their drug discovery and development endeavors.
References
- Leimgruber, W., & Batcho, A. D. (1971). A new and efficient indole synthesis. Journal of the American Chemical Society, 93(23), 6292-6294.
- Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. (n.d.). [Source Document].
- Heterocycles in Medicinal Chemistry - PMC - PubMed Central - NIH. (n.d.). [Source Document].
- Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem. (2024). [Source Document].
- Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). [Source Document].
- Friedländer synthesis - Wikipedia. (n.d.). [Source Document].
- Friedländer Synthesis of Quinolines Using 2'-Aminoacetophenone Hydrochloride: Application Notes and Protocols for Researche - Benchchem. (n.d.). [Source Document].
- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC - NIH. (2022). [Source Document].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyanation - Wikipedia [en.wikipedia.org]
- 3. 4,5-DIMETHOXY-2-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reaction Mechanism and Synthetic Protocols for 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile with Electrophiles
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the reaction of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile with various electrophiles. This versatile building block is of significant interest in medicinal chemistry, primarily as a precursor to substituted isoquinoline scaffolds. We will dissect the underlying reaction mechanisms, focusing on the pivotal role of the ortho-nitro group in activating the benzylic position for nucleophilic attack. Detailed, field-tested protocols for key transformations, including alkylation and precursors for Pictet-Spengler cyclization, are provided. This guide is designed to equip researchers with both the theoretical understanding and practical methodologies required to leverage this substrate in complex synthetic pathways.
Part I: Theoretical Framework & Reaction Mechanism
The reactivity of 2-(4,5-bis(benzyloxy)-2-nitrophenyl)acetonitrile is dominated by the acidity of the benzylic protons (the CH₂ group adjacent to the phenyl ring and the nitrile). The unique positioning of the ortho-nitro group is the critical factor that enables the chemistry discussed herein.
The Key to Reactivity: Formation of a Stabilized Carbanion
The protons on the α-carbon of the acetonitrile moiety are significantly acidic due to the combined electron-withdrawing effects of the adjacent nitrile group and the phenyl ring. However, the presence of a nitro group (–NO₂) at the ortho position dramatically enhances this acidity. This occurs through two primary electronic effects:
-
Inductive Effect (-I): The highly electronegative nitro group pulls electron density through the sigma bonds of the ring, making the benzylic carbon more electron-deficient and the attached protons more acidic.
-
Resonance Effect (-R): Upon deprotonation with a suitable base, a benzylic carbanion is formed. This carbanion is exceptionally stable because the negative charge can be delocalized not only onto the nitrile group but also into the aromatic ring and, most importantly, onto the ortho-nitro group.[1][2] This extensive delocalization distributes the negative charge over multiple atoms, resulting in a highly stabilized and readily formed nucleophile.
Figure 1: Formation and resonance stabilization of the carbanion. The negative charge is delocalized onto the ortho-nitro group.
Reaction with Electrophiles: The Core Transformation
Once formed, the stabilized carbanion is a potent nucleophile that can react with a wide array of electrophiles (E⁺). The general reaction proceeds via a standard nucleophilic substitution or addition mechanism, forming a new carbon-carbon bond at the benzylic position.
Sources
Application Notes and Protocols for the Derivatization of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
Introduction: Strategic Importance of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile in Complex Synthesis
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its strategic value lies in the orthogonal reactivity of its three primary functional groups: the nitro group, the nitrile moiety, and the benzyl ether protecting groups. This unique arrangement allows for a stepwise and selective manipulation of the molecule, paving the way for the synthesis of a diverse array of complex target structures, including substituted anilines, amides, carboxylic acids, and catechols.
The electron-withdrawing nitro group not only activates the aromatic ring for certain transformations but also serves as a precursor to a primary amine, a key functional handle for introducing further molecular diversity. The nitrile group offers a versatile entry point to amides, carboxylic acids, and other nitrogen-containing heterocycles. The benzyl ethers act as robust protecting groups for the catechol system, which is a common motif in natural products and pharmacologically active compounds. The ability to selectively cleave these ethers under specific conditions is crucial for the final stages of a synthetic route.
This comprehensive technical guide provides detailed, field-proven protocols for the key derivatizations of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile. Each protocol is presented with an in-depth discussion of the underlying chemical principles, the rationale for the choice of reagents and conditions, and troubleshooting insights to ensure successful and reproducible outcomes.
Chemical Reactivity and Strategic Considerations
The synthetic utility of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is dictated by the distinct reactivity of its functional groups. A thorough understanding of their electronic and steric properties is paramount for designing a successful synthetic strategy.
-
The Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but can be readily and selectively reduced to an amino group. This transformation is a cornerstone of many synthetic pathways, as the resulting aniline is a versatile intermediate. The challenge often lies in achieving this reduction without affecting the nitrile or the benzyl ether functionalities.
-
The Nitrile Group: The carbon-nitrogen triple bond of the nitrile is susceptible to nucleophilic attack, most commonly hydrolysis to either an amide or a carboxylic acid. The outcome of the hydrolysis is highly dependent on the reaction conditions.[1][2] Stopping the reaction at the amide stage requires carefully controlled, milder conditions, as amides themselves can be hydrolyzed to carboxylic acids under more forcing conditions.[3][4]
-
The Benzyl Ethers: Benzyl ethers are widely used protecting groups for hydroxyl functions due to their stability under a broad range of reaction conditions.[5] Their removal is typically achieved through reductive cleavage (catalytic hydrogenolysis) or by treatment with strong Lewis acids.[6] The choice of deprotection strategy must be made in the context of the other functional groups present in the molecule to avoid unwanted side reactions.
The following sections provide detailed protocols for the selective transformation of each of these functional groups.
Protocol 1: Chemoselective Reduction of the Nitro Group to an Amine
The reduction of the aromatic nitro group to a primary amine is often the first step in elaborating the 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile scaffold. The key challenge is to achieve this transformation without reducing the nitrile or cleaving the benzyl ethers. Two robust and highly selective methods are presented here.
Method A: Catalytic Transfer Hydrogenation with Ammonium Formate
Catalytic transfer hydrogenation is a powerful and experimentally convenient alternative to traditional catalytic hydrogenation using flammable hydrogen gas.[7][8] Ammonium formate serves as a stable, in-situ source of hydrogen. This method is known for its excellent chemoselectivity, leaving sensitive functional groups like nitriles and benzyl ethers intact.[9]
Reaction Scheme:
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 7. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. zenodo.org [zenodo.org]
Application Note: A Scalable and Regioselective Synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
Abstract
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a valuable intermediate in the synthesis of complex heterocyclic compounds and serves as a key building block for various drug development programs. Its synthesis presents challenges related to the regioselective introduction of a nitro group onto a highly activated aromatic ring. This application note provides a detailed, robust, and scalable protocol for the synthesis of this target molecule via the direct nitration of 3,4-bis(benzyloxy)phenylacetonitrile. We explain the mechanistic basis for the high regioselectivity observed and outline critical process parameters and safety protocols necessary for successful scale-up. This guide is intended for researchers in medicinal chemistry, process development, and organic synthesis.
Introduction and Synthetic Strategy
The synthesis of polysubstituted aromatic compounds is a cornerstone of modern pharmaceutical and materials science. The target molecule, 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile (CAS 117568-27-1), features a substitution pattern that makes it a precursor for compounds targeting a range of biological pathways. The primary challenge in its synthesis is achieving the desired 2-nitro substitution pattern on the 4,5-bis(benzyloxy) substituted ring, avoiding the formation of the 6-nitro isomer and other side products.
Several synthetic routes could be envisioned, including the cyanation of a corresponding 2-nitrobenzyl halide. However, such routes often involve multiple steps and the handling of highly toxic lachrymatory intermediates. A more convergent and efficient approach, detailed herein, is the direct electrophilic nitration of the readily accessible precursor, 3,4-bis(benzyloxy)phenylacetonitrile.
The rationale for this strategy is grounded in the principles of electrophilic aromatic substitution. The two benzyloxy groups at the C4 and C5 positions are powerful activating, ortho-, para-directing groups. Conversely, the cyanomethyl group at C1 is a deactivating, meta-director. The cumulative electronic influence of these substituents strongly favors the introduction of the electrophile (NO₂⁺) at the C2 and C6 positions. The C2 position is sterically more accessible than the C6 position, which is flanked by the bulky cyanomethyl group, leading to a high degree of regioselectivity for the desired 2-nitro product under carefully controlled conditions.
Reaction Scheme and Mechanism
The synthesis proceeds via a classical electrophilic aromatic substitution mechanism. A nitronium ion (NO₂⁺) is generated in situ from the reaction of concentrated nitric acid and sulfuric acid. This potent electrophile is then attacked by the electron-rich aromatic ring of the starting material.
Overall Reaction:
Mechanism of Nitration:
The reaction is an addition-elimination process.[1] The electron-withdrawing nitro group activates the ring towards nucleophilic attack, but in this synthesis step, we are performing an electrophilic substitution.[2][3] The rate-determining step is the attack of the nucleophilic aromatic ring on the electrophilic nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The strong electron-donating effect of the para-benzyloxy group provides significant stabilization for the positive charge when the attack occurs at the C2 position. A subsequent deprotonation by a weak base (e.g., HSO₄⁻ or H₂O) restores the aromaticity of the ring, yielding the final product.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 3,4-Bis(benzyloxy)phenylacetonitrile | >98% | Commercial | Starting Material |
| Acetic Acid, Glacial | ACS Grade | Commercial | Reaction Solvent |
| Sulfuric Acid (H₂SO₄) | 98%, ACS Grade | Commercial | Catalyst, Dehydrating Agent |
| Nitric Acid (HNO₃) | 70%, ACS Grade | Commercial | Nitrating Agent |
| Dichloromethane (DCM) | ACS Grade | Commercial | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab Prepared | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercial | Drying Agent |
| Ethanol, 200 Proof | ACS Grade | Commercial | Recrystallization Solvent |
Equipment:
-
Three-neck round-bottom flask (sized for scale) equipped with a mechanical overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel.
-
Ice-water bath for temperature control.
-
Standard glassware for work-up (separatory funnel, Erlenmeyer flasks).
-
Büchner funnel and vacuum flask for filtration.
-
Rotary evaporator.
-
All operations must be conducted within a certified chemical fume hood.
Detailed Experimental Protocol
Scientist's Note: This protocol is optimized for a 10-gram scale and can be adapted for larger quantities. Meticulous temperature control is the most critical parameter for success.
-
Reaction Setup:
-
To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and temperature probe, add 3,4-bis(benzyloxy)phenylacetonitrile (10.0 g, 30.55 mmol).
-
Add glacial acetic acid (100 mL) to the flask. Stir the mixture until the starting material is fully dissolved.
-
Cool the resulting solution to 0-5 °C using an ice-water bath.
-
-
Preparation of Nitrating Mixture:
-
In a separate flask, carefully add concentrated sulfuric acid (10 mL) to glacial acetic acid (20 mL), ensuring the mixture is cooled in an ice bath.
-
To this cooled acid mixture, slowly add 70% nitric acid (2.4 mL, ~36.7 mmol). Prepare this nitrating mixture just before use and keep it cold.
-
-
Nitration Reaction:
-
Once the solution of the starting material is stable at 0-5 °C, begin the dropwise addition of the cold nitrating mixture via the dropping funnel.
-
Rationale: A slow, controlled addition is paramount. The nitration reaction is highly exothermic; rapid addition can lead to an uncontrolled temperature increase, resulting in the formation of dangerous polysubstituted byproducts and potential runaway reactions.[4][5]
-
Maintain the internal reaction temperature strictly between 0 °C and 5 °C throughout the addition, which should take approximately 30-45 minutes.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour.
-
-
Reaction Monitoring and Quenching:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a higher Rf than the starting material.
-
Once the reaction is complete (disappearance of starting material), carefully quench the reaction by pouring the mixture into a beaker containing 500 g of crushed ice with vigorous stirring. A pale yellow solid should precipitate.
-
Rationale: Quenching on ice serves to stop the reaction immediately and precipitate the organic product, which has low solubility in the aqueous acidic medium.
-
-
Work-up and Isolation:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral (test with pH paper).
-
Dissolve the crude solid in dichloromethane (200 mL). Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a yellow solid.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then further cool in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The expected yield of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is typically in the range of 80-90%.[6][7]
-
Critical Safety Precautions
-
Handling of Acids: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents. Always wear appropriate Personal Protective Equipment (PPE), including a face shield, safety goggles, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[8] All transfers should be performed in a chemical fume hood.
-
Nitrating Mixtures: The combination of nitric acid and sulfuric acid is highly reactive. Never add water to the mixed acid. Prepare the mixture by adding nitric acid to the sulfuric acid solution slowly and with cooling.
-
Exothermic Reaction: The nitration is exothermic and can proceed uncontrollably if the temperature is not managed. Ensure a reliable cooling bath and constant monitoring of the internal temperature.
-
Cyanide Compounds: Although this protocol avoids the use of inorganic cyanide salts, the final product is an organic nitrile. While generally less acutely toxic than salts like NaCN, good laboratory hygiene should be practiced. Avoid inhalation of dust and skin contact. For any synthesis involving sodium cyanide (NaCN), extreme caution is required as it is fatal if swallowed, inhaled, or comes into contact with skin.[9][10] Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas.[11] All cyanide waste must be segregated and disposed of as P-listed hazardous waste.[10]
Data Summary
| Parameter | Value |
| Starting Material Mass | 10.0 g |
| Molar Mass of Starting Material | 329.39 g/mol |
| Moles of Starting Material | 30.55 mmol |
| Volume of 70% HNO₃ | 2.4 mL |
| Moles of HNO₃ | ~36.7 mmol (1.2 eq) |
| Reaction Temperature | 0-5 °C |
| Reaction Time | ~2 hours |
| Expected Product Molar Mass | 374.39 g/mol |
| Expected Yield | 9.1 - 10.3 g (80-90%) |
| Appearance | Pale yellow crystalline solid |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis.
Caption: Workflow for the scale-up synthesis of the target nitrile.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up or recrystallization. 3. Temperature too high, leading to side products. | 1. Extend reaction time and confirm completion by TLC. 2. Use minimal hot solvent for recrystallization; ensure pH is neutral before extraction. 3. Re-run with stricter temperature control. |
| Formation of 6-nitro Isomer | Reaction temperature was too high, overcoming the steric hindrance. | Maintain temperature strictly below 5 °C. The 6-nitro isomer can be difficult to separate; column chromatography may be required if it forms in significant amounts. |
| Dark-colored Product | Oxidation or formation of polymeric byproducts due to excessive temperature or overly concentrated reagents. | Ensure slow addition and efficient cooling. A charcoal treatment during recrystallization may help decolorize the product. |
| Oily Product after Quench | Incomplete reaction or presence of impurities. | Ensure the reaction has gone to completion. If oily, extract the entire quenched mixture with dichloromethane instead of filtering, then proceed with the aqueous work-up. |
Conclusion
This application note provides a reliable and scalable protocol for the regioselective synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile. By leveraging the inherent electronic directing effects of the substituents and maintaining strict control over the reaction temperature, the desired 2-nitro isomer can be obtained in high yield and purity. The detailed safety precautions and troubleshooting guide further support the successful implementation of this procedure in a research or process development setting.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. [Link]
-
University of Nebraska-Lincoln Environmental Health and Safety. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
-
University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
- Google Patents. CN101786966A - New preparation technology of p-nitro phenylacetonitrile.
- Google Patents.
- Google Patents. US20040199002A1 - Process for producing(2-nitrophenyl)
-
PrepChem.com. Synthesis of 2-nitrophenylacetonitrile. [Link]
-
PubChem. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile. [Link]
-
Organic Syntheses. α-PHENYLACETOACETONITRILE. [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. p-Nitrophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 6. 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile [cymitquimica.com]
- 7. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile | C22H18N2O4 | CID 10904838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. camachem.com [camachem.com]
- 10. uthsc.edu [uthsc.edu]
- 11. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols: The Strategic Role of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile in Pharmaceutical Synthesis
Introduction: 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a pivotal intermediate in the synthesis of a range of pharmaceutical compounds, most notably those featuring a 4-amino-6,7-dioxygenated quinazoline scaffold. This structural motif is the cornerstone of several alpha-1 adrenergic receptor blockers, including the widely prescribed antihypertensive agents Prazosin and Doxazosin[1][2][3][4]. The strategic placement of the nitro and cyano groups on the benzene ring, along with the versatile benzyloxy protecting groups, makes this compound an ideal precursor for the construction of the heterocyclic quinazoline system.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile in the synthesis of key pharmaceutical intermediates. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for its transformation, and present a clear pathway to the synthesis of advanced pharmaceutical building blocks.
Chemical Properties of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
| Property | Value | Reference |
| CAS Number | 117568-27-1 | [5] |
| Molecular Formula | C₂₂H₁₈N₂O₄ | [5] |
| Molecular Weight | 374.39 g/mol | [5] |
| Appearance | Solid | [6] |
| IUPAC Name | 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile | [5] |
Synthetic Pathway Overview
The overall synthetic strategy involves a three-stage process, beginning with the selective reduction of the nitro group of the title compound to an amine. This is followed by the cyclization of the resulting 2-aminobenzonitrile derivative to form the core 4-amino-6,7-bis(benzyloxy)quinazoline structure. Finally, a debenzylation step unmasks the hydroxyl groups, yielding a key precursor for various pharmaceutical agents.
Caption: Synthetic workflow from the starting material to the core intermediate.
Part 1: Selective Reduction of the Nitro Group
A critical step in this synthetic sequence is the selective reduction of the aromatic nitro group to an amine without affecting the nitrile or the benzyloxy protecting groups. While various methods exist for nitro group reduction, the use of stannous chloride (SnCl₂) in a non-aqueous, non-acidic medium is particularly effective for substrates with sensitive functional groups[5]. Catalytic hydrogenation can also be employed, but care must be taken to choose conditions that do not lead to the reduction of the nitrile or cleavage of the benzyl ethers.
Protocol 1: SnCl₂ Reduction of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
This protocol is adapted from established procedures for the selective reduction of aromatic nitro compounds[5][7].
Materials:
-
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile (1.0 eq) in absolute ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.
-
Heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 2-amino-4,5-bis(benzyloxy)benzonitrile.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Part 2: Quinazoline Ring Formation
The formation of the quinazoline ring from the 2-aminobenzonitrile intermediate is a key transformation. A highly efficient method for this cyclization involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA)[8][9][10]. This reagent acts as a one-carbon synthon, reacting with the 2-aminobenzonitrile to form a formamidine intermediate, which then undergoes cyclization to yield the 4-aminoquinazoline.
Caption: Mechanism of quinazoline ring formation using DMF-DMA.
Protocol 2: Synthesis of 4-Amino-6,7-bis(benzyloxy)quinazoline
This protocol is based on microwave-assisted synthesis methods that have been shown to be rapid and high-yielding[8][10].
Materials:
-
2-Amino-4,5-bis(benzyloxy)benzonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Microwave reactor
-
Microwave-safe reaction vessel
Procedure:
-
In a microwave-safe vessel, dissolve 2-amino-4,5-bis(benzyloxy)benzonitrile (1.0 eq) in a minimal amount of a suitable solvent like DMF.
-
Add DMF-DMA (1.5-2.0 eq) to the solution.
-
Seal the vessel and heat the mixture under microwave irradiation. A typical condition would be 70-100°C for 5-15 minutes. Monitor the formation of the formamidine intermediate by TLC.
-
For the subsequent cyclization to the 4-aminoquinazoline, the intermediate can often be used without isolation. The cyclization can be promoted by heating at a higher temperature (e.g., 120-150°C) in the microwave reactor, sometimes with the addition of a catalytic amount of acid[8].
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 4-amino-6,7-bis(benzyloxy)quinazoline.
Part 3: Deprotection and Elaboration to Pharmaceutical Scaffolds
The benzyloxy groups are robust protecting groups but can be efficiently removed by catalytic transfer hydrogenation (CTH) to reveal the free hydroxyl groups[11][12]. This deprotection step yields 4-amino-6,7-dihydroxyquinazoline, a versatile intermediate that can be further functionalized. For the synthesis of Prazosin and Doxazosin, the hydroxyl groups are typically methylated to yield 4-amino-6,7-dimethoxyquinazoline before further elaboration.
Protocol 3: Debenzylation via Catalytic Transfer Hydrogenation
This protocol utilizes ammonium formate as a safe and effective hydrogen donor in the presence of a palladium catalyst[11][13].
Materials:
-
4-Amino-6,7-bis(benzyloxy)quinazoline
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve 4-amino-6,7-bis(benzyloxy)quinazoline (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
To the stirred suspension, add ammonium formate (4-6 eq) portion-wise.
-
Stir the reaction mixture at room temperature. The progress of the debenzylation can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-6,7-dihydroxyquinazoline.
Elaboration to Prazosin and Doxazosin Precursors
The resulting 4-amino-6,7-dihydroxyquinazoline can be methylated using standard procedures (e.g., dimethyl sulfate and a base) to afford 4-amino-6,7-dimethoxyquinazoline. This key intermediate is then further reacted to produce Prazosin and Doxazosin.
-
For Prazosin: 4-amino-6,7-dimethoxyquinazoline is reacted with 1-(2-furoyl)piperazine[14][15].
-
For Doxazosin: 4-amino-6,7-dimethoxyquinazoline is reacted with N-(1,4-benzodioxan-2-carbonyl)piperazine[2][3][16].
These final coupling steps typically involve the displacement of a suitable leaving group at the 2-position of the quinazoline ring, which is often introduced in a preceding step by converting the 2-amino group to a 2-chloro or other reactive group.
Conclusion
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a strategically designed precursor that provides an efficient entry into the synthesis of medicinally important 4-amino-6,7-dioxygenated quinazolines. The protocols outlined in these application notes offer reliable and reproducible methods for the key transformations involved. By understanding the causality behind the experimental choices—such as the selective reduction of the nitro group and the efficient cyclization to the quinazoline core—researchers can effectively utilize this versatile intermediate in their drug discovery and development programs.
References
-
PrepChem. Synthesis of Prazosin Hydrochloride, γ-Form. Available from: [Link]
- Hess, H. J., Cronin, T. H., & Scriabine, A. (1971). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Journal of medicinal chemistry, 14(5), 442-5.
- Patil, D. A., et al. (2010). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Journal of Basic and Clinical Pharmacy, 1(4), 225.
-
Sci-Hub. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available from: [Link]
- Google Patents. WO2010109185A2 - Process for the preparation of doxazosin and salts thereof.
- Google Patents. EP2421857B1 - Process for the preparation of doxazosin and salts thereof.
-
European Patent Office. PROCESS FOR THE PREPARATION OF DOXAZOSIN AND SALTS THEREOF - EP 2421857 B1. Available from: [Link]
-
Semantic Scholar. DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. Available from: [Link]
- Google Patents. US4092315A - Novel crystalline forms of prazosin hydrochloride.
- Yan, H., et al. (2015). Synthesis of Quinazolinyl Chalcone Derivatives. Proceedings of the 3rd International Conference on Material, Mechanical and Manufacturing Engineering (IC3ME 2015).
-
Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available from: [Link]
- Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2.
-
ResearchGate. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Available from: [Link]
-
Common Organic Chemistry. Nitro Reduction - SnCl2. Available from: [Link]
-
Organic Chemistry Portal. Quinazoline synthesis. Available from: [Link]
-
Reddit. Reduction of aromatic nitro compounds with SnCl2. Available from: [Link]
-
Science Primary Literature. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Available from: [Link]
-
Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs. Available from: [Link]
-
ResearchGate. A complete study of Doxazosin characterization. Available from: [Link]
Sources
- 1. Synthesis and identification of the major metabolites of prazosin formed in dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 3. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Quinazolinyl Chalcone Derivatives | Atlantis Press [atlantis-press.com]
- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 13. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 14. prepchem.com [prepchem.com]
- 15. US4092315A - Novel crystalline forms of prazosin hydrochloride - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Laboratory preparation of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
An Application Note and Protocol for the Laboratory Preparation of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, a valuable intermediate in medicinal chemistry and organic synthesis. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, and critical safety considerations.
Introduction and Synthetic Rationale
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile serves as a key building block for the synthesis of more complex molecular architectures. The presence of the nitro group, benzyloxy protecting groups, and the reactive acetonitrile moiety makes it a versatile precursor. The synthetic strategy detailed herein employs a classic Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is favored due to the electronic properties of the starting material, where the strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by the cyanide ion.
The reaction proceeds by displacing a halide leaving group (e.g., chloride) from an activated aromatic ring. The choice of a polar aprotic solvent is critical, as it effectively solvates the cation of the cyanide salt, thereby liberating a more nucleophilic "naked" cyanide anion to drive the reaction forward.
Caption: Overall workflow for the synthesis of the target compound.
Reaction Mechanism: The SNAr Pathway
The synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile from a halogenated precursor is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike SN1 and SN2 reactions, the SNAr mechanism does not proceed via a backside attack or the formation of an unstable aryl cation.[1][2] Instead, it follows an addition-elimination pathway.
Key Mechanistic Steps:
-
Nucleophilic Attack: The reaction is initiated by the attack of the cyanide nucleophile (-CN) on the carbon atom bearing the leaving group (e.g., chlorine). This step is possible because the aromatic ring's electron density is significantly reduced by the powerful electron-withdrawing nitro group (-NO2) positioned ortho to the reaction site.[3][4]
-
Formation of the Meisenheimer Complex: The addition of the nucleophile temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3][4] The stability of this complex is the cornerstone of the SNAr mechanism. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the ortho-nitro group, which can effectively accommodate it.[2]
-
Elimination and Aromaticity Restoration: In the final step, the leaving group (e.g., Cl-) is expelled, and the aromaticity of the ring is restored, yielding the final product.
This ortho/para positioning of the electron-withdrawing group relative to the leaving group is essential for the necessary resonance stabilization of the Meisenheimer intermediate.[1][4]
Experimental Protocol
Critical Safety Precautions: Handling Sodium Cyanide
Sodium cyanide (NaCN) is a potent, fast-acting poison.[5] Ingestion, inhalation, or skin contact can be fatal.[5][6] All operations involving sodium cyanide must be performed with extreme caution in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-resistant safety goggles with a face shield.[5][7][8]
-
Ventilation: All manipulations of solid NaCN and the reaction itself must be conducted within a well-ventilated chemical fume hood to prevent inhalation of dust or potential hydrogen cyanide (HCN) gas.[8]
-
Acid Incompatibility: NEVER allow sodium cyanide to come into contact with acids. This reaction generates highly toxic and flammable hydrogen cyanide (HCN) gas.[6][8] Ensure all glassware is free of acid residue. The workup procedure must be carefully managed to avoid acidification until all residual cyanide has been removed or neutralized.
-
Emergency Preparedness: An emergency eye wash station and safety shower must be immediately accessible.[5][8] A cyanide antidote kit should be available, and all personnel must be trained in its use. At least two people should be present in the lab when handling this material.[5][8]
-
Storage: Store sodium cyanide in a cool, dry, well-ventilated area, in a tightly sealed container, and away from acids and water.[6][7]
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched and disposed of according to institutional and regulatory guidelines. A common method involves treatment with an excess of sodium hypochlorite (bleach) or hydrogen peroxide under basic (pH > 10) conditions to oxidize cyanide to the less toxic cyanate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 1,2-Bis(benzyloxy)-4-chloro-5-nitrobenzene | C20H16ClNO4 | 385.80 | 1.0 | 386 mg | Starting material. |
| Sodium Cyanide (NaCN) | NaCN | 49.01 | 1.5 | 74 mg | EXTREMELY TOXIC . Handle with care. |
| Dimethyl Sulfoxide (DMSO), anhydrous | C2H6OS | 78.13 | - | 5 mL | Anhydrous polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | C4H8O2 | 88.11 | - | ~100 mL | For extraction. |
| Deionized Water (H2O) | H2O | 18.02 | - | ~150 mL | For workup and washing. |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | ~30 mL | For washing. |
| Anhydrous Magnesium Sulfate (MgSO4) | MgSO4 | 120.37 | - | ~2 g | For drying the organic layer. |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 25 mL round-bottom flask.
-
Dry the flask thoroughly with a heat gun under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Equip the flask with a reflux condenser, also under an inert atmosphere.
-
-
Reagent Addition:
-
In the fume hood, carefully weigh 74 mg (1.5 mmol) of sodium cyanide and add it to the reaction flask.
-
Add 386 mg (1.0 mmol) of 1,2-Bis(benzyloxy)-4-chloro-5-nitrobenzene to the flask.
-
Using a syringe, add 5 mL of anhydrous DMSO. The choice of DMSO is strategic; it is a polar aprotic solvent that effectively dissolves the reagents and promotes the SNAr reaction.
-
-
Reaction Execution:
-
Immerse the flask in an oil bath preheated to 80-90 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 3:1 v/v). The product spot should be more polar than the starting material. The reaction is typically complete within 4-6 hours.
-
-
Workup and Product Isolation:
-
Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. A solid precipitate of the crude product should form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers. Wash the combined organic phase sequentially with deionized water (2 x 30 mL) and then with brine (1 x 30 mL). This removes residual DMSO and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes.
-
Alternatively, for higher purity, the crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
After purification, dry the final product under high vacuum to remove any residual solvent. The product should be a solid.[9]
-
Characterization of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Caption: Logical workflow for the analytical characterization of the final product.
Expected Analytical Data
-
Appearance: Off-white to yellow solid.
-
1H NMR (CDCl3, 400 MHz):
-
δ ~7.50-7.30 (m, 10H, Ar-H of benzyl groups)
-
δ ~7.40 (s, 1H, Ar-H)
-
δ ~7.00 (s, 1H, Ar-H)
-
δ ~5.20 (s, 2H, O-CH2-Ph)
-
δ ~5.15 (s, 2H, O-CH2-Ph)
-
δ ~3.90 (s, 2H, CH2-CN)
-
-
13C NMR (CDCl3, 100 MHz):
-
δ ~149.0, 148.5, 140.0, 136.5, 136.0, 129.0, 128.5, 128.0, 127.5, 118.0, 115.0, 110.0 (Aromatic C)
-
δ ~117.0 (CN)
-
δ ~71.5, 71.0 (O-CH2)
-
δ ~18.0 (CH2-CN)
-
-
IR (KBr, cm-1):
-
~2250 (C≡N stretch, nitrile)
-
~1520, 1340 (NO2 asymmetric and symmetric stretch)
-
~1270, 1030 (C-O-C ether stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z = 375.1 [M+H]+
-
m/z = 397.1 [M+Na]+
-
References
-
United Chemical. (2025, January 10). Crucial Safety Measures When Working with Sodium Cyanide. [Link]
-
TAEKWANG INDUSTRIAL CO., LTD. Sodium Cyanide. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Scribd. Sodium Cyanide Safety Guide. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. taekwang.co.kr [taekwang.co.kr]
- 6. camachem.com [camachem.com]
- 7. unitedchemicalcn.com [unitedchemicalcn.com]
- 8. scribd.com [scribd.com]
- 9. 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile [cymitquimica.com]
- 10. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile | C22H18N2O4 | CID 10904838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ContaminantDB: 2-nitro-4,5-bis(benzyloxy)phenylacetonitrile [contaminantdb.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to improve your yield and purity.
The synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a sequential process that requires careful control of reaction conditions at each stage. The overall synthetic pathway we will be focusing on is outlined below:
Figure 1: Proposed synthetic pathway for 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile.
Part 1: Benzylation of 3,4-Dihydroxybenzaldehyde
The initial step involves the protection of the hydroxyl groups of 3,4-dihydroxybenzaldehyde via benzylation to yield 3,4-bis(benzyloxy)benzaldehyde. This is a crucial step to prevent unwanted side reactions during the subsequent nitration.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues during the benzylation step?
A1: The most frequent problems are incomplete reaction leading to a mixture of mono- and di-benzylated products, and potential side reactions if the reaction conditions are not optimal. Over-alkylation is generally not a concern here, but ensuring the reaction goes to completion is key for simplifying purification.
Q2: Which benzylating agent and base combination is recommended?
A2: A common and effective combination is benzyl bromide as the alkylating agent and potassium carbonate as the base in a polar aprotic solvent like DMF or acetone. This system is generally efficient and cost-effective.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction (presence of mono-benzylated product) | 1. Insufficient amount of benzyl bromide or base. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Use a slight excess of benzyl bromide (2.2-2.5 equivalents) and a larger excess of potassium carbonate (3-4 equivalents). 2. Monitor the reaction by TLC until the starting material is consumed. 3. If the reaction is sluggish at room temperature, gently heat to 50-60 °C. |
| Low Yield | 1. Inefficient stirring, leading to poor mixing of the heterogeneous mixture. 2. Decomposition of benzyl bromide. | 1. Ensure vigorous mechanical stirring. 2. Use freshly opened or distilled benzyl bromide. |
| Difficult Purification | Co-elution of the product with benzyl alcohol (a byproduct of benzyl bromide hydrolysis). | Use a non-polar solvent system for chromatography, such as a gradient of ethyl acetate in hexanes. |
Experimental Protocol: Synthesis of 3,4-Bis(benzyloxy)benzaldehyde
-
To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in dry acetone or DMF, add potassium carbonate (3-4 equivalents).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add benzyl bromide (2.2-2.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gentle heat (50-60 °C) and monitor its progress by TLC.
-
Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Nitration of 3,4-Bis(benzyloxy)benzaldehyde
This step introduces the nitro group at the 2-position of the benzene ring. The electron-donating nature of the benzyloxy groups directs the nitration to the ortho and para positions. The desired product is the ortho-nitro isomer.
Frequently Asked Questions (FAQs)
Q1: What is the major challenge in the nitration of 3,4-bis(benzyloxy)benzaldehyde?
A1: The primary challenge is controlling the regioselectivity of the nitration. The powerful activating effect of the two benzyloxy groups can lead to the formation of multiple nitrated isomers and potentially over-nitration if the conditions are too harsh. The desired 2-nitro isomer must be carefully separated from other isomers.
Q2: Why is a mild nitrating agent preferred for this step?
A2: A mild nitrating agent, such as concentrated nitric acid in acetic acid or a mixture of nitric acid and sulfuric acid at low temperatures, is crucial to prevent the cleavage of the benzyl ether protecting groups and to minimize the formation of undesired byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of the Desired 2-Nitro Isomer | 1. Formation of other isomers (e.g., 6-nitro). 2. Over-nitration. | 1. Maintain a low reaction temperature (0-10 °C). 2. Use a controlled amount of nitrating agent. 3. A detailed protocol for a similar substrate, 3,4-dimethoxybenzaldehyde, suggests that nitration with concentrated nitric acid at 10°C can provide the desired 2-nitro product in good yield[1]. |
| Cleavage of Benzyl Ethers | Harsh reaction conditions (e.g., high temperature, strong acid concentration). | Use milder nitrating conditions. A mixture of nitric acid in acetic anhydride or acetic acid can be a gentler alternative to a sulfuric acid/nitric acid mixture. |
| Product is an Oil and Difficult to Purify | Presence of multiple isomers and byproducts. | Careful column chromatography with a suitable solvent system is essential. A step-gradient elution might be necessary to separate closely related isomers. |
Experimental Protocol: Synthesis of 4,5-Bis(benzyloxy)-2-nitrobenzaldehyde (Adapted from a similar procedure[1])
-
Dissolve 3,4-bis(benzyloxy)benzaldehyde (1 equivalent) in a suitable solvent like glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add concentrated nitric acid (1.1-1.2 equivalents) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for a few hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
The product may precipitate as a solid or an oil. Extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Part 3: Conversion of Aldehyde to Acetonitrile
The final step is the conversion of the aldehyde functionality of 4,5-bis(benzyloxy)-2-nitrobenzaldehyde to the acetonitrile group to yield the target molecule. A common and effective method for this transformation is a two-step sequence involving a Henry reaction followed by dehydration and reduction, or a one-pot Strecker synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the potential routes to convert the 2-nitrobenzaldehyde to the 2-nitrophenylacetonitrile?
A1: Several routes can be considered:
-
Henry Reaction Route: A Henry (nitroaldol) reaction with nitromethane to form a β-nitroalcohol, followed by dehydration to a nitroalkene, and subsequent reduction of the alkene and nitro group to the nitrile is a plausible, albeit multi-step, approach[2][3].
-
Strecker Synthesis: A one-pot reaction of the aldehyde with a cyanide source (like KCN) and an ammonia source (like ammonium chloride) can directly yield the α-aminonitrile, which can then be oxidized to the nitrile[4][5][6][7][8].
-
Direct Cyanation of a Benzyl Halide: An alternative would be to reduce the aldehyde to the corresponding benzyl alcohol, convert the alcohol to a benzyl bromide, and then perform a nucleophilic substitution with a cyanide salt[9][10].
Q2: Which method is recommended for its efficiency and yield?
A2: The Strecker synthesis is often a more direct route. However, the Henry reaction provides a versatile intermediate that can be used to synthesize other compounds as well. For the purpose of this guide, we will focus on a modified Henry reaction approach due to the well-established nature of the individual steps.
Troubleshooting Guide
Figure 2: Troubleshooting workflow for the conversion of the aldehyde to the acetonitrile.
| Issue | Potential Cause | Recommended Solution |
| Low yield in the Henry Reaction | 1. The base used is not strong enough to deprotonate nitromethane. 2. Reversibility of the reaction. | 1. Use a suitable base like sodium hydroxide or a non-nucleophilic organic base. 2. Use an excess of nitromethane to drive the equilibrium towards the product. |
| Formation of side products during dehydration | Strong acidic or basic conditions can lead to decomposition. | Use a milder dehydration method, such as mesylation of the alcohol followed by elimination with a non-nucleophilic base. |
| Over-reduction during the final step | The nitro group can also be reduced under certain conditions. | A selective reducing agent for the nitroalkene double bond is required. Alternatively, a method that simultaneously reduces the nitro group and the double bond to form the nitrile can be employed. |
Experimental Protocol: Synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile via a Henry Reaction sequence
Step 3a: Henry Reaction
-
To a solution of 4,5-bis(benzyloxy)-2-nitrobenzaldehyde (1 equivalent) in a suitable solvent like methanol or ethanol, add nitromethane (a large excess, e.g., 10 equivalents).
-
Cool the mixture to 0 °C and add a catalytic amount of a base, such as sodium hydroxide solution, dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with a mild acid (e.g., acetic acid) and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate to obtain the crude β-nitroalcohol.
Step 3b: Dehydration
-
Dissolve the crude β-nitroalcohol in a solvent like dichloromethane.
-
Cool to 0 °C and add triethylamine (2-3 equivalents).
-
Add methanesulfonyl chloride (1.2-1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to get the crude nitroalkene.
Step 3c: Conversion to Acetonitrile
This step is complex and may require significant optimization. A potential method involves the use of a reagent that can effect the conversion of the nitroalkene to the nitrile.
References
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
-
Henry, L. (1895). Formation Synthétique d'alcools nitrés. C. R. Hebd. Seances Acad. Sci., 120, 1265–1268. [Link]
-
PrepChem. (2023). Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Organic Chemistry Portal. Henry Reaction. [Link]
-
Wikipedia. Henry reaction. [Link]
-
Master Organic Chemistry. The Strecker Synthesis. [Link]
-
NROChemistry. Strecker Synthesis. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
PrepChem.com. Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. [Link]
-
Master Organic Chemistry. Strecker Synthesis. [Link]
- Google Patents.
- Google Patents. US20040199002A1 - Process for producing(2-nitrophenyl)
-
Scirp.org. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]
-
MDPI. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. [Link]
-
Organic Syntheses. o-NITROBENZALDEHYDE. [Link]
-
Organic Syntheses. p-NITROBENZYL BROMIDE. [Link]
-
Taylor & Francis Online. Cyanation – Knowledge and References. [Link]
-
MDPI. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
Welcome to the technical support guide for the purification of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile (CAS 117568-27-1). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key synthetic intermediate in high purity. The unique structural features of this molecule—two bulky benzyloxy groups, a polar nitro group, and a nitrile moiety—present specific purification challenges that require careful methodological consideration.[1][2]
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your purification workflow and enhance product yield and purity.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process in a question-and-answer format.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on precise execution.[3]
Q1: My compound oiled out during cooling instead of forming crystals. What happened and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the melting point of your compound is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature that is above the compound's melting point.[4][5] Impurities can also depress the melting point, exacerbating this issue.[6]
Causality & Solution:
-
Re-dissolve and Dilute: Heat the solution until the oil completely redissolves. Add a small amount (5-10% more) of the hot solvent to slightly decrease the solution's saturation point. This ensures that crystallization begins at a lower temperature.[6]
-
Promote Slow Cooling: Rapid cooling is a common cause of oiling out.[7] Allow the flask to cool to room temperature very slowly by insulating it (e.g., placing it on a cork ring or wooden block, covered with a watch glass). Do not move it directly to an ice bath.[5]
-
Solvent System Modification: If the problem persists, consider a mixed-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.
Q2: No crystals are forming even after my solution has cooled to room temperature and been placed in an ice bath. What should I do?
A2: The failure of a compound to crystallize from a cooled solution is almost always due to one of two reasons: excessive solvent was used, or the solution lacks a nucleation point to initiate crystal growth.[4]
Causality & Solution:
-
Check for Supersaturation: The most common issue is using too much solvent, meaning the solution is not supersaturated even at low temperatures.[3][4] To check this, dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. If a solid residue forms on the rod, the solution is likely supersaturated and just needs inducement to crystallize.[6] If no residue forms, you must reduce the solvent volume.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide a surface for the first crystals to form.[6]
-
Seed Crystals: If you have a small amount of the crude or pure solid, add a tiny speck to the solution. This "seed" provides a template for crystal growth.[5]
-
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off a portion of the solvent. Allow it to cool again and attempt to induce nucleation as described above. Be careful not to evaporate too much solvent, which could cause the product to precipitate out too quickly.[4]
Q3: My final product yield after recrystallization is very low. What are the common causes of product loss?
A3: A low recovery is a frequent issue in recrystallization. While some product loss is inevitable due to the compound's residual solubility in the mother liquor, significant losses can often be prevented.[3]
Causality & Solution:
-
Excessive Solvent: As mentioned in Q2, using more than the minimum amount of hot solvent required for dissolution is the primary cause of low yield.[3][6]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[7]
-
Inadequate Cooling: Ensure the solution is thoroughly chilled in an ice bath after slow cooling to room temperature. This maximizes the amount of product that crystallizes out of the solution.[8]
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a significant portion of your product.[3] Use a minimal amount of ice-cold solvent for washing.
Column Chromatography Issues
Column chromatography is essential for separating complex mixtures, but achieving good resolution requires careful optimization.[9]
Q4: My compound streaks badly on the column, leading to poor separation and mixed fractions. How can I improve this?
A4: Tailing or streaking is often caused by the compound interacting too strongly with the stationary phase (usually silica gel) or by issues with sample loading or solvent polarity.
Causality & Solution:
-
Optimize Solvent System: The polarity of your eluent may be too low. When the compound starts to elute, try gradually increasing the percentage of the more polar solvent in your system. This can help push the compound along more effectively and sharpen the band.[10]
-
Check for Acidity/Basicity: Silica gel is slightly acidic and can strongly interact with basic compounds. Conversely, alumina can be basic or neutral. If your compound has acidic or basic functional groups, consider adding a modifier to your eluent. For example, adding 0.5-1% triethylamine can help with basic compounds, while a similar amount of acetic acid can help with acidic ones.
-
Sample Loading Technique: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. Furthermore, the sample should be loaded in a minimal volume of solvent or adsorbed onto a small amount of silica gel (dry loading) to ensure a narrow starting band.[10]
Q5: I cannot separate my target compound from a very close-running impurity. What strategies can I employ?
A5: Separating compounds with very similar Rf values is a classic chromatography challenge.
Causality & Solution:
-
Use a Shallow Gradient: Instead of a large step-wise increase in solvent polarity, employ a very shallow gradient. This involves making small, incremental increases in the polar component of the mobile phase as you collect fractions. This can help to resolve bands that are very close together.[10]
-
Change Solvent Selectivity: The "magic" of chromatography is often in the solvent system. If a standard ethyl acetate/hexane system isn't working, try a different combination with different chemical properties, such as dichloromethane/methanol or toluene/acetone. Different solvents interact with your compounds and the stationary phase in unique ways, which can alter the elution order and improve separation.[9]
-
Consider Alternative Chromatography Modes: Due to its polarity, 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile may be better purified using techniques other than normal-phase chromatography.
-
Reverse-Phase Chromatography: This uses a nonpolar stationary phase (like C18 silica) and a polar mobile phase (like acetonitrile/water or methanol/water). This is often an excellent choice for polar molecules.[11][12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar analytes and uses a polar stationary phase with a high-organic mobile phase.[11][13]
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for crude 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile?
A1: A combination of techniques is often most effective. Start with an aqueous workup if your synthesis involves acidic or basic reagents to remove ionic impurities.[14] For the crude solid, recrystallization is an excellent first choice if a suitable solvent can be found, as it is efficient at removing the bulk of impurities.[8] If recrystallization fails to yield a pure product or if multiple byproducts are present, flash column chromatography is the next logical step.[9][15]
Q2: What are the likely impurities I might encounter?
A2: Impurities will depend on the synthetic route. Common impurities could include:
-
Unreacted starting materials (e.g., a precursor phenylacetonitrile derivative).
-
Byproducts from incomplete reactions (e.g., mono-benzylated intermediates).
-
Side-products from the nitration step, such as positional isomers, although synthetic methods are often designed to favor the desired isomer.[16]
-
Hydrolysis products if the nitrile group is exposed to strong acidic or basic conditions during workup.[17]
Q3: How should I store the purified compound?
A3: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture. It should be kept away from strong acids, bases, and oxidizing agents to prevent degradation.[18]
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using multiple methods:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in several different solvent systems.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically cause the melting point to be depressed and broadened.[7]
-
Spectroscopic Analysis: NMR (¹H and ¹³C) spectroscopy is the most definitive method for confirming the structure and assessing purity. The absence of signals corresponding to impurities is a strong indicator of high purity. Mass spectrometry can confirm the molecular weight.
Visualized Workflows and Protocols
Decision Workflow for Purification Strategy
This diagram outlines the logical steps for selecting an appropriate purification method.
Caption: Decision tree for selecting a purification method.
Protocol 1: Optimized Recrystallization
This protocol provides a step-by-step method for recrystallizing 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile.
-
Solvent Selection: Screen solvents for suitability. An ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[8] Based on the polar nature of the molecule, good candidates to screen include ethanol, isopropanol, ethyl acetate, or mixed systems like ethanol/water or dichloromethane/hexane.[19]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise while heating and stirring until the solid just dissolves.[3]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[7]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[6]
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation and Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[8]
-
Drying: Dry the purified crystals thoroughly, preferably under vacuum, to remove all residual solvent.
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for purification by flash column chromatography.
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal eluent. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.[9]
-
Column Packing: Pack a glass column with silica gel (or another appropriate stationary phase) as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, evaporating the solvent, and loading the resulting dry powder onto the top of the column.[10]
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. Collect fractions in test tubes or vials. Monitor the elution process using TLC to identify which fractions contain your pure product.
-
Gradient Elution (if needed): If the product is eluting too slowly or separation is poor, gradually increase the polarity of the eluent.[10]
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent using a rotary evaporator.
Data Tables
Table 1: Recommended Solvent Systems for TLC and Column Chromatography
| Solvent System (v/v) | Polarity | Application Notes |
| Ethyl Acetate / Hexane (e.g., 20-50%) | Medium | Standard starting point for many organic compounds. Good for initial screening.[9] |
| Dichloromethane / Methanol (e.g., 1-5%) | High | Effective for more polar compounds that do not move in ethyl acetate/hexane systems.[19] |
| Toluene / Acetone (e.g., 10-40%) | Medium | Offers different selectivity compared to ester/alkane systems; can improve separation of close spots. |
Table 2: Solubility Characteristics for Recrystallization Solvent Screening
| Solvent | Properties | Suitability |
| Ethanol | Polar protic | Good candidate. Often shows a significant difference in solubility between hot and cold.[16] |
| Isopropanol | Polar protic | Similar to ethanol, but less volatile. May offer better crystal growth. |
| Ethyl Acetate | Polar aprotic | May be too good a solvent at room temperature, but worth screening.[20] |
| Water | Highly polar | Compound is likely insoluble, making it a potential "poor" solvent for a mixed-solvent system with ethanol or isopropanol.[18] |
References
- Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available from: [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available from: [Link]
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Waters Corporation. Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS.
-
Wired Chemist. Recrystallization. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. Available from: [Link]
-
Advion. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Available from: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available from: [Link]
- Google Patents. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification.
- University of California, Irvine. Isolation and Purification of Organic Compounds Extraction.
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]
- The Royal Society of Chemistry. Electronic Supplementary Information.
-
SIELC Technologies. Separation of Benzonitrile, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-5-nitro- on Newcrom R1 HPLC column. Available from: [Link]
-
SIELC Technologies. Separation of (2-Nitrophenyl)acetonitrile on Newcrom R1 HPLC column. Available from: [Link]
-
PubChem. 2-Nitrophenylacetonitrile. Available from: [Link]
-
PubChem. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile. Available from: [Link]
- Google Patents. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor.
- BenchChem. Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization.
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]
-
ContaminantDB. 2-nitro-4,5-bis(benzyloxy)phenylacetonitrile (CHEM044857). Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
Sources
- 1. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile | C22H18N2O4 | CID 10904838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ContaminantDB: 2-nitro-4,5-bis(benzyloxy)phenylacetonitrile [contaminantdb.ca]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Recrystallization [wiredchemist.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 10. Chromatography [chem.rochester.edu]
- 11. waters.com [waters.com]
- 12. Separation of Benzonitrile, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. pharmanow.live [pharmanow.live]
- 14. Troubleshooting [chem.rochester.edu]
- 15. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 16. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 17. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2-Nitro-4,5-Bis(Benzyloxy)Phenylacetonitrile Manufacturer & Supplier in China | High Purity CAS 123750-65-8 | Product Details, Specifications & Reliable Exporter [nj-finechem.com]
- 19. rsc.org [rsc.org]
- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
Common side products in the synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. Our goal is to provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common challenges, optimize your reaction yields, and ensure the purity of your target compound.
The predominant synthetic route to this molecule is the Vicarious Nucleophilic Substitution (VNS) of hydrogen on a 1,2-bis(benzyloxy)-4-nitrobenzene precursor.[1][2] This powerful C-H functionalization method involves the reaction of a nitroarene with a carbanion bearing a leaving group, such as the one derived from chloroacetonitrile.[2] While efficient, the reaction is sensitive to conditions, and several side products can arise from the interplay of the strong base, nucleophilic species, and the various functional groups on the substrate and product. This guide will address the most frequently encountered issues.
Troubleshooting Guide & Frequently Asked Questions
Question 1: My reaction is incomplete, showing significant unreacted 1,2-bis(benzyloxy)-4-nitrobenzene. What are the likely causes and solutions?
Answer:
This is a common issue often related to inefficient generation or insufficient stability of the cyanomethyl carbanion (⁻CH₂CN), or suboptimal reaction conditions that disfavor the VNS pathway.
Causality and Mechanism: The VNS reaction requires a strong base to deprotonate the cyanomethylating agent (e.g., chloroacetonitrile).[2][3] If the base is not strong enough, is not sufficiently soluble, or is consumed by adventitious water, the carbanion will not be generated in a sufficient concentration to drive the reaction forward. Furthermore, the intermediate σ-adduct must undergo a β-elimination of the leaving group (e.g., HCl), a step that is also base-mediated.[4][5]
Troubleshooting Protocol:
-
Base and Solvent Selection: The choice of base and solvent is critical. A strong base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an anhydrous aprotic polar solvent like THF, DMF, or DMSO is typically required.[5]
-
Strictly Anhydrous Conditions: Water will quench the carbanion and consume the base. Ensure all glassware is oven-dried, solvents are freshly distilled from an appropriate drying agent, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature Control: The initial addition of the nucleophile to the nitroarene is often favored at low temperatures (-40 to -78 °C) to control exotherms and improve selectivity.[6] After the initial addition, the reaction may need to be warmed to room temperature to facilitate the elimination step.
Workflow for Optimizing Reaction Completion:
Caption: Troubleshooting workflow for incomplete VNS reactions.
Question 2: I've isolated an impurity with a mass corresponding to M+18 (hydrolysis) or M+17 (amide formation). How can I prevent this?
Answer:
The formation of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetamide (M+17 relative to nitrile) and the subsequent 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetic acid (M+18) are classic side products resulting from the hydrolysis of the nitrile functional group.
Causality and Mechanism: Nitrile hydrolysis is readily catalyzed by both acid and base, particularly at elevated temperatures.[7][8] The reaction proceeds in two stages: first to the amide, and then to the carboxylic acid (as its carboxylate salt under basic conditions).[9] During the VNS reaction, the strong basic conditions can promote this hydrolysis if water is present, either as a contaminant or introduced during the aqueous workup while the mixture is still basic and warm.
Preventative Measures and Protocols:
-
Anhydrous Reaction: As with incomplete reactions, maintaining strictly anhydrous conditions is the primary defense against hydrolysis during the reaction itself.
-
Controlled Workup: The workup procedure is a critical point where hydrolysis can occur.
Protocol for Minimizing Hydrolysis During Workup:
-
Cool the reaction mixture to 0 °C in an ice bath before quenching.
-
Instead of quenching with water or aqueous ammonium chloride directly into the basic mixture, first neutralize the excess base by slowly adding a cooled, dilute acid (e.g., 1M HCl) until the mixture is neutral or slightly acidic (pH 6-7).
-
Only after neutralization should you proceed with the standard aqueous workup and extraction. This ensures the nitrile is not exposed to strongly basic aqueous conditions for an extended period.[8]
-
| Condition Favoring Hydrolysis | Recommended Protocol |
| Presence of water in reaction | Use freshly dried, anhydrous solvents. |
| Quenching hot, basic mixture with water | Cool mixture to 0 °C before quenching. |
| Extended exposure to aqueous base | Neutralize the reaction mixture with dilute acid before extraction. |
Question 3: My TLC shows a higher molecular weight, less polar spot, and mass spectrometry suggests a dimeric species. What is this and how is it formed?
Answer:
This is likely a dimerization product. The product, 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, has acidic benzylic protons (on the -CH₂CN group) which are activated by both the nitro and cyano groups. In the strongly basic reaction medium, the product can be deprotonated to form a nucleophilic anion.
Causality and Mechanism: After the desired product is formed, the excess base in the reaction mixture can deprotonate the methylene bridge, creating a new carbanion. This product-derived carbanion can then act as a nucleophile itself, potentially attacking another electrophile in the pot. While attack on the starting nitroarene is possible, self-condensation or reaction with other intermediates can lead to complex dimeric or oligomeric structures. This is a known complication in VNS reactions where the product contains acidic protons.[4]
Mitigation Strategies:
-
Control Stoichiometry: Use only a slight excess of the cyanomethylating agent. A large excess provides more opportunities for side reactions after the primary starting material is consumed.
-
Inverse Addition: Add the base slowly to a solution of the nitroarene and the cyanomethylating agent. This "inverse addition" technique keeps the instantaneous concentration of the highly reactive carbanion low, favoring the reaction with the abundant nitroarene over side reactions.
-
Temperature Management: Keep the reaction temperature as low as reasonably possible to complete the reaction. Higher temperatures can accelerate the rate of side reactions like dimerization.
Caption: Pathway to dimerization side product formation.
Question 4: I am observing colored impurities, and mass spectra suggest partial reduction of the nitro group (e.g., M-16 or M-32). Why is this happening?
Answer:
The reduction of a nitro group under non-reductive conditions can be surprising but is mechanistically plausible. The nitro group can be reduced sequentially to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) functionalities.[10]
Causality and Mechanism: While dedicated reducing agents are typically required for this transformation[11][12], potent carbanions, especially stabilized benzylic anions formed during the VNS reaction, can act as single-electron donors. The highly colored nitrobenzylic anion of the product can, under certain conditions, transfer an electron to the nitro group of a starting material molecule, initiating a reduction cascade. These reduced species (nitroso, hydroxylamino) are often highly colored and can be reactive, leading to further complex byproducts like azo compounds.
Troubleshooting and Prevention:
-
Strict Inert Atmosphere: Oxygen can participate in redox cycles involving the nitroaromatic radical anions, leading to complex side reactions. Ensure the reaction is thoroughly de-gassed and maintained under a positive pressure of an inert gas.
-
Low Temperature: Electron transfer processes are often less favorable at lower temperatures. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can suppress this side reaction.
-
Purity of Reagents: Ensure the purity of your starting materials and solvent. Metal impurities can sometimes catalyze unwanted redox reactions.
Summary and Key Takeaways
The synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile via Vicarious Nucleophilic Substitution is a robust method, but success hinges on careful control of reaction parameters. The most common side products arise from predictable, mechanistically understood pathways.
| Side Product | Causal Factor(s) | Key Prevention Strategy |
| Unreacted Starting Material | Insufficient/degraded base; presence of water | Use >2 eq. of high-purity base; ensure anhydrous conditions. |
| Nitrile Hydrolysis Products | Presence of water, especially during basic workup | Maintain anhydrous conditions; neutralize before aqueous workup. |
| Dimerization Products | Deprotonation of the acidic product | Control stoichiometry; use inverse addition; maintain low temperature. |
| Nitro Group Reduction | Electron transfer from anionic species | Maintain strict inert atmosphere; use lowest effective temperature. |
By understanding the causality behind the formation of these impurities, researchers can proactively design their experiments to minimize side reactions, leading to higher yields and cleaner products, thereby streamlining the path to their ultimate synthetic goals.
References
-
Nitrile to Acid - Common Conditions . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Hydrolysis of Nitriles . (n.d.). Chemguide. Retrieved from [Link]
-
Hydrolysis of Nitriles . (n.d.). Lumen Learning - Organic Chemistry II. Retrieved from [Link]
-
Acidic Hydrolysis of Nitriles . (n.d.). BYJU'S. Retrieved from [Link]
-
Acid Hydrolysis of Nitriles . (n.d.). Química Orgánica. Retrieved from [Link]
-
Benzyl Ethers - Protecting Groups . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution . (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Mild Deprotection of Benzyl Ether Protective Groups with Ozone . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reduction of Nitro Compounds . (n.d.). Wikipedia. Retrieved from [Link]
- Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289.
-
Vicarious Nucleophilic Substitution . (n.d.). Wikipedia. Retrieved from [Link]
- Mąkosza, M., & Staliński, K. (2018). Nucleophilic Substitution in Nitroarenes: A General Corrected Mechanism. Monatshefte für Chemie - Chemical Monthly, 149(11), 1957–1969.
-
Vicarious Nucleophilic Substitution (VNS) . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Mąkosza, M. (1994). Vicarious Nucleophilic Substitution of Hydrogen. CHIMIA, 48(11), 494-497.
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives . (2016). National Institutes of Health (NIH). Retrieved from [Link]
-
Amine Synthesis by Nitro Compound Reduction . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 2. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 3. chem.kuleuven.be [chem.kuleuven.be]
- 4. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. d-nb.info [d-nb.info]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. byjus.com [byjus.com]
- 10. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Technical Support Center: Synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
Introduction: The synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a multi-step process critical for the development of various advanced pharmaceutical intermediates. This molecule, with its vicinal benzyloxy groups, a nitro functionality, and a cyanomethyl substituent, presents unique challenges in regioselectivity and functional group compatibility. This guide provides in-depth troubleshooting advice and detailed protocols to assist researchers in navigating the complexities of this synthesis, ensuring higher yields, purity, and reproducibility.
Section 1: Synthesis Overview & Key Transformations
The synthesis is typically approached as a two-stage process starting from 1,2-bis(benzyloxy)benzene:
-
Electrophilic Nitration: Introduction of a nitro group onto the electron-rich aromatic ring. The two benzyloxy groups are strongly activating and ortho-, para-directing. Given that the para positions (4 and 5 relative to the ether linkages) are occupied, nitration is directed to the positions ortho to the activating groups.
-
Nucleophilic Cyanation: The nitrated intermediate is first halogenated at the benzylic position (not shown in the simplified scheme) and then converted to the target nitrile via substitution with a cyanide salt. This guide will focus on the troubleshooting of the core nitration and the subsequent conversion to the acetonitrile derivative.
The overall transformation is depicted below:
Caption: General synthetic route and potential side reactions.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
A. Nitration Step (1,2-Bis(benzyloxy)benzene to 1,2-Bis(benzyloxy)-4-nitrobenzene)
Question 1: My nitration reaction is resulting in a very low yield or a complex mixture of products. What is going wrong?
-
Possible Cause 1: Suboptimal Reaction Temperature.
-
Explanation: Electrophilic nitration of a highly activated ring like 1,2-bis(benzyloxy)benzene is extremely exothermic. The nitronium ion (NO₂⁺) is a powerful electrophile.[1] If the temperature is not strictly controlled (typically kept between 0-10°C), the reaction rate can become uncontrollable, leading to the formation of di-nitrated byproducts, oxidative degradation of the substrate, and potential cleavage of the benzyl ether protecting groups.
-
Suggested Solution:
-
Pre-cool the vessel containing your starting material in a suitable solvent (e.g., dichloromethane or acetic acid) to 0°C using an ice-salt bath.
-
Prepare the nitrating mixture (e.g., concentrated HNO₃ in H₂SO₄) separately and cool it as well.
-
Add the nitrating agent dropwise to the substrate solution using an addition funnel, ensuring the internal temperature never exceeds 10°C. Monitor the temperature continuously with a low-temperature thermometer.
-
-
-
Possible Cause 2: Incorrect Regioselectivity.
-
Explanation: While the two benzyloxy groups strongly direct nitration to the 4- and 5- positions (equivalent to 1,2-dialkoxy-4,5-dinitrobenzene in dinitration), the formation of other isomers can occur, complicating purification.[2] The choice of nitrating agent and solvent system can influence the isomer ratio.
-
Suggested Solution: For highly activated systems, milder nitrating conditions can improve regioselectivity. Consider using acetyl nitrate (prepared in situ from nitric acid and acetic anhydride) or a zeolite catalyst which can favor para-substitution through shape selectivity.[3]
-
-
Possible Cause 3: Starting Material Degradation.
-
Explanation: The benzyl ether linkages can be susceptible to cleavage under strongly acidic conditions, especially if the reaction temperature is too high or the reaction time is prolonged. This will lead to phenolic byproducts which can further react to form a complex tarry mixture.
-
Suggested Solution: Minimize reaction time. Monitor the reaction closely by Thin Layer Chromatography (TLC). Once the starting material is consumed, immediately quench the reaction by pouring it carefully onto crushed ice. This neutralizes the strong acid and precipitates the organic product.
-
Question 2: I've isolated my nitrated product, but it's a difficult-to-purify oil instead of a solid. Why?
-
Explanation: This is a classic sign of isomeric impurities. The presence of ortho- and para-nitro isomers in similar syntheses often results in a pasty or oily crude product, as the mixture has a lower melting point than the pure para-isomer.[4][5]
-
Suggested Solution:
-
Confirm Isomers: Use ¹H NMR on the crude product to identify the presence of multiple aromatic substitution patterns.
-
Purification Strategy: Column chromatography is often necessary. However, a carefully chosen recrystallization solvent can sometimes selectively crystallize the desired isomer. For nitrophenylacetonitriles, 80% ethanol is often effective.[4] Start by attempting recrystallization from a range of solvents (e.g., ethanol/water, isopropanol, hexanes/ethyl acetate).
-
B. Cyanation Step (via a Benzyl Halide Intermediate)
Question 3: My cyanation reaction with sodium cyanide is giving a low yield of the nitrile and forming other products.
-
Possible Cause 1: Competing E2 Elimination.
-
Explanation: Sodium or potassium cyanide is not only a good nucleophile (CN⁻) but also a reasonably strong base. When reacting with a secondary benzyl halide, it can promote E2 elimination to form a stilbene derivative, especially if the reaction is heated. In the synthesis of nitrophenylacetonitriles from nitrobenzyl halides, 4,4-dinitrostilbene can be a major byproduct due to the basicity of NaCN.[6]
-
Suggested Solution:
-
Solvent Choice: Use a polar aprotic solvent like DMSO or DMF. These solvents solvate the cation (Na⁺) but leave the cyanide anion highly nucleophilic and less basic, favoring the desired Sₙ2 reaction over E2 elimination.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only warm gently if necessary.
-
Alternative Cyanide Source: Consider using a less basic cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) with a palladium catalyst, which can be a milder and less toxic alternative to simple alkali metal cyanides.[7][8]
-
-
-
Possible Cause 2: Hydrolysis of the Nitrile.
-
Explanation: If the workup conditions are too acidic or basic, or if the reaction is run in the presence of water for extended periods at high temperatures, the nitrile group can hydrolyze to the corresponding amide or carboxylic acid.
-
Suggested Solution: Ensure the reaction is run under anhydrous conditions. During workup, use neutral or mildly acidic/basic washes and avoid prolonged exposure to harsh pH conditions.
-
Question 4: The reaction is stalled; TLC shows unreacted benzyl halide starting material.
-
Explanation: This could be due to poor solubility of the cyanide salt or deactivation of the nucleophile.
-
Suggested Solution:
-
Solubility: Ensure vigorous stirring. In some cases, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can help shuttle the cyanide anion into the organic phase.
-
Reagent Quality: Use freshly opened or properly stored sodium cyanide. Old reagents can absorb moisture and CO₂ from the air, reducing their reactivity.
-
Section 3: Recommended Experimental Protocol
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All work involving concentrated acids and cyanide salts must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Part 1: Nitration of 1,2-Bis(benzyloxy)benzene
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, dissolve 1,2-bis(benzyloxy)benzene (1.0 eq) in glacial acetic acid (10 mL per gram of substrate).
-
Cool the flask to 0-5°C in an ice-salt bath.
-
In a separate flask, carefully add fuming nitric acid (1.1 eq) to an equal volume of glacial acetic acid, keeping the mixture cool.
-
Add the nitric acid solution dropwise to the stirred substrate solution over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.
-
After the addition is complete, stir the mixture at 5-10°C for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
A solid precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. Purify by recrystallization (e.g., from ethanol) or column chromatography to obtain pure 1,2-bis(benzyloxy)-4-nitrobenzene.
Part 2: Conversion to 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile (via Bromination and Cyanation)
-
Bromination: Dissolve the nitrated intermediate (1.0 eq) and N-Bromosuccinimide (NBS, 1.1 eq) in anhydrous carbon tetrachloride. Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide). Reflux the mixture under a nitrogen atmosphere, irradiating with a sunlamp to initiate the reaction. Monitor by TLC until the starting material is consumed. Cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure. The crude benzyl bromide is often used directly in the next step.
-
Cyanation: In a fume hood, dissolve the crude 4,5-bis(benzyloxy)-2-nitrobenzyl bromide in anhydrous DMSO. Add sodium cyanide (NaCN, 1.5 eq) portion-wise, monitoring for any exotherm.
-
Stir the mixture at room temperature for 4-6 hours. Monitor the disappearance of the benzyl bromide by TLC.
-
Once complete, pour the reaction mixture into a large volume of cold water and stir.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) to yield the final product.
Section 4: Data Summary
| Parameter | Value | Source |
| Product Name | 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile | - |
| Alternate Name | 2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile | [9] |
| CAS Number | 117568-27-1 | [9][10] |
| Molecular Formula | C₂₂H₁₈N₂O₄ | [9][10] |
| Molecular Weight | 374.4 g/mol | [9] |
| Appearance | Solid | [10] |
| Purity (Typical) | >95% after chromatography | [10] |
| Expected Yield | 40-60% (over 2 steps) | Varies, based on related procedures[4] |
Section 5: Visual Troubleshooting Workflow
This diagram provides a logical path for diagnosing common synthesis problems.
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11888, 2-Nitrophenylacetonitrile. Available at: [Link]
- CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification. Google Patents.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10904838, 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (Formerly known as Avra Synthesis Pvt. Ltd). Company Profile. Available at: [Link]
- CN101786966A - New preparation technology of p-nitro phenylacetonitrile. Google Patents.
- US3987108A - Benzyl (benzyloxy) benzene derivatives. Google Patents.
-
Shriner, R. L.; Kleiderer, E. C. p-NITROBENZYL CYANIDE. Org. Synth.1930 , 10, 82. Available at: [Link]
-
Wang, L. et al. (2021). Cyanation of 1‐iodo‐4‐nitrobenzene under the light irradiation with different wavelengths. ResearchGate. Available at: [Link]
-
Buck, J. S. VERATRALDEHYDE. Org. Synth.1931 , 11, 94. Available at: [Link]
-
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available at: [Link]
- US2496803A - Production of veratraldehyde from vanillin. Google Patents.
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]
-
Kolehmainen, E., et al. (2012). Regioselectivity in the nitration of dialkoxybenzenes. Magnetic Resonance in Chemistry, 50(8), 549-555. Available at: [Link]
- US7595417B2 - Cyanation of aromatic halides. Google Patents.
-
Chemistry Steps. Nitration of Benzene. Available at: [Link]
-
Abdassalam, B. et al. (2022). Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities. Acta Chimica Slovenica, 69(1), 187-198. Available at: [Link]
- US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. Google Patents.
Sources
- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 9. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile | C22H18N2O4 | CID 10904838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile [cymitquimica.com]
Technical Support Center: Optimizing Synthesis of Nitrophenylacetonitrile
Welcome to the technical support center for the synthesis of nitrophenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on not just what to do, but why certain experimental choices are critical for success, ensuring a robust and reproducible methodology.
I. Frequently Asked Questions (FAQs)
Here we address common initial queries regarding the synthesis of nitrophenylacetonitrile.
Q1: What are the primary methods for synthesizing p-nitrophenylacetonitrile?
A1: There are two main synthetic routes:
-
Direct Nitration of Phenylacetonitrile: This involves the electrophilic aromatic substitution of phenylacetonitrile using a mixture of strong acids, typically nitric acid and sulfuric acid.[1][2] Variations of this method, employing directional nitrating agents like a combination of nitric acid, phosphoric acid, and sulfuric acid, have been developed to improve the yield of the desired para-isomer.[3]
-
Nucleophilic Substitution of p-Nitrobenzyl Halide: This method involves the reaction of a p-nitrobenzyl halide (e.g., bromide or chloride) with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like DMSO.[1]
Q2: Which isomer of nitrophenylacetonitrile is typically the target, and why?
A2: The para-isomer, 4-nitrophenylacetonitrile, is most often the desired product. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including the beta-blocker atenolol and the antidepressant venlafaxine, as well as in the production of agrochemicals and liquid crystals.[1]
Q3: What are the main safety concerns associated with this synthesis?
A3: The synthesis of nitrophenylacetonitrile involves several significant hazards:
-
Toxicity: Nitrophenylacetonitrile itself is toxic.[4] Inhalation, ingestion, and skin contact should be avoided.[5]
-
Corrosive Reagents: The direct nitration method uses concentrated and fuming acids which are highly corrosive.
-
Cyanide: The nucleophilic substitution route uses highly toxic cyanide salts. Acidic conditions can generate hydrogen cyanide (HCN) gas, which is extremely poisonous.[1]
-
Exothermic Reactions: The nitration reaction is highly exothermic and can lead to runaway reactions if not properly controlled.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7][8][9]
II. Troubleshooting Guide: Direct Nitration of Phenylacetonitrile
This section provides a detailed guide to common issues encountered during the direct nitration of phenylacetonitrile.
Issue 1: Low Yield of the Desired p-Nitrophenylacetonitrile
A low yield is a frequent problem in this synthesis. The causes can be multifaceted, ranging from suboptimal reaction conditions to losses during workup and purification.[3][9][10]
| Symptom | Potential Cause | Scientific Explanation | Recommended Solution |
| Low overall yield with significant unreacted starting material. | Insufficient nitrating agent or incomplete reaction. | The electrophilic substitution requires a sufficient concentration of the nitronium ion (NO₂⁺). If the amount of nitric acid is too low or the reaction time is too short, a significant portion of the phenylacetonitrile will remain unreacted. | Ensure the correct molar ratio of nitric acid to phenylacetonitrile is used.[3] Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.[4] |
| Low isolated yield after purification. | Product loss during workup and recrystallization. | p-Nitrophenylacetonitrile has some solubility in the aqueous and organic solvents used during workup and recrystallization. Excessive washing or using too much recrystallization solvent will lead to product loss. | Minimize the volume of water used for washing the crude product. During recrystallization, use the minimum amount of hot solvent required to dissolve the solid. Cool the solution slowly and then in an ice bath to maximize crystal formation.[11][12] |
| Formation of a dark, tarry substance. | Over-nitration or side reactions due to high temperature. | Phenylacetonitrile is activated towards electrophilic substitution. At higher temperatures, the reaction can become too vigorous, leading to the formation of dinitro- and trinitro- products, as well as oxidative side reactions, which often result in polymeric tars.[13] | Maintain strict temperature control, typically between 10-20°C, using an ice bath.[2][3] Add the phenylacetonitrile to the acid mixture slowly and dropwise.[3] |
Issue 2: Poor Regioselectivity (High Proportion of o- and m-Isomers)
The primary challenge in the direct nitration of phenylacetonitrile is achieving high selectivity for the para-isomer over the ortho- and meta-isomers.[1][5]
| Symptom | Potential Cause | Scientific Explanation | Recommended Solution |
| High percentage of o-nitrophenylacetonitrile. | Elevated reaction temperature. | The directing effect of the cyanomethyl group is moderately ortho, para-directing. At higher temperatures, the activation energy barrier for the formation of the ortho-isomer is more easily overcome, leading to a decrease in para-selectivity.[14] | Maintain a low and consistent reaction temperature (10-20°C).[3] |
| Significant formation of both o- and m-isomers. | Inappropriate nitrating agent composition. | The composition of the mixed acid affects the steric bulk and reactivity of the nitrating species. A standard sulfuric/nitric acid mixture can lead to a mixture of isomers. | Use a directional nitrating agent, such as a mixture of nitric acid, phosphoric acid, and sulfuric acid. The bulkier complex formed in this mixture can sterically hinder attack at the ortho-position, favoring the para-position.[1] |
Visualizing the Nitration Mechanism
The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of phenylacetonitrile.
Caption: Mechanism of Phenylacetonitrile Nitration.
III. Troubleshooting Guide: Nucleophilic Substitution of p-Nitrobenzyl Halide
This section addresses common issues when synthesizing p-nitrophenylacetonitrile via the reaction of a p-nitrobenzyl halide with a cyanide salt.
Issue 1: Low Yield and Formation of Side Products
While this method avoids the issue of isomers, it is prone to other side reactions that can significantly lower the yield.
| Symptom | Potential Cause | Scientific Explanation | Recommended Solution |
| Formation of 4,4'-dinitrostilbene. | Strong basicity of the cyanide salt. | The cyanide ion can act as a base, causing an elimination reaction with the p-nitrobenzyl halide to form a carbene intermediate, which then dimerizes to form 4,4'-dinitrostilbene.[1] | The addition of a small amount of a strong acid, like sulfuric acid, can help to suppress the basicity of the cyanide and favor the substitution reaction.[1] |
| Presence of p-nitrobenzyl alcohol. | Presence of water in the solvent. | Water can compete with the cyanide ion as a nucleophile, leading to the hydrolysis of the p-nitrobenzyl halide to form p-nitrobenzyl alcohol. | Use an anhydrous solvent (e.g., dry DMSO) and ensure all glassware is thoroughly dried before use.[4] |
| Incomplete reaction. | Poor solubility of the cyanide salt or low reaction temperature. | The reaction rate depends on the concentration of the cyanide ion in solution. If the salt is not sufficiently soluble or the temperature is too low, the reaction will be slow and may not go to completion. | Use a polar aprotic solvent like DMSO, which is effective at dissolving cyanide salts. Ensure the reaction is heated to an appropriate temperature (e.g., 70°C) to facilitate the reaction. |
Visualizing the SN2 Mechanism
The synthesis of p-nitrophenylacetonitrile from p-nitrobenzyl halide proceeds via an SN2 mechanism.
Caption: SN2 Mechanism for Cyanide Substitution.
IV. Experimental Protocols
Protocol 1: Directional Nitration of Phenylacetonitrile
This protocol is adapted from a method designed to maximize the yield of the para-isomer.[3]
-
Preparation of the Nitrating Agent: In a three-necked flask equipped with a mechanical stirrer and a thermometer, combine nitric acid (65%), phosphoric acid (85%), and sulfuric acid (98%) in a molar ratio of 1:0.65:1.49. Cool the mixture to 10-15°C in an ice bath with stirring.
-
Nitration Reaction: Slowly add phenylacetonitrile (98%) to the nitrating mixture dropwise, ensuring the temperature is maintained between 15-20°C. The molar ratio of phenylacetonitrile to nitric acid should be 1:1.145.
-
Reaction Monitoring: Stir the reaction mixture at 15-20°C for 2.5 hours. Monitor the progress of the reaction by TLC.
-
Workup: Pour the reaction mixture into crushed ice with stirring.
-
Isolation: Filter the resulting solid, wash with cold water until the washings are neutral, and press dry.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pale yellow needle-like crystals of p-nitrophenylacetonitrile.
Protocol 2: Recrystallization of p-Nitrophenylacetonitrile
This is a general protocol for the purification of the crude product.[11][12][15]
-
Solvent Selection: Ethanol or an ethanol-water mixture is a suitable solvent system.
-
Dissolution: Place the crude p-nitrophenylacetonitrile in an Erlenmeyer flask and add the minimum amount of hot ethanol to dissolve the solid completely. If using an ethanol-water mixture, dissolve the solid in hot ethanol first, then add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
V. Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving issues during the synthesis.
Caption: Systematic Troubleshooting Workflow.
VI. References
-
CN101786966A - New preparation technology of p-nitro phenylacetonitrile. (2010). Google Patents. Retrieved from
-
Material Safety Data Sheet - 4-Nitrophenylacetonitrile, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification. (2001). Google Patents. Retrieved from
-
Explain the following observation: The nitration of the phenylacetonitrile compound produces ortho, meta. (2023). Brainly. Retrieved from [Link]
-
SN2 Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
-
SN2 Reaction Mechanisms. (2021). YouTube. Retrieved from [Link]
-
p-NITROPHENYLACETIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
The SN2 Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
What does the mechanism for the nitration of phenylacetonitrile look like? (2018). Chegg. Retrieved from [Link]
-
What are some common causes of low reaction yields? (2024). Reddit. Retrieved from [Link]
-
Recrystallization. (n.d.). Indian Institute of Technology Kanpur. Retrieved from [Link]
-
Graphviz tutorial. (2021). YouTube. Retrieved from [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Regio-Selective Mono Nitration of Phenols with Ferric Nitrate in Room Temperature Ionic Liquid. (2025). ResearchGate. Retrieved from [Link]
-
Aromatic nitration under various conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). St. Catherine University. Retrieved from [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Viewing a reaction path diagram. (n.d.). Cantera. Retrieved from [Link]
-
The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. Retrieved from [Link]
-
Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]
-
Draw the nitration reaction of phenylacetonitrile. (2016). Chegg. Retrieved from [Link]
-
Sn2 mechanism: kinetics and substrate. (n.d.). Khan Academy. Retrieved from [Link]
-
Phenylacetic acid. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Mechanism of Nitration: Electrophilic Substitution Reaction. (2022). YouTube. Retrieved from [Link]
-
Synthesis method of 2-nitro-4-substituted phenylacetic acid. (n.d.). Google Patents. Retrieved from
-
Phenylacetonitrile from Phenylalanine. (2017). Sciencemadness Discussion Board. Retrieved from [Link]
-
Phenylacetonitrile. (n.d.). PubChem. Retrieved from [Link]
-
An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. (n.d.). SciSpace. Retrieved from [Link]
-
US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. (1999). Google Patents. Retrieved from
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). PMC. Retrieved from [Link]
-
p-NITROBENZYL CYANIDE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthetic strategies to 2‐phenylacetonitrile. (n.d.). ResearchGate. Retrieved from [Link]
-
rNets: A standalone package to visualize reaction networks. (2024). ChemRxiv. Retrieved from [Link]
-
CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. (2010). Google Patents. Retrieved from
-
Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. (2025). ScienceDirect. Retrieved from [Link]
-
Drawing graphs with dot. (2015). Graphviz. Retrieved from [Link]
Sources
- 1. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. brainly.com [brainly.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. rubingroup.org [rubingroup.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. stmarys-ca.edu [stmarys-ca.edu]
- 14. researchgate.net [researchgate.net]
- 15. ocw.mit.edu [ocw.mit.edu]
Stability issues of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile under acidic conditions
Technical Support Center: 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
Welcome to the technical support guide for 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile (CAS 117568-27-1). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this molecule, particularly under acidic conditions. Our goal is to provide field-proven insights and actionable troubleshooting strategies to ensure the integrity of your experiments.
Quick Molecule Profile
Before diving into the troubleshooting guide, let's establish the key structural features of the molecule . Understanding its components is crucial to diagnosing stability issues.
-
IUPAC Name: 2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile[1]
-
Key Functional Groups:
-
Nitrile (-C≡N): Prone to hydrolysis under acidic conditions.
-
Benzyl Ethers (-OCH₂Ph): Can be cleaved by strong acids.
-
Ortho-Nitrobenzyl Moiety: An electron-withdrawing group that influences the molecule's overall reactivity.
-
The presence of multiple acid-labile functional groups necessitates careful experimental design.
Caption: Structure of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and reaction of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile in acidic environments.
Question 1: My reaction in acidic media is giving low yields and multiple unknown spots on TLC. What is happening to my starting material?
Plausible Cause: Your starting material is likely degrading due to the acidic conditions. The molecule has two primary points of vulnerability to acid-catalyzed reactions: the nitrile group and the benzyl ether protecting groups. A supplier note confirms the compound is sensitive to strong acids and bases[3].
-
Nitrile Hydrolysis: The most probable reaction is the hydrolysis of the nitrile group. In the presence of acid and water (even trace amounts), the nitrile can be converted first to an amide and then further to a carboxylic acid, releasing an ammonium salt.[4][5] This process is often accelerated by heat.[5] The mechanism begins with the protonation of the nitrile's nitrogen atom, which makes the carbon atom highly electrophilic and susceptible to nucleophilic attack by water.[6][7]
-
Benzyl Ether Cleavage: Benzyl ethers are susceptible to cleavage under strong acidic conditions (e.g., HBr, HI, BCl₃), though they are generally stable to weaker acids.[8][9] This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon. The reaction often follows an SN1 pathway due to the formation of a resonance-stabilized benzylic carbocation, which is a relatively stable intermediate.[10][11]
Recommended Solutions:
-
Re-evaluate Acid Choice: If possible, switch to a milder acid. For example, if you are using a strong mineral acid like HCl or H₂SO₄, consider using a weaker organic acid like acetic acid or using Lewis acids that are known to be selective.[9]
-
Control Temperature: Perform the reaction at the lowest possible temperature. Acid-catalyzed hydrolysis and ether cleavage are both kinetically controlled processes that slow down significantly at lower temperatures.
-
Minimize Water Content: Use anhydrous solvents and reagents to suppress the hydrolysis of the nitrile group.
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired transformation has occurred to minimize the formation of degradation byproducts.
Question 2: What are the likely degradation products I should be looking for?
Plausible Cause: Based on the known reactivity of the functional groups, you can predict the structures of the primary degradation products. Identifying these can help confirm the degradation pathway and optimize your reaction conditions.
Primary Degradation Products:
-
From Nitrile Hydrolysis:
-
Amide Intermediate: 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetamide.
-
Carboxylic Acid Final Product: 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetic acid.
-
-
From Benzyl Ether Cleavage:
-
Phenol Products: 2-(4-hydroxy-5-(benzyloxy)-2-nitrophenyl)acetonitrile and 2-(5-hydroxy-4-(benzyloxy)-2-nitrophenyl)acetonitrile (from single cleavage), or 2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile (from double cleavage).
-
Byproducts: Benzyl alcohol or benzyl halides, depending on the nucleophile present.
-
-
Combined Degradation: It is also possible to see products resulting from both nitrile hydrolysis and ether cleavage, such as 2-(4,5-dihydroxy-2-nitrophenyl)acetic acid.
Caption: Potential degradation pathways under acidic conditions.
Question 3: How can I quantitatively assess the stability of my compound under my specific reaction conditions?
Plausible Cause: To optimize your reaction, you need empirical data on the stability of your compound. A simple stability study can provide valuable insights and a quantitative measure of degradation over time.
Recommended Solutions: A High-Performance Liquid Chromatography (HPLC) based stability study is the standard method.
Experimental Protocol: HPLC-Based Stability Assessment
-
Preparation of Stock Solution: Prepare a stock solution of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile of known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., Acetonitrile or THF).
-
Reaction Setup:
-
In separate vials, add your reaction solvent and the specific acid you intend to use at the desired concentration.
-
Equilibrate the vials to your target reaction temperature (e.g., 0°C, 25°C, 50°C).
-
Include a control vial with solvent but no acid.
-
-
Initiation of Study: Spike each vial with a known volume of the stock solution to achieve the final reaction concentration. Start a timer immediately. This is your t=0 time point.
-
Time-Point Sampling: At regular intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a neutral mobile phase buffer or by adding a weak base to neutralize the acid. This prevents further degradation before analysis.
-
HPLC Analysis: Analyze each quenched sample by a validated HPLC method (e.g., reverse-phase C18 column with a UV detector).
-
Data Analysis:
-
Calculate the peak area of the starting material at each time point.
-
Normalize the peak area against an internal standard or assume the total peak area of all components remains constant.
-
Plot the percentage of remaining starting material versus time for each condition.
-
Caption: Workflow for an HPLC-based stability study.
Data Interpretation: This study will provide a clear degradation profile. You can then compare the stability across different acids, temperatures, and concentrations to identify the optimal conditions for your reaction.
| Condition | Acid Type | Temperature | Expected Stability | Primary Degradation Pathway |
| A (Mild) | Acetic Acid | 0 °C | High | Minimal degradation expected. |
| B (Intermediate) | 1M HCl (aq) | 25 °C | Moderate | Nitrile hydrolysis to amide/acid. |
| C (Harsh) | 3M H₂SO₄ | 50 °C | Low | Rapid nitrile hydrolysis and potential benzyl ether cleavage. |
| D (Anhydrous) | HCl in Dioxane | 25 °C | Moderate-High | Ether cleavage may occur; hydrolysis is suppressed. |
References
-
Hydrolysis of Nitriles. (n.d.). Chemguide. Retrieved from [Link]
-
Nitriles to Carboxylic Acids: Hydrolysis. (2025). JoVE. Retrieved from [Link]
-
Reactions of Ethers: Acidic Cleavage. (n.d.). Fiveable. Retrieved from [Link]
-
Acid hydrolysis of Nitriles. (n.d.). Química Orgánica. Retrieved from [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved from [Link]
-
20.7: Chemistry of Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615-685. Retrieved from [Link]
-
2-Nitrophenylacetonitrile. (n.d.). PubChem. Retrieved from [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Gara, M., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Retrieved from [Link]
-
Ijima, Y., et al. (2018). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers (Basel). Retrieved from [Link]
-
Lee, H. J., et al. (2004). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Tetrahedron Letters. Retrieved from [Link]
-
Fukuda, M., et al. (2023). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. Retrieved from [Link]
-
Singh, Y., et al. (2018). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Molecules. Retrieved from [Link]
-
2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile. (n.d.). PubChem. Retrieved from [Link]
- Process for producing (2-nitrophenyl)acetonitrile derivative and intermediate therefor. (2004). Google Patents.
-
Hydrolysis of Nitriles. (2021). YouTube. Retrieved from [Link]
- Process for preparing p-nitrophenyl acetonitrile by directional nitrification. (2001). Google Patents.
-
Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. (2023). ChemRxiv. Retrieved from [Link]
Sources
- 1. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile | C22H18N2O4 | CID 10904838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile [cymitquimica.com]
- 3. 2-Nitro-4,5-Bis(Benzyloxy)Phenylacetonitrile Manufacturer & Supplier in China | High Purity CAS 123750-65-8 | Product Details, Specifications & Reliable Exporter [nj-finechem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Acid hydrolysis of Nitriles [quimicaorganica.org]
- 6. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Nitrile Polymerization During Synthesis
Welcome to the technical support center for nitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on a critical challenge in organic synthesis: the prevention of unwanted nitrile polymerization. Uncontrolled polymerization can lead to decreased yields, product contamination, and difficulties in purification. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues effectively.
Troubleshooting Guide: Common Issues & Immediate Solutions
This section addresses specific problems you might encounter during your nitrile synthesis experiments.
Issue 1: Increased Viscosity or Solidification of the Reaction Mixture
Question: My reaction mixture has become viscous, or a solid has precipitated unexpectedly. I suspect polymerization. What should I do?
Answer:
An increase in viscosity or the formation of a solid precipitate is a strong indicator of polymerization. The appropriate course of action depends on the stage of your reaction.
-
During the reaction:
-
Immediate Cooling: Lowering the temperature can slow down the rate of polymerization, which is often accelerated by heat.[1][2]
-
Inhibitor Addition: If compatible with your reaction chemistry, the introduction of a radical or anionic inhibitor can quench the polymerization process. The choice of inhibitor is crucial and depends on the polymerization mechanism (see FAQs below).
-
Dilution: Adding more solvent can decrease the concentration of the monomer and reactive species, which may slow polymerization.
-
-
Post-reaction (during workup or purification):
-
If polymerization is minor, you may be able to salvage the product through purification.
-
For significant polymerization, where the mixture has become unmanageable, it is often more practical and safer to discard the batch according to your institution's hazardous waste disposal protocols.[3]
-
Issue 2: Low Yield of the Desired Nitrile Product
Question: My reaction is complete, but the yield of my target nitrile is significantly lower than expected. Could polymerization be the culprit?
Answer:
Low yields are a common consequence of unintended polymerization.[2] Here’s how to troubleshoot this issue:
-
Reaction Condition Analysis:
-
Temperature Control: High reaction temperatures can promote polymerization.[1][2] Evaluate if the reaction can be performed at a lower temperature.
-
Presence of Initiators: Unwanted initiators, such as impurities in starting materials or exposure to air (oxygen) and light, can trigger polymerization.[1] Ensure your reagents are pure and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Base/Acid Concentration: In reactions involving strong bases or acids, these can sometimes initiate anionic or cationic polymerization, respectively.[2] Consider using milder reagents or optimizing the stoichiometry.
-
-
Starting Material Purity:
-
Impurities in the nitrile-containing starting material can act as initiators.[2] It is advisable to purify commercial starting materials if their purity is questionable.
-
Issue 3: Difficulty in Purifying the Nitrile Product
Question: I've isolated my crude product, but it's difficult to purify. I see baseline material on my TLC plate, or my product is a sticky oil instead of a crystalline solid.
Answer:
These are classic signs of contamination with oligomers or polymers.
-
Purification Strategy:
-
Filtration: If a solid polymer has formed, it can sometimes be removed by filtration.
-
Chromatography: Column chromatography can be effective in separating the desired monomer from polymeric byproducts. However, high molecular weight polymers may not elute from the column.
-
Distillation/Crystallization: For thermally stable nitriles, distillation can be a viable purification method. Crystallization can also be effective if a suitable solvent system is found.
-
Chemical Treatment: In some cases, specific chemical treatments can be used to remove polymeric impurities. For instance, treatment with potassium permanganate has been used to remove acrylonitrile from other nitriles by forming an insoluble material that can be filtered off.[4]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the principles of preventing nitrile polymerization.
Understanding the "Why": Mechanisms of Nitrile Polymerization
Question: What causes nitriles to polymerize?
Answer:
The polymerization of nitriles is primarily driven by the reactivity of the carbon-nitrogen triple bond (C≡N). The primary mechanisms are:
-
Anionic Polymerization: This is a very common pathway, especially for α,β-unsaturated nitriles like acrylonitrile and cyanoacrylates.[5] It is initiated by nucleophiles, including bases, which attack the electrophilic carbon of the nitrile group.[6][7][8] The resulting carbanion can then attack another monomer molecule, propagating the polymer chain.[5][9] Monomers with electron-withdrawing groups, such as the nitrile group itself, are particularly susceptible to this type of polymerization.[9]
-
Free-Radical Polymerization: This mechanism is initiated by free radicals, which can be generated by heat, light, or radical initiators (e.g., peroxides, AIBN).[10][11][12] The radical adds across the C≡N bond or a C=C bond in unsaturated nitriles, creating a new radical that propagates the chain.[13][14] This is a common method for the commercial production of nitrile-containing polymers.[10]
Choosing the Right Inhibitor
Question: What type of inhibitor should I use, and how much is appropriate?
Answer:
The choice of inhibitor depends on the suspected polymerization mechanism.
| Inhibitor Type | Mechanism of Action & Examples | Typical Concentration |
| Anionic Inhibitors | Neutralize initiating anions. Often acidic compounds.[15] | 10 - 100 ppm |
| Examples: Sulfur dioxide, sulfuric acid.[16] | ||
| Free-Radical Inhibitors | Scavenge free radicals to terminate the polymer chain. | 50 - 1000 ppm |
| Examples: Hydroquinone, p-methoxyphenol (MEHQ), butylated hydroxytoluene (BHT), TEMPO and its derivatives.[17][18] |
Important Considerations:
-
Synergistic Effects: Sometimes, a combination of inhibitors is more effective. For instance, a combination of hydroquinone and butylated hydroxyanisole (BHA) can provide enhanced stability to cyanoacrylate adhesives.[16][17]
-
Compatibility: Ensure the inhibitor does not interfere with your desired reaction or subsequent steps.
-
Oxygen's Role: In some cases, the presence of oxygen is necessary for certain phenolic inhibitors to function effectively.[]
Impact of Reaction Conditions
Question: How do temperature and solvent affect nitrile polymerization?
Answer:
-
Temperature: Higher temperatures generally increase the rate of all chemical reactions, including polymerization.[1] For many nitrile systems, there is a temperature threshold above which polymerization becomes significantly more favorable.[20][21][22] It's crucial to maintain strict temperature control.
-
Solvent: The choice of solvent can influence polymerization in several ways:
-
Polarity: The polarity of the solvent can affect the stability of ionic intermediates in anionic polymerization.
-
Chain Transfer: Some solvents can act as chain transfer agents in free-radical polymerization, which can limit the molecular weight of the polymer formed.
-
Purity: Impurities in the solvent can sometimes initiate polymerization. Always use high-purity, dry solvents.
-
Storage and Handling of Nitrile Monomers
Question: What are the best practices for storing and handling nitrile-containing reagents to prevent polymerization?
Answer:
Proper storage is a critical first line of defense.
-
Temperature: Store in a cool, dark place.[2] Refrigeration is often recommended.
-
Inhibitors: Most commercial nitrile monomers are supplied with an inhibitor. Be aware of the type and concentration of the inhibitor.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to oxygen, which can promote radical polymerization.[1]
-
Container: Use clean, dry containers made of an inert material.
Experimental Protocols
Protocol 1: General Procedure for Inhibitor Addition
This protocol outlines the steps for adding an inhibitor to a nitrile monomer before use in a reaction.
-
Select the appropriate inhibitor based on the likely polymerization mechanism (see inhibitor table above).
-
Determine the required concentration. Start with a concentration in the middle of the recommended range.
-
Prepare a stock solution of the inhibitor in a solvent that is compatible with your reaction. This allows for more accurate addition of small quantities.
-
Under an inert atmosphere, add the calculated volume of the inhibitor stock solution to the nitrile monomer.
-
Mix thoroughly to ensure uniform distribution of the inhibitor.
-
Proceed with your synthesis as planned.
Protocol 2: Small-Scale Polymer Removal by Precipitation
This method can be used to purify a nitrile product that is contaminated with a small amount of polymer.
-
Dissolve the crude nitrile product in a minimal amount of a good solvent for the monomer.
-
Slowly add a non-solvent for the polymer while stirring. The polymer should precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the mixture to remove the solid polymer.
-
Wash the collected polymer with a small amount of the non-solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to recover the purified nitrile.
By understanding the mechanisms of nitrile polymerization and implementing these preventative and troubleshooting strategies, you can significantly improve the success and reproducibility of your nitrile syntheses.
References
-
Britannica. Nitrile | Synthesis, Polymerization, Copolymers. [Link]
-
FOREVER SEALS. (2025-04-10). Does Nitrile Rubber Harden at Low Temperatures? [Link]
-
Chemistry LibreTexts. (2025-01-19). 20.7: Chemistry of Nitriles. [Link]
- Google Patents.
- Google Patents.
- Google Patents.
-
Lindborg, T. (2019). Synthesis and Investigation of nitrile containing polymers derived from lignin. Lund University. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. [Link]
-
El-Sabbagh, S. H., & Ahmed, N. M. (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. International Journal of Polymer Science, 2015, 1-5. [Link]
- Google Patents.
-
NORTHWEST POLYMERS INC. Cyanoacrylates. [Link]
-
ResearchGate. The Reactions of Nitrile-containing Polymers. [Link]
-
Organic Chemistry Portal. Synthesis of Nitriles. [Link]
-
Chad's Prep. 20.11 Synthesis and Reactions of Nitriles. [Link]
-
ResearchGate. Temperatures and decomposition percentages of NBR at different heating... [Link]
-
ResearchGate. (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. [Link]
-
International Journal of Scientific & Technology Research. (2013). Effect Of The Nitrile Content On Nitrile Rubber Cure In Wide Temperature Range. [Link]
-
OpenStax. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition. [Link]
-
Chemguide. the preparation of nitriles. [Link]
-
Behl, M., & Lendlein, A. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Molecules, 23(2), 465. [Link]
-
YouTube. (2020). Polymer Science and Processing 04: Free radical polymerization. [Link]
-
YouTube. (2019). synthesis of nitriles through cyanide SN2 reactions. [Link]
-
Wikipedia. Nitrile. [Link]
-
ACS Publications. (2019). Free Radical Addition of Nitrile, Ketone, and Ester to Alkyne and the Selectivity Discussion. Organic Letters. [Link]
-
ACS Publications. Recent Advances in Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles. [Link]
- Google Patents.
-
OpenStax. (2023). 20.7 Chemistry of Nitriles. [Link]
-
ScienceDirect. An overview of synthetic modification of nitrile group in polymers and applications. [Link]
-
ACS Publications. Anionic Chain Polymerization. Journal of the American Chemical Society. [Link]
-
YouTube. (2020). Anionic polymerisation and its mechanism. [Link]
-
PubMed. Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. [Link]
-
ResearchGate. (2025). Nitrile Rubber Reactor Operation Troubleshooting with Principal Component Analysis. [Link]
Sources
- 1. US3267132A - Nitroso compounds as inhibitors of polymerization of unsaturated nitriles - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3322814A - Purification of nitriles - Google Patents [patents.google.com]
- 5. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Nitrile | Synthesis, Polymerization, Copolymers | Britannica [britannica.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cyanoacrylates - NORTHWEST POLYMERS INC. [nwpolymersinc.com]
- 16. US20070078207A1 - Stabilizer cyanoacrylate formulations - Google Patents [patents.google.com]
- 17. EP1928920A2 - Improved stabilizer cyanoacrylate formulations - Google Patents [patents.google.com]
- 18. nufarm.com [nufarm.com]
- 20. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds [article.sapub.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
Welcome to the technical support guide for the purification of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Section 1: Understanding the Compound and the Challenge
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a key intermediate in various synthetic pathways. Its purification is often a critical step, and recrystallization is the method of choice. However, the presence of the two bulky benzyloxy groups and the polar nitro group can present unique challenges in solvent selection and crystallization kinetics.
Key Physical Properties (Estimated and Reported):
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₈N₂O₄ | [1] |
| Molecular Weight | 374.4 g/mol | [1] |
| Appearance | Solid (likely white or off-white to pale yellow) | Inferred from similar compounds[2][3] |
| Melting Point | ~120-130°C (This can vary based on purity) | [3] |
| Solubility | Low solubility in water. Soluble in some organic solvents like dichloromethane and chloroform. | [3] |
The primary goal of recrystallization is to exploit differences in solubility between the desired compound and impurities at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile.
FAQ 1: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common problem, especially with compounds that have significant impurities, which can depress the melting point.
Causality:
-
Supersaturation at High Temperature: The solution is likely becoming supersaturated too quickly at a temperature where the compound is still molten.
-
Inappropriate Solvent Choice: The solvent may have a boiling point that is too high, or its polarity may not be optimal for inducing crystallization.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation point.[4]
-
Slow Cooling is Crucial: Allow the flask to cool very slowly. Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) can promote the formation of crystals instead of oil.[5]
-
Solvent System Modification: If oiling persists, consider a mixed-solvent system. For instance, if you are using a good solvent like dichloromethane, you can add a poor, miscible solvent (an "anti-solvent") like hexane dropwise to the hot solution until turbidity persists. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.
-
Scratching and Seeding: If the solution is supersaturated but reluctant to crystallize, scratching the inside of the flask with a glass rod just below the surface of the liquid can create nucleation sites.[5][6] Adding a "seed crystal" of the pure compound can also initiate crystallization.[5][6]
FAQ 2: I have very low recovery of my purified compound. What are the likely causes?
Answer:
Low recovery is a frequent issue in recrystallization and can often be traced back to a few key experimental parameters.[6]
Causality:
-
Excessive Solvent: Using too much solvent is the most common reason for poor yield.[5][6] The compound will have some solubility even in the cold solvent, and excess volume will retain a larger amount of the product in the mother liquor.
-
Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose a significant portion of your product.
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature will result in a lower yield.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Solvent Volume | Use the minimum amount of near-boiling solvent to dissolve the crude product.[6] | This ensures the solution is saturated upon cooling, maximizing crystal formation. |
| 2. Mother Liquor Check | After filtration, cool the mother liquor in an ice bath to see if more crystals form. | If a significant amount of solid crashes out, too much solvent was used initially. The mother liquor can be concentrated and a second crop of crystals can be collected. |
| 3. Hot Filtration | Preheat the filter funnel (e.g., with steam or in an oven) before filtering the hot solution.[7] | This prevents the solution from cooling and crystallizing prematurely in the funnel. |
| 4. Cooling Time | Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to an hour.[8] | This maximizes the precipitation of the dissolved solid. |
| 5. Washing | Wash the collected crystals with a minimal amount of ice-cold solvent.[6] | Using warm or excessive washing solvent will redissolve some of your product. |
FAQ 3: My final product is still colored/impure. What can I do?
Answer:
Persistent impurities often indicate that the chosen recrystallization solvent is not ideal for separating the compound from the specific contaminants present.
Causality:
-
Co-crystallization: The impurity may have similar solubility properties to your target compound in the chosen solvent, causing it to crystallize out as well.
-
Insufficient Washing: Residual mother liquor, which contains the impurities, may not have been adequately washed from the crystals.
Troubleshooting Steps:
-
Activated Charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use a minimal amount, as charcoal can also adsorb your product.
-
Solvent Selection: You may need to perform a more thorough solvent screen. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof). The ideal solvent will dissolve the impurities well at all temperatures or not at all, while dissolving your compound well only when hot.
-
Second Recrystallization: It may be necessary to perform a second recrystallization on the purified material using a different solvent system to remove stubborn impurities.
Section 3: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be the first approach. Ethanol or an ethanol/water mixture is a good starting point for nitrophenyl compounds.[2][9][10][11]
Step-by-Step Methodology:
-
Dissolution: Place the crude 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol).
-
Heating: Heat the mixture to a gentle boil on a hot plate while stirring. Add more solvent in small portions until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat to boiling.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.[8]
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful if a single solvent that meets all the criteria cannot be found. A common pair for compounds with moderate polarity is a "soluble" solvent like dichloromethane or ethyl acetate and a "poor" solvent like hexane or heptane.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude solid in the minimum amount of the "soluble" solvent at room temperature.
-
Addition of Anti-Solvent: Slowly add the "poor" solvent (anti-solvent) dropwise with swirling until the solution becomes cloudy (turbid).
-
Re-dissolution: Add a few drops of the "soluble" solvent until the solution becomes clear again.
-
Crystallization and Isolation: Follow steps 5-9 from the Single-Solvent Recrystallization protocol.
Visualizing the Recrystallization Workflow
Sources
- 1. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile | C22H18N2O4 | CID 10904838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Nitrophenylacetonitrile | 555-21-5 [amp.chemicalbook.com]
- 3. 2-Nitro-4,5-Bis(Benzyloxy)Phenylacetonitrile Manufacturer & Supplier in China | High Purity CAS 123750-65-8 | Product Details, Specifications & Reliable Exporter [nj-finechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 10. CN103102285A - Preparation method of p-aminophenylacetonitrile - Google Patents [patents.google.com]
- 11. CN101786966A - New preparation technology of p-nitro phenylacetonitrile - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Nitrophenylacetonitriles
Welcome to the technical support center for the synthesis of substituted nitrophenylacetonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable chemical intermediates. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support the success of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section is dedicated to resolving specific problems you may encounter during the synthesis of substituted nitrophenylacetonitriles. Each issue is presented in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Yield of the Desired Nitrophenylacetonitrile Isomer
Q: My reaction is producing a mixture of ortho-, meta-, and para-nitrophenylacetonitrile isomers, with a low yield of my target isomer. How can I improve the regioselectivity of the nitration?
A: Achieving high regioselectivity in the nitration of phenylacetonitrile is a common challenge. The direct nitration with standard mixed acids (concentrated nitric acid and sulfuric acid) often leads to a mixture of isomers, with the para-isomer typically forming in yields of only around 48.6%.[1] The separation of these isomers can be difficult due to their similar physical properties.
Causality and Strategic Solutions:
The key to improving regioselectivity lies in modifying the nitrating agent to sterically hinder the ortho-position, thereby favoring the formation of the para-isomer.
-
Directional Nitrating Agents: The use of a nitrating system composed of concentrated nitric acid and polyphosphoric acid (PPA) can significantly increase the yield of the p-nitrophenylacetonitrile. The bulky cyclic complex formed between PPA and the nitronium ion (NO₂⁺) creates steric hindrance, making an attack at the less hindered para-position more favorable.[1]
-
Optimized Reaction Conditions with PPA: Under optimized conditions, using a molar ratio of concentrated nitric acid to phenylacetonitrile of 3.5:1 at a reaction temperature of 20-25°C for 2 hours, a conversion rate of 90.77% and a yield of 64.69% for the para-isomer can be achieved, with a purity of up to 99.11%.[1]
-
Mixed Acid System with Phosphoric Acid: An alternative directional nitrating agent can be prepared by mixing nitric acid, phosphoric acid, and sulfuric acid.[2] This mixture has been shown to provide good directional nitration effects. Under optimized conditions (molar ratio of nitric acid:phosphoric acid:sulfuric acid = 1:0.65:1.49 and nitric acid:phenylacetonitrile = 1.145:1) at 15-20°C for 2.5 hours, the average yield of p-nitrophenylacetonitrile can reach 70.50%.[2]
Issue 2: Significant Formation of Byproducts in Cyanation Reactions
Q: I am synthesizing a nitrophenylacetonitrile via the cyanation of a nitrobenzyl halide, but I am observing significant amounts of byproducts. What are these byproducts and how can I minimize their formation?
A: The cyanation of benzyl halides, including nitro-substituted variants, is susceptible to several side reactions. The primary byproducts are typically isocyanides and elimination products. The formation of 4,4'-dinitrostilbene derivatives can also occur, particularly with p-nitrobenzyl halides, due to the high reactivity of the starting material and the basicity of the cyanide source.[1]
Causality and Strategic Solutions:
-
Isocyanide Formation: The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom. To favor the formation of the desired nitrile (C-attack) over the isocyanide (N-attack), it is crucial to use ionic cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN) in polar aprotic solvents such as DMSO or acetone.[3] These solvents effectively solvate the cation, leaving the cyanide anion more available for nucleophilic attack through the carbon atom.[3]
-
Elimination Reactions: Elimination reactions are more common with secondary and tertiary halides but can occur with primary nitrobenzyl halides under strongly basic conditions.[3] To minimize elimination, it is important to control the reaction temperature, as lower temperatures generally favor substitution over elimination.[3]
-
Stilbene Derivative Formation: The formation of dinitrostilbene derivatives is often a result of the basicity of the cyanide solution. One reported method to mitigate this involves the addition of a controlled amount of concentrated sulfuric acid to the reaction mixture when using DMSO as a solvent, which can increase the yield of p-nitrophenylacetonitrile to 40%.[1]
Issue 3: Difficulty in Product Purification
Q: My crude nitrophenylacetonitrile product is an oil or difficult to crystallize, and column chromatography is providing poor separation. What purification strategies can I employ?
A: The purification of nitrophenylacetonitriles can be challenging due to the presence of impurities with similar polarities or the tendency of the product to oil out during recrystallization.
Troubleshooting Purification:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the product/impurity mixture. The solution is supersaturated with impurities. | Use a lower-boiling point solvent or a solvent pair. Attempt a preliminary purification step like extraction to reduce the impurity load before recrystallization.[4] |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. Rapid cooling is preventing nucleation. | Reduce the solvent volume by evaporation. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. Allow the solution to cool slowly and scratch the inside of the flask with a glass rod to induce crystallization.[4] |
| Low Recovery After Recrystallization | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary. Ensure the solution is thoroughly cooled in an ice bath. Use a pre-heated funnel and flask for hot filtration.[4] |
| Poor Separation via Column Chromatography | The chosen eluent system has poor selectivity for the product and impurities. | Adjust the solvent gradient to be more shallow. Consider a different solvent system or a stationary phase with alternative selectivity, such as a phenyl-hexyl column for aromatic compounds.[4] |
Step-by-Step General Purification Protocol (Liquid-Liquid Extraction followed by Recrystallization):
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate.
-
Aqueous Wash: Wash the organic layer with deionized water to remove water-soluble impurities.
-
Brine Wash: Perform a final wash with brine to aid in layer separation and remove residual water.[4]
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Recrystallization: Dissolve the crude solid in a minimal amount of a suitable hot solvent. If the solution is colored, activated charcoal can be added, followed by hot filtration. Allow the solution to cool slowly to induce crystallization, then cool further in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry thoroughly.[4]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to substituted nitrophenylacetonitriles?
A1: The two primary synthetic strategies are:
-
Electrophilic Nitration of Phenylacetonitrile: This involves the direct nitration of the aromatic ring of phenylacetonitrile using a nitrating agent.[1][2] The main challenge with this method is controlling the regioselectivity to obtain the desired isomer.
-
Nucleophilic Cyanation of Nitrobenzyl Halides: This method involves the substitution of a halide on a nitrobenzyl halide with a cyanide group.[1][3][5] Key challenges include minimizing the formation of isocyanide and other byproducts.[3][5]
Q2: What is the Vicarious Nucleophilic Substitution (VNS) and can it be applied here?
A2: Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring, such as a nitroarene.[6][7] In this reaction, the carbanion nucleophile must possess a leaving group.[7] For the synthesis of substituted nitrophenylacetonitriles, a VNS approach could involve the reaction of a nitroarene with a carbanion derived from a halosubstituted acetonitrile. This method offers an alternative to traditional cyanation and can provide access to isomers that are difficult to obtain by other means.
Q3: Are there any known side reactions that are difficult to diagnose?
A3: The Kornblum-DeLaMare rearrangement is a potential, though less common, side reaction that could occur if peroxides are present as impurities or are formed in situ. This rearrangement converts an organic peroxide into a ketone and an alcohol under basic or acidic conditions.[8][9] While not a primary pathway in standard nitrophenylacetonitrile syntheses, its possibility should be considered if unexpected ketone or alcohol byproducts are observed, particularly in reactions involving strong bases or oxidants.
Q4: What safety precautions should be taken when working with cyanides and nitrating agents?
A4: Both cyanide salts and strong nitrating agents are highly hazardous and must be handled with extreme caution.
-
Cyanides: Sodium and potassium cyanide are highly toxic. Avoid contact with skin and inhalation of dust. Crucially, never mix cyanide salts with acid, as this will generate highly toxic hydrogen cyanide gas.[1] All manipulations should be performed in a well-ventilated fume hood.
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. The nitration reactions are often highly exothermic and can run away if not properly controlled. Use an ice bath to manage the reaction temperature and add reagents slowly. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Visualized Workflows and Mechanisms
Decision-Making Workflow for Synthesis Route Selection
Caption: Decision workflow for selecting a synthetic route.
Troubleshooting Workflow for Low Yield in Cyanation
Caption: Troubleshooting workflow for low yield in cyanation.
References
- Technical Support Center: Purification of Reaction Mixtures Containing 2-Nitrophenylacetonitrile. Benchchem.
- 2-(2-bromo-4-nitrophenyl)acetonitrile synthesis. ChemicalBook.
- Process for preparing p-nitrophenyl acetonitrile by directional nitrification. Google Patents (CN1305988A).
- New preparation technology of p-nitro phenylacetonitrile. Google Patents (CN101786966A).
- Process for producing (2-nitro-phenyl)acetonirtile derivative and intermediate used for synthesis thereof. Google Patents (CA2463232A1).
- Kornblum–DeLaMare rearrangement. Wikipedia.
- Vicarious nucleophilic substitution. Wikipedia.
- Side reactions and byproduct formation in the cyanation of benzyl halides. Benchchem.
- Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal.
- The Kornblum DeLaMare rearrangement in natural product synthesis: 25 years of innovation. Natural Product Reports (RSC Publishing).
Sources
- 1. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 2. CN101786966A - New preparation technology of p-nitro phenylacetonitrile - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CA2463232A1 - Process for producing (2-nitro-phenyl)acetonirtile derivative and intermediate used for synthesis thereof - Google Patents [patents.google.com]
- 6. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 7. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 8. Kornblum–DeLaMare rearrangement - Wikipedia [en.wikipedia.org]
- 9. The Kornblum DeLaMare rearrangement in natural product synthesis: 25 years of innovation - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to the NMR Spectroscopic Characterization of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
This guide provides an in-depth technical analysis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, a key intermediate in various synthetic pathways. We will focus on its comprehensive characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for elucidating molecular structures.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's spectral properties for identification, purity assessment, and reaction monitoring.
Introduction
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a multifaceted organic compound featuring a substituted aromatic ring.[5][6] Its structure incorporates two benzyloxy groups, a nitro group, and an acetonitrile moiety, all of which contribute distinct signals in an NMR spectrum. Accurate interpretation of these signals is paramount for confirming the compound's identity and ensuring its suitability for subsequent synthetic steps. In this guide, we will dissect the ¹H and ¹³C NMR spectra, and explore the utility of two-dimensional (2D) NMR techniques for unambiguous signal assignment.
Molecular Structure and Expected NMR Features
A clear understanding of the molecular structure is the foundation for predicting and interpreting NMR spectra. The key structural features of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile are highlighted below:
-
Aromatic Protons: The central phenyl ring is trisubstituted, leaving two aromatic protons. Their chemical shifts will be influenced by the electronic effects of the attached nitro and benzyloxy groups.
-
Benzyloxy Protons: Two equivalent benzyloxy groups will each exhibit a singlet for the methylene protons (CH₂) and multiplets for the phenyl protons.
-
Acetonitrile Methylene Protons: The methylene protons (CH₂) adjacent to the cyano group and the nitrophenyl ring will appear as a singlet.
-
Quaternary Carbons: The carbon atoms of the cyano group and those on the aromatic rings bearing substituents will be visible in the ¹³C NMR spectrum but not in the ¹H NMR spectrum.
Diagram: Molecular Structure of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
Caption: Molecular structure of the target compound.
Experimental Protocol: NMR Data Acquisition
To ensure high-quality, reproducible data, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds.
-
The residual proton signal of CHCl₃ at approximately 7.26 ppm and the carbon signal at 77.16 ppm serve as convenient internal references.[7][8]
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Acquire spectra on a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve narrow and symmetrical solvent peaks.
-
-
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
-
2D NMR (COSY, HSQC):
-
Utilize standard library pulse programs.
-
Optimize acquisition parameters based on the specific instrument and sample.
-
-
Data Analysis and Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides crucial information about the number and environment of the different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.3 | Multiplet | 10H | Phenyl-H (Benzyloxy) | Protons of the two phenyl rings of the benzyloxy groups. |
| ~7.2 | Singlet | 1H | Ar-H | Aromatic proton on the central ring, likely deshielded by the adjacent nitro group. |
| ~6.9 | Singlet | 1H | Ar-H | Aromatic proton on the central ring. |
| ~5.2 | Singlet | 4H | O-CH₂ -Ph | Methylene protons of the two benzyloxy groups. Their equivalence results in a single peak. |
| ~4.0 | Singlet | 2H | Ar-CH₂ -CN | Methylene protons of the acetonitrile group, appearing as a singlet due to the absence of adjacent protons. |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum complements the ¹H data by providing information about the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 140 | Ar-C -O, Ar-C -NO₂ | Quaternary aromatic carbons attached to electronegative oxygen and nitro groups are significantly deshielded. |
| ~136 | Ar-C (ipso, Benzyl) | Quaternary carbons of the benzyloxy phenyl rings. |
| ~129 - 127 | Ar-C H (Benzyl) | Aromatic carbons of the benzyloxy phenyl rings. |
| ~117 | C N | The carbon of the cyano group typically appears in this region.[9] |
| ~115 - 105 | Ar-C H | Aromatic CH carbons of the central ring. |
| ~71 | O-C H₂-Ph | Methylene carbons of the benzyloxy groups. |
| ~25 | Ar-C H₂-CN | Methylene carbon of the acetonitrile group. |
Advanced Structural Elucidation with 2D NMR
For complex molecules, 1D NMR spectra can sometimes be ambiguous. 2D NMR techniques, such as COSY and HSQC, provide definitive correlations between nuclei.[1][10][11][12][13]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[12][14][15][16] In the case of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, a COSY spectrum would confirm the through-bond coupling within the phenyl rings of the benzyloxy groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[12][13] An HSQC spectrum would definitively link the proton signals of the methylene groups and aromatic CHs to their corresponding carbon signals.
Diagram: HSQC Correlation Workflow
Caption: Workflow for HSQC-based structural assignment.
Comparative Analysis: Distinguishing from Potential Impurities
In synthetic chemistry, it is crucial to differentiate the desired product from potential impurities or side products.[17][18] NMR spectroscopy is an invaluable tool for this purpose.
Case Study: Comparison with 2-Nitrophenylacetonitrile
A common precursor or potential impurity is 2-nitrophenylacetonitrile.[19] Let's compare its expected NMR data with our target compound.
| Feature | 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile | 2-Nitrophenylacetonitrile |
| Benzyloxy Signals (¹H) | Yes (~5.2 ppm, 4H; ~7.4 ppm, 10H) | No |
| Benzyloxy Signals (¹³C) | Yes (~71 ppm, O-CH₂; ~128 ppm, Ar-CH) | No |
| Aromatic Region (¹H) | Two singlets for the central ring. | A more complex multiplet pattern for the four aromatic protons. |
| Molecular Weight | 374.39 g/mol [5][6] | 162.15 g/mol [19] |
The most striking difference is the presence of the strong benzyloxy signals in the target compound's spectrum, which are absent in the spectrum of 2-nitrophenylacetonitrile. This allows for straightforward differentiation.
Case Study: Isomeric Impurities
Positional isomers, such as a compound with a different substitution pattern on the central phenyl ring, could also be present. For instance, if the nitro group were in a different position, the chemical shifts and coupling patterns of the aromatic protons would change significantly. 2D NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), which shows through-space correlations, can be employed to definitively establish the regiochemistry.
Conclusion
The comprehensive NMR characterization of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a critical step in its synthesis and application. By combining 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This detailed spectral analysis not only confirms the identity and structure of the compound but also provides a powerful method for assessing its purity and distinguishing it from potential impurities and isomers. This guide serves as a practical resource for researchers, enabling them to confidently utilize NMR spectroscopy in their work with this important synthetic intermediate.
References
-
2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 4(3), 1-8.
-
Structural Analysis of Organic Compound Using 2D-NMR Spectrum. JEOL. Retrieved from [Link]
-
Notes on NMR Solvents. University of Wisconsin-Madison. Retrieved from [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. Retrieved from [Link]
-
Supporting Information for ... The Royal Society of Chemistry. Retrieved from [Link]
-
1 H-and 13 C-NMR shifts (ppm) of acetonitrile and its complexes with... ResearchGate. Retrieved from [Link]
-
2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile. PubChem. Retrieved from [Link]
-
2-Nitrophenylacetonitrile. PubChem. Retrieved from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]
-
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
-
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]
-
7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Magritek. Retrieved from [Link]
-
Impurities Application Notebook. Waters. Retrieved from [Link]
Sources
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile [cymitquimica.com]
- 6. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile | C22H18N2O4 | CID 10904838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nmr.oxinst.com [nmr.oxinst.com]
- 16. emerypharma.com [emerypharma.com]
- 17. lcms.cz [lcms.cz]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Analysis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For the intermediate 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, a key building block in the synthesis of various therapeutic agents, rigorous purity analysis is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound, offering scientifically grounded protocols and a discussion of alternative analytical techniques.
The Criticality of Purity for 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, with the chemical formula C₂₂H₁₈N₂O₄ and a molecular weight of 374.39 g/mol , is a structurally complex molecule.[1][2][3] Its synthesis can potentially introduce a variety of impurities, including unreacted starting materials, by-products from side reactions, and degradation products. These impurities, even in trace amounts, can have a significant impact on the downstream synthetic steps and the final drug product's safety and stability. Therefore, a robust and validated analytical method for purity assessment is a regulatory and scientific necessity.
Comparative HPLC Methodologies for Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical purity analysis due to its versatility and ability to separate a wide range of compounds.[4] Here, we propose and compare two distinct RP-HPLC methods for the analysis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, each employing a different stationary phase to achieve orthogonal selectivity.
Method 1: The Robust C18 Approach
The C18 (octadecyl) stationary phase is the most common choice in RP-HPLC due to its strong hydrophobic retention, making it suitable for a broad range of non-polar to moderately polar compounds.
Method 2: The Aromatic-Selective Phenyl-Hexyl Approach
A Phenyl-Hexyl stationary phase offers a different separation mechanism by incorporating π-π interactions with aromatic analytes, in addition to hydrophobic interactions. This can provide enhanced selectivity for aromatic compounds like our target molecule.
Experimental Protocols
Sample Preparation
A stock solution of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile (1 mg/mL) is prepared by dissolving the compound in acetonitrile. Working standards of varying concentrations are prepared by diluting the stock solution with the mobile phase.
HPLC System and General Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Detection Wavelength: Based on the UV-absorbing chromophores (nitro and phenyl groups) present in the molecule, a detection wavelength in the range of 254-270 nm is anticipated to provide good sensitivity. For the purpose of this guide, a wavelength of 260 nm is proposed. Note: Experimental verification of the UV spectrum is essential for optimal wavelength selection.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
Method 1: C18 Column Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The choice of a buffer is critical for reproducible separation of ionizable compounds.[5][6][7][8][9] Phosphoric acid provides a low pH to suppress the ionization of any potential acidic impurities.
-
Mobile Phase B: Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff.[10][11][12][13][14]
-
Gradient Elution:
Time (min) % Mobile Phase B 0 40 20 90 25 90 26 40 | 30 | 40 |
Method 2: Phenyl-Hexyl Column Protocol
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a volatile buffer suitable for LC-MS compatibility if further characterization of impurities is desired.[6][7]
-
Mobile Phase B: Methanol. Methanol offers a different selectivity compared to acetonitrile and has a slightly higher UV cutoff.[10][11][12][13][14]
-
Gradient Elution:
Time (min) % Mobile Phase B 0 50 20 95 25 95 26 50 | 30 | 50 |
Comparative Performance Analysis (Hypothetical Data)
The following table summarizes the expected performance of the two proposed HPLC methods based on established chromatographic principles.
| Performance Metric | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Rationale for Expected Performance |
| Resolution (Rs) of Main Peak from Key Impurities | > 2.0 | > 2.5 | The Phenyl-Hexyl column is expected to provide better resolution for aromatic impurities due to π-π interactions. |
| Peak Tailing Factor (Tf) | < 1.2 | < 1.1 | Both methods should provide good peak shape, with the Phenyl-Hexyl potentially offering slightly better symmetry. |
| Retention Time (Rt) of Main Peak (min) | ~15 | ~12 | The slightly more polar nature of the Phenyl-Hexyl phase and the use of methanol might lead to a shorter retention time. |
| Analysis Time (min) | 30 | 30 | Both methods are designed with a similar total run time for a comprehensive separation of potential impurities. |
| Selectivity for Aromatic Impurities | Good | Excellent | The Phenyl-Hexyl phase is specifically designed for enhanced selectivity of aromatic compounds. |
Visualizing the Analytical Workflow
Caption: Workflow for HPLC purity analysis.
Beyond HPLC: Alternative and Orthogonal Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that rely on different separation or detection principles.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for the analysis of volatile and semi-volatile impurities.[15][16][17][18] For 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, GC-MS would be particularly useful for identifying and quantifying residual solvents from the synthesis process. Given the relatively high molecular weight and low volatility of the target compound, it would likely not be amenable to direct GC analysis without derivatization.
Experimental Protocol (Conceptual for Residual Solvents):
-
Sample Preparation: A solution of the sample is prepared in a high-boiling point solvent (e.g., DMSO).
-
Instrumentation: A GC system equipped with a headspace autosampler and a mass spectrometer detector.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-1 or equivalent).
-
Temperature Program: A gradient temperature program to separate common organic solvents.
-
Carrier Gas: Helium or Hydrogen.
-
-
MS Conditions: Electron ionization (EI) with a scan range appropriate for common solvents.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[1][19][20][21][22] The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known proton signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated. This technique is particularly valuable for qualifying reference standards.
Experimental Protocol (Conceptual):
-
Sample Preparation: An accurately weighed amount of the sample and a certified internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: The spectrum is phased and baseline corrected.
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion: A Multi-faceted Approach to Purity Assurance
The purity of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a critical quality attribute that necessitates robust analytical characterization. This guide has presented a comparative analysis of two scientifically sound RP-HPLC methods, leveraging different column selectivities to ensure a comprehensive separation of potential impurities. The C18 method provides a reliable and universally applicable approach, while the Phenyl-Hexyl method offers enhanced selectivity for aromatic species that may be present as process-related impurities or degradation products.
Furthermore, the inclusion of orthogonal techniques such as GC-MS for residual solvent analysis and qNMR for absolute purity determination provides a more complete and trustworthy purity profile. The choice of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, from routine quality control to the certification of reference standards. By employing these well-reasoned and scientifically-defensible analytical strategies, researchers and drug developers can ensure the quality and consistency of this vital pharmaceutical intermediate.
References
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]
-
Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Crawford Scientific. Available at: [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. Available at: [Link]
-
Selecting Buffer pH in Reversed-Phase HPLC. Farmatel. Available at: [Link]
-
A Guide For Selection of Buffer for HPLC. YouTube. Available at: [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available at: [Link]
-
Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. Available at: [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]
-
qHNMR for purity determination. Slideshare. Available at: [Link]
-
Many chromatographers overlook the UV- absorbance properties of the solvents they. LC Troubleshooting Bible. Available at: [Link]
-
UV Cutoff. Burdick & Jackson. Available at: [https://macro.lsu.edu/HowTo/solvents/UV Cutoff.htm]([Link] Cutoff.htm)
-
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Available at: [Link]
-
Pharmaceutical Gas Chromatography Mass Spectrometers. American Pharmaceutical Review. Available at: [Link]
-
Wavelength cutoffs for common solvents. Waters Help Center. Available at: [Link]
-
Purity and Impurity Analysis. Agilent. Available at: [Link]
-
UV Cutoff. UltravioletPhotography.com. Available at: [Link]
-
GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Available at: [Link]
-
How Is GC-MS Used In Quality Control?. YouTube. Available at: [Link]
-
2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile. PubChem. Available at: [Link]
-
3-Nitrophenylacetonitrile. PubChem. Available at: [Link]
- Process for preparing p-nitrophenyl acetonitrile by directional nitrification. Google Patents.
- Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor. Google Patents.
- New preparation technology of p-nitro phenylacetonitrile. Google Patents.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile [cymitquimica.com]
- 3. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile | C22H18N2O4 | CID 10904838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hplc.eu [hplc.eu]
- 8. farmatel.yolasite.com [farmatel.yolasite.com]
- 9. m.youtube.com [m.youtube.com]
- 10. lctsbible.com [lctsbible.com]
- 11. UV Cutoff [macro.lsu.edu]
- 12. help.waters.com [help.waters.com]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
- 14. UV Cutoff - Techniques, Tests & Gear - UltravioletPhotography [ultravioletphotography.com]
- 15. omicsonline.org [omicsonline.org]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. youtube.com [youtube.com]
- 19. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 20. pubsapp.acs.org [pubsapp.acs.org]
- 21. emerypharma.com [emerypharma.com]
- 22. qHNMR for purity determination | PDF [slideshare.net]
A Comparative Guide to the Mass Spectrometry Analysis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a complex organic molecule with a molecular weight of 374.39 g/mol and a chemical formula of C22H18N2O4.[1][2][3] Its structure, featuring two benzyl ether groups, a nitroaromatic ring, and a nitrile functional group, presents unique challenges and opportunities for analytical characterization. Mass spectrometry, a powerful analytical technique for determining the mass-to-charge ratio of ionized molecules, is an indispensable tool for the structural elucidation and quantification of such compounds. This guide will explore the predicted fragmentation behavior of this molecule under various mass spectrometric conditions and compare this methodology with alternative analytical techniques, providing a comprehensive framework for its analysis in a research and drug development context.
Predicted Mass Spectrometry Analysis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
Due to the absence of publicly available experimental mass spectral data for 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, this section outlines the predicted fragmentation pathways based on the known mass spectrometric behavior of its constituent functional groups: nitroaromatic compounds and benzyl ethers.
Predicted Fragmentation Pathways
The fragmentation of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is anticipated to be influenced by the lability of the benzyl ethers and the characteristic fragmentation of the nitroaromatic moiety.
-
Initial Ionization: In electrospray ionization (ESI), the molecule is expected to readily form a protonated molecule [M+H]+ in positive ion mode. Under electron ionization (EI), a molecular ion [M]+• would be generated.
-
Primary Fragmentation:
-
Loss of Benzyl Group: A primary and highly probable fragmentation pathway involves the cleavage of the benzyl C-O bond, leading to the formation of a stable tropylium ion at m/z 91. This is a classic fragmentation pattern for benzyl ethers.
-
Loss of Benzyloxy Group: The loss of a benzyloxy radical (•OCH2C6H5) is also a likely fragmentation event.
-
Nitro Group Fragmentation: Nitroaromatic compounds are known to undergo characteristic losses of •NO2 (46 Da) and •NO (30 Da) from the molecular ion.
-
-
Secondary Fragmentation: Subsequent fragmentation of the primary product ions would lead to a cascade of smaller fragments, providing detailed structural information. For instance, the ion formed after the loss of a benzyl group could further lose the second benzyl group or undergo fragmentation of the nitroaromatic ring.
Experimental Workflow for Mass Spectrometry Analysis
The following diagram illustrates a typical workflow for the analysis of a novel compound like 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile using mass spectrometry.
Caption: A generalized workflow for the mass spectrometry analysis of an organic compound.
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool for the structural elucidation of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, other analytical techniques can provide complementary or alternative information, particularly for quantification. A comparison of these techniques is crucial for selecting the most appropriate method for a given research question.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural information via fragmentation. | High sensitivity and specificity. | May require chromatographic separation for complex mixtures; fragmentation can be complex to interpret. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Quantification, purity assessment. | Robust, widely available, excellent for quantitative analysis. | Lower specificity than MS; requires a chromophore for detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile compounds. | High chromatographic resolution for volatile compounds. | Not suitable for non-volatile or thermally labile compounds.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation, including stereochemistry. | Provides detailed information about the chemical environment of each atom. | Lower sensitivity than MS; requires higher sample concentrations. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Fast and non-destructive. | Provides limited structural information on its own. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of organic molecules. For a compound like 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, the presence of the aromatic rings and the nitro group provides strong chromophores, making it amenable to UV detection.
Protocol for HPLC-UV Analysis:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable for this type of molecule.
-
Mobile Phase: A gradient elution with water and acetonitrile (both with 0.1% formic acid) is a good starting point.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
UV Detection: Monitor at a wavelength corresponding to the absorbance maximum of the compound (likely in the 254-280 nm range).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Given the relatively high molecular weight and potential for thermal lability of the benzyl ether groups, GC-MS may be less suitable for the direct analysis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile without derivatization. However, it could be a valuable tool for identifying more volatile impurities or degradation products.
Conclusion
The mass spectrometric analysis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, while not yet experimentally detailed in the literature, can be predicted with a reasonable degree of confidence based on the well-established fragmentation patterns of its constituent functional groups. The expected fragmentation, dominated by the loss of benzyl and benzyloxy groups and characteristic nitroaromatic cleavages, would provide significant structural information.
For quantitative analysis, HPLC-UV presents a robust and reliable alternative, leveraging the strong chromophores within the molecule. The choice between these techniques will ultimately depend on the specific analytical goals, whether it be unambiguous structural confirmation, requiring the detailed fragmentation data from mass spectrometry, or precise quantification in various matrices, for which HPLC-UV is well-suited. A comprehensive analytical characterization would ideally employ a combination of these techniques to provide a complete picture of the molecule's identity, purity, and concentration.
References
-
PubChem. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile. Available from: [Link]
-
ContaminantDB. 2-nitro-4,5-bis(benzyloxy)phenylacetonitrile (CHEM044857). Available from: [Link]
-
NIST. Benzyl nitrile. In: NIST Chemistry WebBook. Available from: [Link]
-
PubChem. 2-Nitrophenylacetonitrile. Available from: [Link]
-
PubMed. Electrospray mass spectrometry of stable iminyl nitroxide and nitronyl nitroxide free radicals. Available from: [Link]
-
PubMed. Electrospray ionization mass spectrometry of stable nitroxide free radicals and two isoindoline nitroxide dimers. Available from: [Link]
-
Gavin Publishers. Validation of Analytical Methods: A Review. Available from: [Link]
-
JETIR. A review article on analytical method validation. Available from: [Link]
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
-
MDPI. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. Available from: [Link]
-
ResearchGate. Electron ionisation mass spectral study of 2-(2-carboxy-4,5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt. Available from: [Link]
-
Spectroscopy Online. Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Available from: [Link]
-
PubMed. Synthesis, spectroscopic characterization and quantum chemical computational studies of (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine. Available from: [Link]
- Google Patents. Process for preparing p-nitrophenyl acetonitrile by directional nitrification.
-
ResearchGate. Synthesis and Characterization of Some Transition Metal Complexes of Benzyl 2-((1E, 4E)-1, 5-Bis (2-Nitrophenyl) Penta-1, 4-Dien-3-Ylidene) Hydrazinecarbodithioate. Available from: [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]
-
PubChem. p-Nitrophenylacetonitrile. Available from: [Link]
Sources
- 1. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile | C22H18N2O4 | CID 10904838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile [cymitquimica.com]
- 3. ContaminantDB: 2-nitro-4,5-bis(benzyloxy)phenylacetonitrile [contaminantdb.ca]
- 4. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the FT-IR Spectrum of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, a complex organic molecule often utilized as an intermediate in the synthesis of pharmaceuticals and other high-value chemical compounds. As researchers and drug development professionals, understanding the structural integrity of such precursors is paramount. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups, thereby validating the molecular structure.
This document moves beyond a simple spectral interpretation. It is designed to offer a comparative analysis, contextualizing the spectrum of our target molecule against simpler, related compounds. This approach illuminates the contribution of each functional group to the overall spectral fingerprint, providing a deeper understanding of vibrational spectroscopy and empowering researchers to interpret spectra of similarly complex molecules with greater confidence.
The Rationale for FT-IR in Structural Elucidation
The molecule 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile (Molecular Formula: C₂₂H₁₈N₂O₄) possesses several distinct functional groups that are IR-active: a nitrile (-C≡N), a nitro group (-NO₂), two ether linkages (Ar-O-CH₂), aromatic rings, and aliphatic methylene bridges. Each of these groups undergoes characteristic vibrational motions (stretching and bending) upon absorption of infrared radiation at specific frequencies. The resulting FT-IR spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification and quality assessment.
Our analysis will focus on identifying the vibrational modes associated with these key groups and comparing their positions and intensities to established literature values and related molecular structures.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To ensure the collection of a reliable spectrum, a standardized and validated protocol is essential. For a solid sample like 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, Attenuated Total Reflectance (ATR) is the preferred FT-IR technique due to its minimal sample preparation and high reproducibility.[1]
Step-by-Step ATR-FTIR Methodology
-
Instrument Preparation: Power on the FT-IR spectrometer and allow it to complete its self-diagnostic and stabilization sequence. This ensures the instrument's internal laser and detector are at optimal operating temperature.
-
Accessory Installation: Install a single-reflection diamond ATR accessory. The choice of diamond is crucial for its chemical inertness and durability, preventing sample cross-contamination and accessory degradation.
-
Background Spectrum Acquisition:
-
Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in a volatile solvent like isopropanol or acetone, then allow it to fully evaporate. This step is critical to remove any residues that would contribute to the background signal.
-
Collect a background spectrum (typically 32 or 64 scans at a resolution of 4 cm⁻¹). This scan measures the ambient atmosphere (CO₂ and H₂O vapor) and the absorbance of the ATR crystal itself. The instrument's software will automatically subtract this from the sample spectrum, isolating the sample's true absorbance profile.
-
-
Sample Analysis:
-
Place a small amount (typically 1-2 mg) of the solid 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile powder onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR's built-in clamp. This ensures intimate contact between the sample and the crystal surface, which is necessary for the evanescent wave to penetrate the sample effectively and generate a strong signal.
-
Collect the sample spectrum using the same parameters as the background scan.
-
-
Data Processing:
-
The resulting spectrum should be automatically ratioed against the background.
-
Apply a baseline correction algorithm if necessary to account for any scattering effects or instrumental drift.
-
Experimental Workflow Diagram
Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Spectral Interpretation and Analysis
The FT-IR spectrum of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is characterized by several distinct absorption bands. The table below outlines the expected peaks based on the functional groups present.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Characteristics & Comments |
| ~3100-3000 | C-H Stretch | Aromatic (Ar-H) | Multiple weak to medium bands. Their presence above 3000 cm⁻¹ is highly indicative of sp² C-H bonds. |
| ~2950-2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium intensity bands from the cyanomethyl (-CH₂CN) and benzylic (-O-CH₂-Ph) groups. |
| ~2235 | C≡N Stretch | Nitrile | A sharp, medium-to-strong intensity peak. Its position below 2250 cm⁻¹ is characteristic of conjugation with the aromatic ring.[2][3][4] |
| ~1590, ~1495, ~1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands of variable intensity, confirming the presence of the phenyl rings. |
| ~1525 | N=O Asymmetric Stretch | Nitro (Ar-NO₂) | A very strong and prominent absorption band. This is one of the most characteristic peaks for aromatic nitro compounds.[5][6][7] |
| ~1345 | N=O Symmetric Stretch | Nitro (Ar-NO₂) | Another strong absorption band, which, in conjunction with the asymmetric stretch, provides definitive evidence of the nitro group.[5][6][7] |
| ~1260 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | A strong, distinct peak. For aromatic ethers, this band typically appears between 1300 and 1200 cm⁻¹.[8][9] |
Structural Visualization with Key Vibrational Modes
Caption: Key functional groups and their characteristic IR absorptions.
A Comparative Analysis with Simpler Analogs
To truly appreciate the complexity and diagnostic power of the spectrum, we must compare it to the spectra of simpler molecules that contain subsets of its functional groups. This comparison validates our peak assignments and illustrates the principle of group frequencies.
| Compound | Key Functional Groups Present | Expected Spectral Features | How it Compares to the Target Molecule |
| Benzonitrile | Aromatic Ring, Nitrile | • C≡N stretch (~2230 cm⁻¹) • Ar C-H (>3000 cm⁻¹) • Ar C=C (~1600-1450 cm⁻¹) | Establishes the baseline for an aromatic nitrile. The target molecule shares these peaks but adds signals for nitro, ether, and aliphatic C-H groups. |
| Nitrobenzene | Aromatic Ring, Nitro Group | • NO₂ asym. stretch (~1520 cm⁻¹) • NO₂ sym. stretch (~1350 cm⁻¹) • Ar C-H (>3000 cm⁻¹) • Ar C=C (~1600-1450 cm⁻¹) | Confirms the assignment of the two strong nitro bands. The target molecule shows these same characteristic "eye teeth" peaks.[7] |
| p-Nitrophenylacetonitrile | Aromatic Ring, Nitro, Nitrile, Aliphatic CH₂ | • C≡N stretch (~2240 cm⁻¹) • NO₂ asym. stretch (~1520 cm⁻¹) • NO₂ sym. stretch (~1350 cm⁻¹) • Aliphatic C-H (<3000 cm⁻¹) | A very close structural analog.[10] The primary difference in the target molecule's spectrum will be the addition of the strong C-O ether band (~1260 cm⁻¹) and more complex aliphatic C-H stretches from the benzyloxy groups. |
| Dibenzyl Ether | Aromatic Rings, Ether, Aliphatic CH₂ | • C-O-C asym. stretch (~1100 cm⁻¹) • Ar C-H (>3000 cm⁻¹) • Aliphatic C-H (<3000 cm⁻¹) | Helps isolate the ether linkage vibration. Note that the Ar-O-C stretch in our target molecule is at a higher frequency (~1260 cm⁻¹) due to the electronic environment of the aryl ether, compared to the alkyl ether here.[8] |
This comparative approach provides a self-validating system. By building up the complexity from simpler molecules, we can assign the absorption bands in the spectrum of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile with a high degree of certainty.
Conclusion
The FT-IR spectrum of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile provides a wealth of structural information. The definitive presence of the molecule is confirmed by the simultaneous appearance of characteristic absorption bands for the nitrile group (~2235 cm⁻¹), the strong symmetric and asymmetric stretches of the aromatic nitro group (~1525 and ~1345 cm⁻¹), and the strong aryl ether C-O stretch (~1260 cm⁻¹). These key signals, supported by absorptions from the aromatic and aliphatic C-H and aromatic C=C bonds, create a unique spectral fingerprint. By employing a systematic experimental protocol and a comparative analytical approach, FT-IR spectroscopy stands as an indispensable tool for researchers in synthetic chemistry and drug development for rapid, reliable, and robust structural verification.
References
- Vertex AI Search. (n.d.). Nitro Groups.
-
Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. Available at: [Link]
-
Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved January 13, 2026, from [Link]
-
Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]
-
University of Calgary. (n.d.). IR: nitro groups. Retrieved January 13, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 13, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 13, 2026, from [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 13, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved January 13, 2026, from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). p-Nitrophenylacetonitrile. Retrieved January 13, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile for Advanced Pharmaceutical Research
Introduction: 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique structure, featuring a nitrophenylacetonitrile core with bulky benzyloxy protective groups, makes its efficient synthesis a topic of considerable interest for researchers and professionals in drug development. This guide provides an in-depth, objective comparison of two primary synthetic routes to this key intermediate, supported by detailed experimental protocols and data to inform strategic decisions in complex molecule synthesis.
Strategic Overview: Two Divergent Pathways
The synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile can be approached from two distinct starting materials, each presenting its own set of advantages and challenges. This guide will explore:
-
Route 1: A convergent synthesis commencing with the commercially available 3,4-bis(benzyloxy)benzaldehyde. This pathway involves the strategic introduction of the nitro and cyanoethyl functionalities.
-
Route 2: A linear approach beginning with the benzylation of 3,4-dihydroxytoluene, followed by nitration and subsequent functionalization of the methyl group.
The selection of the optimal route is contingent upon factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product.
Route 1: Synthesis from 3,4-Bis(benzyloxy)benzaldehyde
This route leverages the readily available 3,4-bis(benzyloxy)benzaldehyde and builds the target molecule through a three-step sequence involving nitration, a Henry-Nef reaction sequence, and subsequent dehydration and reduction.
Logical Workflow for Route 1
Caption: Synthetic pathway for Route 1.
Experimental Protocol for Route 1
Step 1a: Nitration of 3,4-Bis(benzyloxy)benzaldehyde
The introduction of the nitro group at the 2-position is achieved via electrophilic aromatic substitution. The electron-donating benzyloxy groups direct the nitration ortho and para to themselves. The position ortho to both benzyloxy groups is sterically hindered, and the para position to the 4-benzyloxy group is already substituted by the aldehyde. Therefore, nitration is expected to occur at the position ortho to the 3-benzyloxy group and meta to the 4-benzyloxy group, which is the desired 2-position. A procedure analogous to the nitration of 3,4-dimethoxybenzaldehyde can be adapted[1].
-
Procedure: To a solution of 3,4-bis(benzyloxy)benzaldehyde (1 equivalent) in a mixture of concentrated sulfuric acid and glacial acetic acid at 0°C, a solution of concentrated nitric acid (1.1 equivalents) in glacial acetic acid is added dropwise. The reaction mixture is stirred at 0-5°C for 2-3 hours. The reaction is then quenched by pouring it onto ice, and the precipitated solid is filtered, washed with water until neutral, and dried to afford 4,5-bis(benzyloxy)-2-nitrobenzaldehyde.
Step 1b: Henry Reaction
The Henry (nitroaldol) reaction provides a classic method for carbon-carbon bond formation between a nitroalkane and a carbonyl compound[2][3][4].
-
Procedure: 4,5-Bis(benzyloxy)-2-nitrobenzaldehyde (1 equivalent) and nitromethane (1.5 equivalents) are dissolved in methanol. A catalytic amount of a base, such as sodium hydroxide or triethylamine, is added, and the mixture is stirred at room temperature for 24 hours. The reaction is monitored by TLC. Upon completion, the mixture is neutralized with dilute acid, and the solvent is removed under reduced pressure. The resulting crude 1-(4,5-bis(benzyloxy)-2-nitrophenyl)-2-nitroethanol is used in the next step without further purification.
Step 1c: Dehydration and Conversion to Acetonitrile
The crude β-nitro alcohol is dehydrated to the corresponding nitroalkene, which is then converted to the target nitrile.
-
Procedure: The crude 1-(4,5-bis(benzyloxy)-2-nitrophenyl)-2-nitroethanol is dissolved in a suitable solvent such as toluene, and a dehydrating agent like acetic anhydride or a catalytic amount of a strong acid is added. The mixture is heated to reflux to effect dehydration to (E)-1-(4,5-bis(benzyloxy)-2-nitrophenyl)-2-nitroethene. After dehydration is complete, the nitroalkene can be converted to the nitrile. A common method is the application of the Nef reaction, where the nitroalkene is treated with a reducing agent followed by acidic workup[5][6][7]. A more direct conversion can be achieved using specific reagents that facilitate this transformation, although this may require more specialized conditions. For the purpose of this guide, a standard Nef reaction protocol is suggested. The nitroalkene is reduced with a suitable reagent like sodium borohydride, and the resulting intermediate is hydrolyzed under acidic conditions to yield 2-(4,5-bis(benzyloxy)-2-nitrophenyl)acetonitrile. The product is then purified by column chromatography.
Route 2: Synthesis from 3,4-Bis(benzyloxy)toluene
This alternative route begins with the synthesis of the substituted toluene precursor, followed by nitration and subsequent functionalization of the benzylic position. This approach offers a more linear pathway to the target molecule.
Logical Workflow for Route 2
Caption: Synthetic pathway for Route 2.
Experimental Protocol for Route 2
Step 2a: Synthesis of 3,4-Bis(benzyloxy)toluene
The synthesis of the starting material is achieved by the benzylation of 3,4-dihydroxytoluene.
-
Procedure: To a solution of 3,4-dihydroxytoluene (1 equivalent) in a polar aprotic solvent such as DMF or acetone, anhydrous potassium carbonate (2.5 equivalents) is added. The mixture is stirred, and benzyl bromide (2.2 equivalents) is added dropwise. The reaction is then heated to 60-80°C and stirred for 12-16 hours. After cooling, the mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude 3,4-bis(benzyloxy)toluene, which can be purified by recrystallization or column chromatography.
Step 2b: Nitration of 3,4-Bis(benzyloxy)toluene
Similar to Route 1, the nitration is directed by the electron-donating benzyloxy groups to the 2-position.
-
Procedure: 3,4-Bis(benzyloxy)toluene (1 equivalent) is dissolved in a mixture of acetic anhydride and acetic acid. The solution is cooled to 0°C, and a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5°C. The reaction is stirred at this temperature for 2-3 hours and then allowed to warm to room temperature. The mixture is poured onto ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 4,5-bis(benzyloxy)-2-nitrotoluene.
Step 2c: Benzylic Bromination
The benzylic methyl group is functionalized via a radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN)[8][9][10][11].
-
Procedure: A solution of 4,5-bis(benzyloxy)-2-nitrotoluene (1 equivalent), NBS (1.1 equivalents), and a catalytic amount of AIBN in a non-polar solvent such as carbon tetrachloride or cyclohexane is heated to reflux under a light source (e.g., a sunlamp) for 4-6 hours. The reaction is monitored by the disappearance of the starting material. After completion, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with aqueous sodium bisulfite and brine, dried, and the solvent is removed to give crude 4,5-bis(benzyloxy)-2-nitrobenzyl bromide, which is often used in the next step without further purification.
Step 2d: Cyanation
The final step involves the nucleophilic substitution of the bromide with a cyanide source. The use of a phase-transfer catalyst (PTC) is highly recommended to facilitate the reaction between the organic substrate and the inorganic cyanide salt[1][12][13][14].
-
Procedure: The crude 4,5-bis(benzyloxy)-2-nitrobenzyl bromide (1 equivalent) is dissolved in a suitable organic solvent like toluene or dichloromethane. An aqueous solution of sodium cyanide (1.2 equivalents) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equivalents) are added. The biphasic mixture is vigorously stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the final product, 2-(4,5-bis(benzyloxy)-2-nitrophenyl)acetonitrile.
Performance Comparison of Synthesis Routes
| Parameter | Route 1 (from Benzaldehyde) | Route 2 (from Toluene Derivative) |
| Starting Material | 3,4-Bis(benzyloxy)benzaldehyde | 3,4-Dihydroxytoluene & Benzyl Bromide |
| Number of Steps | 3 | 4 |
| Key Reactions | Nitration, Henry Reaction, Dehydration, Reduction | Benzylation, Nitration, Benzylic Bromination, Cyanation |
| Overall Yield | Moderate | Good to High |
| Scalability | Moderate; Henry reaction can be challenging to control on a large scale. | Good; Each step is generally robust and scalable. |
| Reagent Hazards | Concentrated acids, nitromethane. | Benzyl bromide (lachrymator), NBS, AIBN, sodium cyanide (highly toxic). |
| Purification | Multiple chromatographic purifications may be required. | Final product purification is typically straightforward. |
Expert Insights and Recommendations
Both synthetic routes offer viable pathways to 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile.
Route 1 is attractive due to its convergent nature, starting from a more advanced intermediate. However, the multi-step conversion of the aldehyde to the acetonitrile, particularly the Henry reaction and subsequent transformations, can be lower-yielding and more difficult to optimize and scale up. The control of side reactions during the Henry reaction and the efficiency of the final conversion to the nitrile are critical for the overall success of this route.
Route 2 , while being a longer linear sequence, relies on a series of well-established and generally high-yielding reactions. The benzylation, nitration, benzylic bromination, and cyanation steps are all standard transformations in organic synthesis. The use of phase-transfer catalysis in the final cyanation step is a significant advantage, often leading to cleaner reactions and higher yields. From a process development perspective, Route 2 may be more straightforward to optimize and implement on a larger scale, despite having an additional step.
References
-
PrepChem. Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. [Link]
-
Organic Chemistry Portal. Henry Reaction. [Link]
-
PTC Organics, Inc. PTC Cyanation. [Link]
-
Industrial Phase-Transfer Catalysis. [Link]
-
Scirp.org. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]
-
Wikipedia. Nef reaction. [Link]
-
Organic Chemistry Portal. Nef Reaction. [Link]
-
Common Organic Chemistry. Benzylic Bromination. [Link]
-
Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
-
Chemistry Steps. Benzylic Bromination. [Link]
-
ResearchGate. Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6]. [Link]
-
Taylor & Francis. Nef reaction – Knowledge and References. [Link]
-
Newera-spectro. Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nef reaction - Wikipedia [en.wikipedia.org]
- 4. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Nef Reaction [organic-chemistry.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Bromination - Benzylic Bromination [commonorganicchemistry.com]
- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. newera-spectro.com [newera-spectro.com]
- 12. phasetransfer.com [phasetransfer.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. phasetransfercatalysis.com [phasetransfercatalysis.com]
A Comparative Guide to Alternative Reagents for the Synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
This guide provides an in-depth comparison of alternative reagents for the synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. Traditional synthetic routes often rely on harsh nitrating agents and acutely toxic cyanide salts, posing significant challenges in terms of safety, selectivity, and environmental impact. Here, we explore modern, safer, and more efficient alternatives, supported by experimental data and detailed protocols to aid researchers in optimizing this critical synthesis.
The Synthetic Challenge: Navigating Sensitivity and Toxicity
The synthesis of the target molecule, 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, involves two primary transformations on a 1,2-bis(benzyloxy)benzene backbone:
-
Electrophilic Aromatic Nitration: The introduction of a nitro (-NO₂) group onto the electron-rich catechol ether ring. The high activation of the ring by two alkoxy groups makes it susceptible to over-reaction, oxidation, and poor regioselectivity under harsh conditions.
-
Cyanomethylation: The introduction of the cyanomethyl (-CH₂CN) group, typically via nucleophilic substitution on a benzyl halide intermediate. This step traditionally employs highly toxic reagents like sodium cyanide (NaCN), which carry significant handling risks.
This guide will dissect each of these steps, comparing the conventional reagents with modern, superior alternatives.
Part 1: The Nitration Step — Precision Beyond Mixed Acid
The conventional method for aromatic nitration involves a potent mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1][2] While effective for deactivating rings, this "mixed acid" system is often too aggressive for highly activated substrates like 1,2-bis(benzyloxy)benzene, leading to dinitration and other side products.[3][4]
Caption: Key nitrating systems and their generated electrophiles.
Alternative Nitrating Agents: A Comparative Analysis
To overcome the limitations of mixed acid, several milder and more selective reagents have been developed. These alternatives offer improved control over the reaction, leading to higher yields of the desired mono-nitro product.
| Reagent System | Typical Conditions | Key Advantages | Disadvantages |
| Mixed Acid (HNO₃/H₂SO₄) | 0 °C to RT, strong acid | Low cost, powerful nitrating agent.[1] | Low selectivity for activated rings, harsh, corrosive, potential for over-reaction.[3] |
| Bismuth Subnitrate / SOCl₂ | Dichloromethane, Room Temp. | Mild, highly selective for activated rings like phenols and ethers, non-corrosive.[5] | Higher reagent cost compared to mixed acid. |
| N-Nitropyrazoles | Organic Solvent | Excellent yields for dinitration of veratrole derivatives, tunable reactivity.[6][7] | Primarily studied for dinitration; mono-nitration may require careful optimization. |
| N₂O₅ / Zeolite | Solid acid catalyst | High regioselectivity, favoring the para-isomer due to steric constraints of the zeolite pores.[8] | Requires preparation of N₂O₅ and use of a specific catalyst. |
| Acetyl Nitrate (HNO₃/Ac₂O) | 0 °C to RT | Milder than mixed acid.[9] | Can be explosive, requires stringent temperature control.[9] |
Featured Protocol: Selective Nitration using Bismuth Subnitrate
This protocol is adapted from methodologies proven effective for the nitration of highly activated aromatic compounds.[5]
Materials:
-
1,2-Bis(benzyloxy)benzene
-
Bismuth subnitrate [Bi₅O(OH)₉(NO₃)₄]
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1,2-bis(benzyloxy)benzene (1.0 equiv.) in anhydrous DCM.
-
Add bismuth subnitrate (0.25 equiv.) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 equiv.) dropwise to the stirred suspension. A pale yellow color should develop, indicating the start of the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing a saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-nitro-1,2-bis(benzyloxy)benzene.
Part 2: Introducing the Acetonitrile Moiety — Prioritizing Safety
The conversion of the intermediate 4,5-bis(benzyloxy)-2-nitrobenzyl halide to the final product typically involves a nucleophilic substitution with a cyanide source. The use of sodium or potassium cyanide is common but presents extreme toxicity risks.[10] Fortunately, significant progress has been made in developing safer cyanating agents and protocols.
Caption: Comparison of workflows for different cyanating agents.
Safer Alternatives to Sodium Cyanide
The primary driver for seeking alternatives is the reduction of acute toxicity associated with inorganic cyanides. Transition metal catalysis has enabled the use of less hazardous or "cyanide-free" sources.
| Reagent System | Typical Conditions | Key Advantages | Disadvantages |
| Sodium Cyanide (NaCN) | DMSO or DMF, RT to 60 °C | High reactivity, low cost, simple Sₙ2 mechanism. | Acutely toxic, significant safety and disposal concerns.[10][11] |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Pd or Cu catalyst, solvent (e.g., DMF) | Low cost, significantly lower toxicity than NaCN, environmentally benign.[12] | Requires a transition metal catalyst and ligand. |
| Zinc Cyanide (Zn(CN)₂) | Ni catalyst, CH₃CN, additives | Lower toxicity than NaCN, effective for unactivated alkyl halides.[13] | Requires a catalyst system and additives. |
| Formamide / POCl₃ | Pd catalyst, 120-140 °C | Acts as both solvent and a non-toxic cyanide source.[14][15] | Requires high temperatures and a catalyst system. |
Featured Protocol: Palladium-Catalyzed Cyanation using Potassium Ferrocyanide
This protocol is based on established methods for the cyanation of aryl and benzyl halides using K₄[Fe(CN)₆].[12]
Materials:
-
4,5-Bis(benzyloxy)-2-nitrobenzyl bromide (1.0 equiv.)
-
Potassium ferrocyanide, K₄[Fe(CN)₆] (0.5 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
A suitable phosphine ligand, e.g., Xantphos (2-10 mol%)
-
A base, e.g., sodium carbonate (Na₂CO₃) (2.0 equiv.)
-
Anhydrous solvent, e.g., DMF or DMAc
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried flask, add 4,5-bis(benzyloxy)-2-nitrobenzyl bromide, K₄[Fe(CN)₆], Pd(OAc)₂, the phosphine ligand, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile.
Final Recommendation
For a safer, more controlled, and efficient synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, this guide recommends a two-step approach departing from traditional reagents:
-
Nitration: Employ the Bismuth Subnitrate/Thionyl Chloride system for a mild and selective mono-nitration of the 1,2-bis(benzyloxy)benzene starting material.
-
Cyanation: Utilize Potassium Ferrocyanide with a palladium catalyst for the conversion of the resulting benzyl halide to the target nitrile, significantly enhancing the safety of the procedure.
This modern synthetic strategy mitigates the primary risks of the conventional route while providing a robust and reproducible pathway for researchers and drug development professionals.
References
-
Reddit. (2018). What alternatives are there to NaCN?. r/chemistry. Retrieved from [Link]
-
ChemistryViews. (2011). Cyanide-Free Cyanation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-nitrophenylacetonitrile. Retrieved from [Link]
-
Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2098-2107. Retrieved from [Link]
-
Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2098-2107. Retrieved from [Link]
-
Sawant, D. N., et al. (2011). Cyanides-Free Cyanation of Aryl Halides Using Formamide. Advanced Synthesis & Catalysis, 353(8), 1297-1301. Retrieved from [Link]
-
CNFREE. (2019). Development of Sodium Cyanide Substitutes for Gold Extraction. Retrieved from [Link]
-
DiBiase, S. A., et al. (n.d.). Acetonitrile, cyclohexylidene-. Organic Syntheses Procedure. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3496. Retrieved from [Link]
-
Li, J., et al. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 28(21), 7384. Retrieved from [Link]
-
Muathen, H. A. (2003). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 8(8), 593-598. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 1: Cyanogen Halides, Cyanates and Their Sulfur, Selenium, and Tellurium Analogues, Sulfinyl. Retrieved from [Link]
- Linn, C. B., & Vesely, J. A. (1968). Preparation of nitrated aromatic ethers. U.S. Patent No. 3,417,146.
-
Saha, T., et al. (2024). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. Retrieved from [Link]
- Ube Industries. (2004). Process for producing (2-nitrophenyl)acetonitrile derivative and intermediate therefor. U.S. Patent Application No. 2004/0199002A1.
-
ResearchGate. (n.d.). Cyanation of various aryl halides. Retrieved from [Link]
- Google Patents. (n.d.). The method for continuously synthesizing of benzene acetonitrile. CN109232312A.
-
Wang, X., et al. (2023). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 28(24), 8031. Retrieved from [Link]
-
ChemistryViews. (2018). Cyanation of Unactivated Secondary Alkyl Halides. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2015). Why does the second nitration of 1,2-Bis(octyloxy)benzene require fuming nitric acid (nearly 100 %)?. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of the effect of mixing acetonitrile in benzene on the photoredox reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (3-benzyloxy-4-nitrophenyl)acetonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrophenylacetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). New preparation technology of p-nitro phenylacetonitrile. CN101786966A.
- Google Patents. (n.d.). Process for preparing p-nitrophenyl acetonitrile by directional nitrification. CN1305988A.
-
Royal Society of Chemistry. (n.d.). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Retrieved from [Link]
-
SciSpace. (n.d.). Nitration of Benzene Using Mixed Oxide Catalysts. Retrieved from [Link]
-
Lumen Learning. (n.d.). The Nitration and Sulfonation of Benzene. Retrieved from [Link]
- Google Patents. (n.d.). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. US5977418A.
- Google Patents. (n.d.). Nitration of aromatic compounds. WO2016118450A1.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. researchgate.net [researchgate.net]
- 4. stmarys-ca.edu [stmarys-ca.edu]
- 5. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride [mdpi.com]
- 6. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. camachem.com [camachem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistryviews.org [chemistryviews.org]
- 14. Cyanide-Free Cyanation - ChemistryViews [chemistryviews.org]
- 15. researchgate.net [researchgate.net]
Efficacy comparison of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile with similar compounds
For researchers in neuroscience and drug development, the precise spatiotemporal control over the release of bioactive molecules is paramount. Photoremovable protecting groups (PPGs), colloquially known as "caged" compounds, have emerged as indispensable tools for achieving this control by enabling the light-induced release of neurotransmitters, signaling molecules, and other effectors. This guide provides a comparative analysis of the efficacy of compounds based on the 2-nitrophenylacetonitrile scaffold, with a particular focus on the structural features of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, in relation to established photoremovable protecting groups.
The Foundation of Photorelease: Understanding Caged Compounds
The core principle of a caged compound lies in its ability to temporarily mask the biological activity of a molecule. This is achieved by covalently attaching a photolabile moiety—the "cage"—to a critical functional group of the bioactive molecule.[1] Upon irradiation with light of a specific wavelength, the cage undergoes a photochemical reaction that results in its cleavage, releasing the active molecule in its native form.[2] The efficacy of a caged compound is determined by several key parameters, including its photochemical quantum yield (the efficiency of photorelease), absorption wavelength, and the stability and biological inertness of the caged precursor.[2]
The 2-Nitrophenylacetonitrile Scaffold: A Potential Photolabile Core
The compound 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile possesses a 2-nitrophenylacetonitrile core structure. This chemical motif is structurally related to the widely used o-nitrobenzyl and related nitrophenyl-based photoremovable protecting groups.[2] The presence of the nitro group ortho to the benzylic carbon is a key feature that enables the photochemical release mechanism.
The general mechanism for photorelease from o-nitrobenzyl-caged compounds involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule and a nitrosobenzaldehyde byproduct.[2] It is this foundational photochemical property that positions 2-nitrophenylacetonitrile derivatives as potential candidates for caging applications.
The 4,5-bis(benzyloxy) substitution on the phenyl ring of the topic compound is significant. These benzyloxy groups are common protecting groups for a catechol moiety, a functional group present in several key neurotransmitters, including dopamine and norepinephrine. This suggests that 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is likely a synthetic intermediate in the preparation of caged catecholamines. For the purpose of this guide, we will consider its deprotected form, the 2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile core, for comparison with other established caging groups.
Comparative Analysis with Established Caged Compounds
To objectively assess the potential efficacy of the 2-nitrophenylacetonitrile scaffold, we will compare its structural and inferred photochemical properties with those of well-characterized and widely used caged compounds, particularly those employed in neuroscience research.
| Caging Group | Core Structure | Typical Wavelength (nm) | Key Features & Considerations |
| CNB (α-Carboxy-2-nitrobenzyl) | 2-Nitrobenzyl | ~350 | - One of the earliest and most widely used caging groups.- Photolysis can be slow, and byproducts can be problematic.[2] |
| MNI (4-Methoxy-7-nitroindolinyl) | Nitroindoline | ~350 (one-photon), ~730 (two-photon) | - High hydrolytic stability and rapid photolysis.[3]- Suitable for two-photon uncaging, allowing for greater spatial resolution.[3]- Can exhibit antagonism at GABA-A receptors at high concentrations.[4] |
| DNI (4,5-Dimethoxy-2-nitrobenzyl) | Dimethoxy-nitrobenzyl | ~360 | - Increased quantum yield compared to CNB.- Byproducts can still be a concern. |
| PNPP (p-Phenyl-o-nitrophenpropyl) | 2-(p-Phenyl-o-nitrophenyl)propyl | ~365 (one-photon), ~720 (two-photon) | - Two-photon uncaging efficacy similar to MNI.[5]- Can also exhibit off-target pharmacological effects.[5] |
| 2-Nitrophenylacetonitrile Core | 2-Nitrophenylacetonitrile | Not Determined | - Potential for caging primary and secondary amines.- The electron-withdrawing nitrile group may influence the photochemistry.- The 4,5-dihydroxy substitution would enhance water solubility and potentially alter the absorption spectrum. |
In-Depth Comparison and Causality
Structural Considerations:
The 2-nitrophenylacetonitrile core shares the essential o-nitrobenzyl moiety with established cages like CNB and DNI. The key difference lies in the acetonitrile group at the benzylic position. This electron-withdrawing group can be expected to influence the electronic properties of the chromophore and the kinetics of the photorelease.
Inferred Photochemical Properties:
-
Absorption Wavelength: The presence of the dihydroxy (catechol) moiety on the nitrophenyl ring is expected to cause a red-shift in the absorption maximum compared to unsubstituted 2-nitrophenylacetonitrile, potentially allowing for excitation with longer, less phototoxic wavelengths of light.
-
Quantum Yield: The efficiency of photorelease (quantum yield) is a critical parameter. The electron-withdrawing nature of the nitrile group could potentially influence the stability of the excited state and the subsequent rearrangement, thereby affecting the quantum yield. Experimental determination of this value is essential for a definitive comparison.
-
Biological Inertness: A crucial aspect of any caged compound is its lack of biological activity in its protected form. For the 2-nitrophenylacetonitrile scaffold, it would be imperative to experimentally verify that it does not interact with receptors or other biological targets prior to photoactivation. As has been observed with MNI-caged compounds, even highly effective cages can have off-target effects, such as antagonism of GABA-A receptors.[4]
Experimental Workflows for Efficacy Determination
To rigorously evaluate the efficacy of a novel caged compound based on the 2-nitrophenylacetonitrile scaffold, a series of key experiments must be performed.
Synthesis and Characterization
The first step involves the synthesis of the caged neurotransmitter by coupling 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile (after deprotection of the benzyl groups) to the desired bioactive molecule (e.g., dopamine).
Photochemical Analysis
The photochemical properties of the synthesized caged compound must be thoroughly characterized.
Conclusion
While direct experimental data on the efficacy of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile as a photoremovable protecting group is not yet available, its core 2-nitrophenylacetonitrile structure positions it as a promising candidate for the development of novel caged compounds. Its structural similarity to established nitrophenyl-based cages suggests a plausible photochemical release mechanism. The dihydroxy substitution (after deprotection) offers potential advantages in terms of spectral properties and aqueous solubility.
However, a comprehensive evaluation of its photochemical quantum yield, photorelease kinetics, and, most importantly, its biological inertness in the caged form is essential to determine its true efficacy and utility for researchers in neuroscience and drug development. The experimental workflows outlined in this guide provide a roadmap for the rigorous characterization required to validate any new caged compound. The continuous development of novel photoremovable protecting groups with improved properties is crucial for advancing our ability to optically control and dissect complex biological processes.
References
-
Kantevari, S., Passlick, S., Kwon, H. B., Richers, M., Sabatini, B. L., & Ellis-Davies, G. C. R. (2016). Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes. Chembiochem : a European journal of chemical biology, 17(11), 953–961. [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619–628. [Link]
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119–191. [Link]
-
PubChem. (n.d.). 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile. Retrieved from [Link]
-
Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Neuroscience, 12, 933. [Link]
-
Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Chemistry & Biology, 12(10), 1091-1102. [Link]
-
G. C. R. Ellis-Davies. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Frontiers in Neuroscience, 12, 1009. [Link]
-
Femtonics. (n.d.). Caged Neurotransmitters. Retrieved from [Link]
-
Beilstein Archives. (2022). Design and Synthesis of Nitro Containing Cage Heterocycles as High-Density Materials Derived from Pentacycloundecane (PCUD) System. [Link]
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Neuroscience, 12, 1041. [Link]
-
Kantevari, S., Passlick, S., Kwon, H. B., Richers, M., Sabatini, B. L., & Ellis-Davies, G. C. R. (2016). Development of Anionically Decorated Caged Neurotransmitters: In Vitro Comparison of 7-Nitroindolinyl- and 2-(p-Phenyl-o-nitrophenyl)propyl-Based Photochemical Probes. Chembiochem, 17(11), 953-961. [Link]
-
Passlick, S., & Ellis-Davies, G. C. R. (2018). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Journal of neuroscience methods, 293, 321–328. [Link]
-
Kaiser, D. G., & Glenn, E. M. (1972). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. Journal of pharmaceutical sciences, 61(12), 1908–1911. [Link]
-
PubChem. (n.d.). 2-Nitrophenylacetonitrile. Retrieved from [Link]
-
G. C. R. Ellis-Davies. (2022). Photoremovable Protecting Groups. Molecules, 27(13), 4235. [Link]
-
Abdel-Haq, H., El-Sayed, M., El-Serwy, W. S., & El-Sawy, E. R. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. Molecules, 28(4), 1629. [Link]
-
Matrix Fine Chemicals. (n.d.). 2-(4-NITROPHENYL)ACETONITRILE. Retrieved from [Link]
-
Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]
-
Teneva, D., Denkova, P., Peneva, P., & Chervenkov, M. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Plants, 10(11), 2465. [Link]
-
ContaminantDB. (n.d.). 2-nitro-4,5-bis(benzyloxy)phenylacetonitrile. Retrieved from [Link]
-
Autech. (n.d.). Discover 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile: Your Key to Advanced Hair Dye Formulations. Retrieved from [Link]
-
Lee, J. E., Park, J. C., & Kim, Y. B. (2001). Effects and neuro-toxic mechanisms of 2, 2', 4, 4', 5, 5'-hexachlorobiphenyl and endosulfan in neuronal stem cells. The Journal of veterinary medical science, 63(11), 1183–1188. [Link]
Sources
- 1. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nathan.instras.com [nathan.instras.com]
- 4. Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Anionically Decorated Caged Neurotransmitters: In Vitro Comparison of 7-Nitroindolinyl- and 2-(p-Phenyl-o-nitrophenyl)propyl-Based Photochemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is a cornerstone of innovation. The 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile scaffold and its derivatives are important intermediates in the synthesis of various heterocyclic compounds, some of which may possess significant biological activity.[1][2] The substitution pattern on the phenyl ring—specifically the interplay of the electron-withdrawing nitro group, the bulky benzyloxy ethers, and the reactive acetonitrile moiety—creates a unique electronic and steric environment.[3] Accurate structural elucidation is therefore not merely a confirmation of identity, but a critical step in understanding reactivity, predicting metabolic fate, and establishing definitive structure-activity relationships (SAR).
This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of these molecules. We move beyond simple data reporting to explain the causality behind experimental choices and demonstrate how a multi-technique approach forms a self-validating system for robust structural confirmation.
The Strategic Application of Analytical Techniques
The structural elucidation of a novel 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile derivative is a process of assembling a puzzle. Each analytical technique provides unique pieces of information, and their combined power leads to an unambiguous structural assignment. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide essential data on connectivity, molecular weight, and functional groups, Single-Crystal X-ray Crystallography stands as the ultimate arbiter for determining the three-dimensional atomic arrangement in the solid state.[4][5]
The logical workflow for analysis prioritizes non-destructive, information-rich techniques first, reserving the more resource-intensive methods for absolute confirmation when necessary.
Caption: Workflow for structural elucidation using complementary analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For the target scaffold, both ¹H and ¹³C NMR provide a wealth of data.
Expertise & Experience: The choice to begin with NMR is deliberate. It is non-destructive and provides immediate information about the success of the synthesis. The presence and integration of the methylene protons of the benzyl groups, the methylene of the acetonitrile, and the aromatic protons are key indicators. The chemical shifts are highly sensitive to the electronic effects of the nitro and benzyloxy substituents. For instance, the proton ortho to the nitro group will be significantly downfield (deshielded) compared to the proton ortho to the two benzyloxy groups.
Comparative Spectral Data for 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
| Assignment | Technique | Expected Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| Ar-H (Position 3) | ¹H NMR | ~7.8 - 8.0 | Strongly deshielded by the adjacent electron-withdrawing nitro (NO₂) group. |
| Ar-H (Position 6) | ¹H NMR | ~7.0 - 7.2 | Shielded relative to H-3 due to ortho-para directing benzyloxy groups. |
| -O-CH₂-Ph | ¹H NMR | ~5.1 - 5.3 (singlet) | Methylene protons adjacent to an oxygen atom. Appears as two distinct singlets if rotation is hindered. |
| -CH₂-CN | ¹H NMR | ~4.0 - 4.2 (singlet) | Methylene protons alpha to both a nitrile (C≡N) and a nitro-substituted aromatic ring. |
| Phenyl H's (Bn) | ¹H NMR | ~7.3 - 7.5 (multiplet) | Standard aromatic region for unsubstituted phenyl groups. |
| C≡N | ¹³C NMR | ~115 - 118 | Characteristic region for nitrile carbons. |
| -CH₂-CN | ¹³C NMR | ~20 - 25 | Aliphatic carbon shifted downfield by adjacent nitrile and aromatic ring. |
| -O-CH₂-Ph | ¹³C NMR | ~70 - 72 | Methylene carbon attached to an electronegative oxygen atom. |
| Aromatic C's | ¹³C NMR | ~110 - 155 | Wide range due to diverse electronic environments created by NO₂ and benzyloxy substituents. |
Note: These are predicted values. Actual shifts can vary based on solvent and concentration.
Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Weigh approximately 5-10 mg of the dried 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile derivative.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is often a good first choice for its solubilizing power and minimal interference in the aromatic region.
-
Internal Standard: The solvent peak (e.g., CDCl₃ at 7.26 ppm) is typically used as the primary reference. For quantitative NMR (qNMR), a certified internal standard would be added.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the sample is locked onto the deuterium signal of the solvent and that the magnetic field homogeneity (shimming) is optimized to produce sharp, symmetrical peaks.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 2-second relaxation delay, 16-32 scans for good signal-to-noise).
-
Data Processing: Fourier transform the raw data (FID). Apply phase correction and baseline correction. Integrate the peaks to determine the relative number of protons for each signal. Reference the spectrum to the residual solvent peak.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the molecular weight of the compound, offering a fundamental check on its identity. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides the elemental composition, which serves as a powerful constraint for any proposed structure.
Trustworthiness: A key self-validating step is to ensure the molecular formula obtained from HRMS is consistent with the structure proposed by NMR. For example, the proton count from ¹H NMR integration must match the number of hydrogens in the HRMS-derived formula.
Caption: Relationship between molecular structure and key analytical signals.
Comparative Mass Spectrometry Data
| Technique | Parameter | Expected Value for C₂₂H₁₈N₂O₄ | Information Provided |
| HRMS (ESI+) | Exact Mass [M+H]⁺ | 375.1345 | Confirms elemental composition (C₂₂H₁₉N₂O₄⁺). |
| HRMS (ESI+) | Exact Mass [M+Na]⁺ | 397.1164 | Confirms elemental composition (C₂₂H₁₈N₂O₄Na⁺). |
| LRMS (EI) | Molecular Ion [M]⁺˙ | 374 | Confirms nominal molecular weight. |
| LRMS (EI) | Key Fragment | m/z 91 (C₇H₇⁺) | Suggests the presence of a benzyl group (tropylium ion). |
Protocol: Sample Analysis by ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.[6] A trace amount of formic acid can be added to promote protonation ([M+H]⁺).
-
Infusion: The sample solution is infused into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.
-
Mass Analysis: The generated ions are guided into a high-resolution mass analyzer (e.g., Orbitrap or TOF). The analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy (typically < 5 ppm error).
-
Data Analysis: The resulting mass spectrum is analyzed. The measured m/z of the most abundant ion is compared to the theoretical exact mass for the expected elemental composition. Software tools are used to calculate the elemental formula that best fits the measured mass.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. While it doesn't provide detailed connectivity information like NMR, it is an excellent complementary technique.
Expertise & Experience: For the 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile core structure, the most diagnostic peaks are the sharp, intense nitrile (C≡N) stretch and the strong, characteristic stretches of the nitro (NO₂) group. The absence or presence of these peaks provides a quick pass/fail test for the synthesis.
Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | ~2240 - 2260 | Medium, Sharp |
| Nitro (NO₂) | Asymmetric Stretch | ~1510 - 1550 | Strong |
| Nitro (NO₂) | Symmetric Stretch | ~1335 - 1370 | Strong |
| Aromatic C=C | Stretch | ~1600, ~1450 | Medium-Weak |
| Ether (Ar-O-CH₂) | C-O Stretch | ~1250 | Strong |
Source: General IR spectroscopy correlation tables.
X-ray Crystallography: The Definitive 3D Structure
When absolute, unambiguous proof of structure is required, single-crystal X-ray crystallography is the gold standard.[4][5] This technique is particularly vital when:
-
Stereochemistry is : If derivatives are made with chiral centers, crystallography can determine the absolute configuration.
-
Isomers are possible: In cases of ambiguous regiochemistry that cannot be resolved by NMR (e.g., through NOE experiments), a crystal structure provides a definitive answer.
-
Intermolecular interactions are studied: It reveals how molecules pack in the solid state, providing insights into properties like melting point and solubility.[7]
Trustworthiness: The process is self-validating. A successful crystal structure determination results in a model of the electron density into which the atoms of the proposed structure must fit perfectly. The bond lengths, angles, and torsion angles derived from the model must be chemically sensible.
Comparison with Other Techniques:
-
NMR/MS/IR vs. Crystallography: Spectroscopic and spectrometric methods infer structure based on the physical properties of the molecule in solution or the gas phase. Crystallography provides a direct image of the molecule's atomic positions in the solid state.[4]
-
Limitation: The primary challenge is growing a single crystal of sufficient size and quality, which can be a significant bottleneck. Not all compounds crystallize easily.
Conclusion
The structural analysis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile and its derivatives is a multi-faceted process that relies on the synergistic use of several powerful analytical techniques. NMR spectroscopy provides the foundational carbon-hydrogen framework, Mass Spectrometry confirms the molecular weight and elemental formula, and IR spectroscopy verifies the presence of key functional groups. Together, these methods form a robust, self-validating system for structural elucidation. For cases requiring absolute proof of connectivity or stereochemistry, single-crystal X-ray crystallography offers the definitive and unparalleled solution. By strategically applying this suite of analytical tools, researchers can proceed with confidence in their molecular design and drug development efforts.
References
-
PubChem . 2-Nitrophenylacetonitrile. National Center for Biotechnology Information. [Link][8]
-
PubChem . p-Nitrophenylacetonitrile. National Center for Biotechnology Information. [Link][9]
-
PubChem . 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile. National Center for Biotechnology Information. [Link][3]
-
MDPI . Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. [Link][10]
-
PubChem . 3-Nitrophenylacetonitrile. National Center for Biotechnology Information. [Link][11]
-
NIST . Benzyl nitrile - the NIST WebBook. National Institute of Standards and Technology. [Link][12]
-
PrepChem.com . Synthesis of (3-benzyloxy-4-nitrophenyl)acetonitrile. [Link][13]
-
Google Patents . CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification. [14]
-
National Institutes of Health . Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. [Link][15]
-
ResearchGate . The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. [Link][6]
-
MDPI . Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link][7]
-
PubMed . Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. [Link][16]
-
Google Patents . US20040199002A1 - Process for producing (2-nitrophenyl)acetonitrile derivative and intermediate therefor. [17]
-
MDPI . Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. [Link][18]
-
MDPI . Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link][19]
-
ResearchGate . (PDF) Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. [Link][1]
-
PubMed . Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. [Link][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile | C22H18N2O4 | CID 10904838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 3-Nitrophenylacetonitrile | C8H6N2O2 | CID 12125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzyl nitrile [webbook.nist.gov]
- 13. prepchem.com [prepchem.com]
- 14. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 15. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Quantitative Analysis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile in Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of key intermediates is paramount to ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, a crucial intermediate in the synthesis of various compounds, including some hair dye formulations.[1] We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) as the workhorse technique, while also exploring the advanced capabilities of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for reaction monitoring and purity assessment.
The Critical Need for Accurate Quantification
In any chemical synthesis, the ability to accurately monitor the consumption of starting materials and the formation of products and by-products is essential. For the synthesis involving 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, quantitative analysis of reaction mixtures provides critical insights into:
-
Reaction Kinetics and Optimization: Understanding the rate of formation of the desired product and the emergence of any impurities allows for the fine-tuning of reaction parameters such as temperature, catalyst loading, and reaction time.
-
Yield Determination: Accurate quantification is the foundation for calculating the true yield of a reaction, moving beyond simple isolation which may not account for impurities.
-
Impurity Profiling: Identifying and quantifying process-related impurities is a regulatory requirement and crucial for ensuring the safety of the final product.[2]
-
Process Control and Consistency: In a manufacturing setting, robust analytical methods are vital for maintaining batch-to-batch consistency and ensuring the final product meets all quality specifications.
This guide will provide the technical details and rationale to empower you to select and implement the most appropriate analytical strategy for your specific needs.
High-Performance Liquid Chromatography (HPLC): The Established Standard
HPLC is a cornerstone of pharmaceutical analysis due to its robustness, versatility, and wide availability.[2][3] For the quantitative analysis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point, given the non-polar nature of the molecule.
Proposed RP-HPLC Method for Method Development
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 stationary phase is recommended. A good starting choice would be a column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid (to improve peak shape and suppress silanol interactions).[7]
-
Solvent B: Acetonitrile.
-
-
Elution Mode: A gradient elution is recommended to ensure the separation of the main analyte from potential starting materials and by-products with differing polarities.
-
Initial Gradient: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B. A scouting gradient (e.g., 10-90% B over 20 minutes) can be used to determine the approximate elution time.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (to ensure consistent retention times).
-
Detection: UV detection at 254 nm is a suitable starting point for aromatic compounds. A DAD can be used to assess peak purity and identify the optimal detection wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
-
Caption: Workflow for quantitative analysis by UPLC-MS/MS.
Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute and Primary Method
Quantitative NMR (qNMR) is a powerful technique that allows for the determination of the absolute purity or concentration of a substance without the need for a calibration curve of the analyte itself. [8][9][10]This is because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of an analyte's peak to the integral of a certified internal standard of known concentration, the absolute amount of the analyte can be determined. [11]
Why Choose qNMR?
-
Primary Method: qNMR is considered a primary ratio method of measurement, meaning it does not require a reference standard of the analyte. [11]* No Calibration Curve Needed: This saves significant time and resources, especially when a pure standard of the analyte is not available.
-
Simultaneous Quantification and Structural Confirmation: The same experiment provides both quantitative information and structural confirmation of the analyte.
-
Non-destructive: The sample can be recovered after analysis.
-
High Precision and Accuracy: When performed correctly, qNMR can provide highly accurate and precise results.
Experimental Protocol: ¹H-qNMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture and a certified internal standard into an NMR tube.
-
The internal standard should have a simple spectrum with at least one peak that does not overlap with any of the analyte's peaks. Maleic acid or dimethyl sulfone are common choices.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved peak of the analyte and a peak of the internal standard.
-
-
Calculation: The purity or concentration of the analyte can be calculated using the following formula: [8] Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Workflow for qNMR Analysis
Caption: Workflow for quantitative analysis by qNMR.
Comparison of Analytical Techniques
| Feature | HPLC-UV | UPLC-MS/MS | qNMR |
| Principle | Chromatographic separation followed by UV absorbance detection. | High-resolution chromatographic separation followed by mass-based detection. | Nuclear magnetic resonance signal intensity is proportional to the number of nuclei. |
| Speed | Moderate (15-30 min per sample). | Very fast (2-5 min per sample). | Fast (5-15 min per sample). |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range). | Moderate (mg/mL range). |
| Selectivity | Good, but can be limited by co-eluting species. | Excellent, based on both retention time and mass-to-charge ratio. | Excellent, based on unique chemical shifts for each proton. |
| Quantification | Relative (requires a calibration curve with a reference standard). | Relative (requires a calibration curve with a reference standard). | Absolute (does not require a reference standard of the analyte). |
| Sample Throughput | Moderate. | High. | Moderate. |
| Cost | Relatively low initial and running costs. | High initial and running costs. | High initial cost, moderate running costs. |
| Ease of Use | Relatively straightforward. | More complex, requires specialized expertise. | Requires expertise in NMR spectroscopy. |
| Structural Info | Limited (UV spectrum). | High (mass spectrum and fragmentation patterns). | High (full structural information). |
Conclusion and Recommendations
The choice of analytical technique for the quantitative analysis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile in reaction mixtures depends on the specific requirements of the analysis.
-
For routine process monitoring and quality control in a development or manufacturing environment, a validated RP-HPLC-UV method is often the most practical and cost-effective solution. It provides a good balance of performance and accessibility.
-
When high throughput, high sensitivity, and the identification of trace-level impurities are critical, UPLC-MS/MS is the superior choice. Its speed and specificity are invaluable for in-depth reaction profiling and impurity characterization.
-
For the absolute quantification of the analyte, especially when a certified reference standard is unavailable, or for the purity assessment of isolated material, qNMR is the method of choice. Its status as a primary method provides a high degree of confidence in the results.
By understanding the principles, strengths, and limitations of each of these powerful analytical techniques, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficiency of their chemical processes.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. [Link]
-
Grove, J. A., et al. (2015). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 92(9), 1559-1562. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Agilent Technologies. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-35. [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. PubMed Central. [Link]
-
SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]
-
Chromatography Forum. (2015). Trouble resolving isomers. [Link]
-
Waters. (n.d.). HPLC Troubleshooting Guide. [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2021). Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater. PubMed Central. [Link]
-
Agilent Technologies. (n.d.). Pharmaceutical Impurity Analysis Overview. [Link]
-
Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A New RP-HPLC Assay Method for Determination and Quantitation of Nitrofurantoin API. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. actascientific.com [actascientific.com]
- 4. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Determining and reporting purity of organic molecules: why qNMR [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
This document provides a detailed protocol for the safe handling and disposal of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile (CAS No. 117568-27-1). As a specialized chemical intermediate, its proper management is paramount to ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The procedures outlined herein are grounded in established chemical safety principles and regulatory standards.
Core Principle: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, a reliable hazard assessment can be conducted by analyzing its constituent functional groups: the nitrile, the nitroaromatic system, and the benzyl ethers.
-
Nitrile Group (-C≡N): Organic nitriles are a class of compounds that must be handled with caution. They can be toxic if inhaled, ingested, or absorbed through the skin. A critical, though not universal, risk is their potential to metabolize into or release cyanide ions, which are potent inhibitors of cellular respiration[1][2]. Under strongly acidic or basic conditions, or upon combustion, nitriles can liberate highly toxic hydrogen cyanide gas[2][3].
-
Nitroaromatic Moiety (-NO₂ on a benzene ring): Aromatic nitro compounds are often associated with toxicity and should be treated as hazardous. Similar compounds like 2-nitrophenylacetonitrile and 4-nitrophenylacetonitrile are classified as harmful if swallowed, in contact with skin, or if inhaled[1][3][4].
-
Benzyl Groups (-CH₂-Ph): The benzyloxy substituents contribute to the overall organic nature of the compound but do not typically add acute toxicity. However, they define the compound as a non-halogenated organic material.
Based on this structural analysis, 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile must be managed as a hazardous chemical waste .
| Hazard Category | Associated Risk | Primary Exposure Routes |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin[4][5]. Potential for metabolism to cyanide[1]. | Ingestion, Inhalation, Dermal Absorption |
| Irritation | Causes skin and serious eye irritation[3][5]. May cause respiratory irritation[3]. | Dermal Contact, Eye Contact, Inhalation |
| Chemical Reactivity | Incompatible with strong acids, bases, strong oxidizing agents, and strong reducing agents[1][4]. Mixing with acids or bases can potentially generate hydrogen cyanide gas[3]. | Improper mixing of waste streams |
Mandatory Personal Protective Equipment (PPE)
Given the identified hazards, stringent adherence to PPE protocols is non-negotiable. All handling and disposal procedures must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors[1][6].
-
Hand Protection: Wear chemical-resistant impervious gloves, such as nitrile rubber. Always inspect gloves before use and use proper removal technique to avoid skin contact[7][8].
-
Eye and Face Protection: Use chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4][8].
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, impervious protective clothing may be necessary.
Waste Segregation and Disposal Workflow
Proper segregation is the cornerstone of safe chemical waste management. This compound is classified as a non-halogenated organic solid waste . It must never be mixed with incompatible waste streams. The following workflow provides a logical path for its segregation and disposal.
Caption: Disposal Decision Workflow for Solid Organic Waste.
Step-by-Step Disposal Protocol
This protocol applies to the pure solid compound and any disposable labware (e.g., weigh boats, contaminated gloves) grossly contaminated with it.
-
Container Selection: Choose a chemically compatible waste container. A wide-mouth glass or high-density polyethylene (HDPE) bottle with a secure, threaded cap is ideal. The container must be in good condition, free of leaks or cracks[9][10]. The original product container is often the best choice for unused or expired material[10][11].
-
Waste Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container[9]. Clearly write the full chemical name: "Waste 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile." Do not use abbreviations or chemical formulas[9][12]. Record the date when the first portion of waste is added (the accumulation start date).
-
Waste Accumulation: Carefully transfer the solid waste into the labeled container. If dealing with contaminated labware like gloves or wipes, place them in a sealed bag before adding to the solid waste container to minimize dust.
-
Secure Storage: Always keep the waste container tightly closed, except when actively adding waste[9][12]. Store the container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general traffic and ideally have secondary containment to contain any potential leaks[9].
-
Final Disposal: Do not dispose of this chemical down the sink or in the regular trash under any circumstances[9][13]. The disposal must be handled by licensed professionals. Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for your hazardous waste[6][14].
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and contamination.
For a Small Spill (Contained within a Fume Hood):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don the appropriate PPE as described in Section 2.
-
Deactivate Ignition Sources: Although the material is not highly flammable, remove any nearby ignition sources as a precaution[3].
-
Contain and Absorb: Gently cover the solid spill material. The National Toxicology Program suggests dampening the solid with a solvent like ethanol to prevent it from becoming airborne, then transferring the material to a suitable container for disposal[3]. Use absorbent pads dampened with the solvent to clean the area.
-
Package Waste: Seal all contaminated absorbent materials and any contaminated clothing in a vapor-tight plastic bag or container. Label it clearly as hazardous waste for disposal[3].
-
Decontaminate: Wash the contaminated surface with ethanol, followed by a thorough wash with soap and water[3].
For a Large Spill or a Spill Outside of a Fume Hood:
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate: Close the laboratory doors to contain the spill.
-
Call for Help: Contact your institution's EHS and emergency response team immediately. Provide them with the chemical name and any available hazard information. Do not attempt to clean up a large spill yourself.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe management and compliant disposal of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, fostering a culture of safety and environmental responsibility.
References
-
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs. Biomedical Engineering. Retrieved from [Link]
-
Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division. Retrieved from [Link]
-
NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Suggitt, R. M. (1984). Disposal process for halogenated organic material. U.S. Patent No. 4,468,376. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [Link]
-
Unknown. Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC Stacks. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11888, 2-Nitrophenylacetonitrile. Retrieved from [Link]
-
McGill University. Chemical waste | Hazardous Waste Management. Retrieved from [Link]
-
CP Lab Safety. Nitriles Waste Compatibility. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Nitrophenylacetonitrile, 98%. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
- Google Patents. CN102320920B - Method for removing benzyl protecting group of hydroxyl group.
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Nitrile. Retrieved from [Link]
-
Wikipedia. Nitrile. Retrieved from [Link]
-
ContaminantDB. (2016, June 3). 2-nitro-4,5-bis(benzyloxy)phenylacetonitrile (CHEM044857). Retrieved from [Link]
-
U.S. Environmental Protection Agency. TRI Pollution Prevention Report for DELTA BAYTOWN and Benzyl chloride. Retrieved from [Link]
-
Wikipedia. Benzyl group. Retrieved from [Link]
-
ResearchGate. (2014, November 1). How can I deprotect the benzyl group in 6-(benzyloxy)chroman? Retrieved from [Link]
-
Royal Society of Chemistry. Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 68386, p-Nitrophenylacetonitrile. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 3. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. vumc.org [vumc.org]
- 11. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 14. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
